molecular formula C29H47N5O7 B8054987 Destruxin A

Destruxin A

Cat. No.: B8054987
M. Wt: 577.7 g/mol
InChI Key: XIYSEKITPHTMJT-OCCJOITDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Destruxin A (CAS 6686-70-0) is a cyclic hexadepsipeptide mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae . This natural product exhibits a broad spectrum of bioactivities, making it a valuable compound for scientific research. In entomological studies, this compound acts as a potent immunosuppressant, damaging insect hemocytes and inhibiting the host's innate immune response . Research has shown it can suppress the prophenoloxidase (PPO) system, a key melanization pathway in insect immunity, by interacting with specific proteins like the scavenger receptor B (SR-B) . Further mechanistic studies have identified several binding proteins in insect cells, including aminoacyl tRNA synthetases (ARSs), transmembrane protein 214 (BmTMEM214), and protein transport protein SEC23 (BmSEC23) . These interactions disrupt crucial cellular processes, such as protein synthesis and intracellular transport, leading to cell death . Beyond its insecticidal properties, this compound has demonstrated significant potential in cancer research. It exhibits potent antiproliferative activity against a range of human cancer cell lines, including models of colorectal cancer (e.g., HCT116) . Its cytotoxicity is based on the induction of intrinsic apoptosis and cell cycle imbalance, often involving the inhibition of the PI3K/Akt signaling pathway . The compound also displays antiangiogenic properties, inhibiting the migration and tube formation of human endothelial cells . For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYSEKITPHTMJT-OCCJOITDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6686-70-0
Record name Destruxin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Destruxin A
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DESTRUXIN A
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Destruxin A: A Technical Guide to its Discovery, Isolation, and Characterization from Metarhizium anisopliae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin A, a prominent member of the destruxin family of mycotoxins, is a cyclic hexadepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae. First identified decades ago, this secondary metabolite has garnered significant interest due to its potent insecticidal, antiviral, and cytotoxic activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Metarhizium anisopliae. It details the historical context of its discovery, optimized fungal culture conditions for its production, and step-by-step experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes key quantitative data and presents visual representations of experimental workflows and its impact on host signaling pathways to facilitate a deeper understanding for research and drug development applications.

Discovery and Historical Context

The journey of this compound discovery is intrinsically linked to the study of Metarhizium anisopliae as a biological control agent. The insecticidal properties of this fungus have been recognized for over a century, but the specific compounds responsible for its virulence remained elusive for many years. The name "destruxin" is derived from "destructor," from the fungal species Oospora destructor, where these metabolites were first isolated.[3]

Subsequent research identified Metarhizium anisopliae as a prolific producer of a range of destruxins, with this compound being one of the most abundant and biologically active congeners.[4][5] Early structural elucidation studies in the 1960s revealed the cyclic depsipeptide nature of these compounds, consisting of five amino acid residues and an α-hydroxy acid.[6][7] These pioneering efforts laid the groundwork for decades of research into the chemistry, biosynthesis, and multifaceted biological activities of this compound.

Production of this compound in Metarhizium anisopliae

The production of this compound by Metarhizium anisopliae is highly dependent on the fungal strain and culture conditions.[8][9] Optimization of media composition and fermentation parameters is crucial for maximizing yields.

Fungal Strains and Culture Media

Various strains of Metarhizium anisopliae exhibit significant differences in their ability to produce this compound.[10][11] Studies have shown that both solid and liquid fermentation can be employed for its production. Czapek Dox (CD) broth and Potato Dextrose Broth (PDB) are commonly used liquid media, often supplemented with specific nutrient sources to enhance toxin production.[8][12] For solid-state fermentation, rice has been shown to be an effective substrate.[8][13]

Quantitative Production Data

The yield of this compound can vary significantly based on the culture method and strain. The following tables summarize quantitative data from various studies.

Culture Condition Strain This compound Yield (mg/100g rice) Reference
Grown on rice (20 days)V24517.6 ± 0.44[13]
Grown on rice (20 days)V2759.6 ± 2.0[13]
Grown on rice (30 days)V24519.2 ± 1.6[13]
Grown on rice (30 days)V27511.2 ± 1.2[13]

Table 1: this compound Production in Solid-State Fermentation

Strain This compound (mg/L) Destruxin B (mg/L) Destruxin E (mg/L) Reference
ARSEF 7591.8 ± 0.20.9 ± 0.11.2 ± 0.1[14]
ARSEF 257515.3 ± 1.58.2 ± 0.85.6 ± 0.5[14]

Table 2: Destruxin Production in Submerged Liquid Culture (5 days)

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Metarhizium anisopliae culture is a multi-step process involving extraction and chromatographic separation.

Extraction from Culture Broth

A common method for extracting destruxins from the culture filtrate involves liquid-liquid extraction with an organic solvent.

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate or chloroform.

  • Shake the mixture vigorously for 10-15 minutes and allow the phases to separate.

  • Collect the organic phase containing the destruxins.

  • Repeat the extraction process two to three times to maximize recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[12]

Chromatographic Purification

The crude extract, a complex mixture of different destruxins and other metabolites, requires further purification, typically achieved through a combination of chromatographic techniques.

Protocol:

  • Flash Chromatography:

    • Pre-purify the crude extract using flash chromatography on a silica gel column.[15]

    • Elute with a gradient of increasing polarity, for example, a methylene chloride-methanol mixture.[16] This step helps to separate the destruxins from highly polar and non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing destruxins using reverse-phase HPLC (RP-HPLC) on a C18 column.[15][16]

    • Employ a linear gradient of acetonitrile and water to achieve high-resolution separation of the different destruxin analogs.[15][16]

    • Collect the peaks corresponding to this compound based on their retention time, which can be confirmed by comparison with a known standard.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Metarhizium anisopliae culture.

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Metarhizium anisopliae Culture (Liquid or Solid-State) Filtration Filtration Culture->Filtration LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->LLE Culture Filtrate Evaporation Solvent Evaporation LLE->Evaporation Organic Phase Crude_Extract Crude Destruxin Extract Evaporation->Crude_Extract Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chromatography HPLC Reverse-Phase HPLC (C18 Column) Flash_Chromatography->HPLC Partially Purified Fractions Pure_Destruxin_A Pure this compound HPLC->Pure_Destruxin_A

Caption: Workflow for this compound Isolation and Purification.

This compound's Impact on Host Innate Immunity

This compound has been shown to suppress the innate immune response in insects, making them more susceptible to infection.[1][2] It can interfere with the humoral immune response, which involves the production of antimicrobial peptides (AMPs).

Immune_Suppression DestruxinA This compound ImmuneSignal Immune Signaling Pathway (e.g., IMD Pathway) DestruxinA->ImmuneSignal Inhibits Susceptibility Increased Susceptibility to Infection DestruxinA->Susceptibility AMP_Genes Antimicrobial Peptide (AMP) Gene Expression ImmuneSignal->AMP_Genes Activates AMP_Production AMP Production AMP_Genes->AMP_Production ImmuneResponse Effective Humoral Immune Response AMP_Production->ImmuneResponse

Caption: this compound's Suppression of Insect Humoral Immunity.

Conclusion

This compound remains a molecule of significant interest for its potential applications in agriculture as a bio-insecticide and in medicine for its anti-cancer and antiviral properties.[1][17] A thorough understanding of its production, isolation, and biological activity is fundamental for harnessing its full potential. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to work with this potent mycotoxin. Further research into the biosynthetic pathways of this compound and its precise molecular targets will undoubtedly pave the way for novel applications and the development of new therapeutic agents.

References

Chemical structure and properties of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A is a cyclic hexadepsipeptide mycotoxin belonging to a larger family of related compounds known as destruxins.[1][2] First isolated from the entomopathogenic fungus Metarhizium anisopliae, it has since been identified in other fungal species.[3][4] This complex molecule has garnered significant attention within the scientific community due to its potent and diverse biological activities, which include insecticidal, anticancer, antiviral, and immunosuppressive properties.[5][6][7] The unique chemical structure of this compound underpins its multifaceted mechanisms of action, making it a subject of intense research for its potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide, characterized by a ring structure composed of five amino acid residues and one α-hydroxy acid.[1][2] The specific sequence and composition of these residues define its chemical identity and subsequent biological function.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₄₇N₅O₇[5]
Molecular Weight577.71 g/mol [5]
AppearanceWhite to off-white solid[5]
CAS Number6686-70-0[5]
SolubilitySoluble in DMSO, Acetonitrile[5]
StoragePowder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings/DataReference
¹H NMR Complex spectrum indicative of a peptide structure with multiple chiral centers. Specific chemical shift assignments require detailed 2D NMR analysis.[8][9]
¹³C NMR Signals corresponding to carbonyl groups, alpha-carbons of amino acids, and side-chain carbons.[5][10][11]
Mass Spectrometry (ESI-MS/MS) Produces a prominent [M+H]⁺ ion. Fragmentation patterns show characteristic neutral losses corresponding to the amino acid and hydroxy acid residues, allowing for sequence elucidation.[7][12][13]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications.

Insecticidal Activity

This compound is a potent insecticide against a wide range of insect species. Its primary mechanism of action involves the disruption of calcium ion homeostasis.[14] It is believed to act on calcium channels in the muscle cell membrane, leading to an influx of Ca²⁺ ions, which causes sustained muscle contraction, paralysis, and ultimately, death of the insect.[14]

Table 3: Insecticidal Activity of this compound

Target InsectAssay TypeMetricValueReference
Plutella xylostella (Diamondback Moth)Larval InjectionLC₅₀ (24 h)200 µg/mL[15][16]
Spodoptera frugiperda (Fall Armyworm) Sf9 cellsCell-based impedance sensingECIS₅₀~20 µM[8]
Lepidopteran larvaeHemocoel InjectionLD₅₀< 0.1 µg/g[17]
General (oral/drip treatment)LD₅₀~50 mg/L[17]
Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] One of the key mechanisms underlying its anticancer activity is the induction of apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its inhibition triggers a cascade of events leading to programmed cell death.

Table 4: Anticancer Activity of this compound

Cell LineCancer TypeMetricValue (µM)Incubation Time (h)Reference
HCT116Colon CancerIC₅₀6.1448[6]
P388Leukemia-16 µg/mL (antiproliferative)48[5]
KB-3-1Cervical CancerIC₅₀Micromolar range48[6][7]
A549Lung CancerIC₅₀Micromolar range48[6][7]
CaCo-2Colorectal AdenocarcinomaIC₅₀Micromolar range48[6][7]
Immunosuppressive Activity

This compound has been shown to suppress the innate immune response in insects, such as Drosophila melanogaster.[5][14] It achieves this by downregulating the expression of antimicrobial peptides (AMPs), which are key components of the humoral immune system. This immunosuppressive activity is mediated through the inhibition of the Immune Deficiency (IMD) signaling pathway.[14]

Signaling Pathways and Experimental Workflows

The multifaceted biological activities of this compound are a result of its interaction with several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for its isolation and purification.

PI3K_Akt_Pathway Destruxin_A This compound PI3K PI3K Destruxin_A->PI3K Inhibits Apoptosis Apoptosis Destruxin_A->Apoptosis Leads to PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Apoptosis_Inhibition->Apoptosis Inhibits

Figure 1: this compound inducing apoptosis via PI3K/Akt pathway inhibition.

IMD_Pathway Destruxin_A This compound IMD_Pathway IMD Signaling Pathway Destruxin_A->IMD_Pathway Inhibits Immune_Response Suppressed Immune Response Destruxin_A->Immune_Response Results in Relish Relish (NF-κB factor) IMD_Pathway->Relish Activates AMP_Genes Antimicrobial Peptide (AMP) Gene Transcription Relish->AMP_Genes Induces AMPs Antimicrobial Peptides AMP_Genes->AMPs Leads to production of

Figure 2: this compound suppressing the insect immune response.

Calcium_Channel Destruxin_A This compound Ca_Channel Voltage-gated Ca²⁺ Channel (in muscle cell membrane) Destruxin_A->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Muscle_Contraction Sustained Muscle Contraction Ca_Influx->Muscle_Contraction Causes Paralysis Paralysis Muscle_Contraction->Paralysis Leads to

Figure 3: Mechanism of this compound-induced paralysis in insects.

Experimental_Workflow cluster_0 Fungal Culture & Extraction cluster_1 Purification cluster_2 Analysis & Characterization Fungus Metarhizium anisopliae Culture Fermentation Liquid Fermentation Fungus->Fermentation Filtration Filtration Fermentation->Filtration Extraction Solvent Extraction (e.g., Acetonitrile) Filtration->Extraction Crude_Extract Crude Destruxin Extract Extraction->Crude_Extract Crystallization Crystallization/ Lyophilization Crude_Extract->Crystallization HPLC Semi-preparative HPLC Crystallization->HPLC Fractions Collection of Fractions HPLC->Fractions Pure_Destruxin_A Pure this compound Fractions->Pure_Destruxin_A MS Mass Spectrometry (MS) Pure_Destruxin_A->MS NMR NMR Spectroscopy Pure_Destruxin_A->NMR Bioassays Biological Assays Pure_Destruxin_A->Bioassays

Figure 4: Workflow for this compound isolation and purification.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Isolation and Purification of this compound from Metarhizium anisopliae

This protocol is a generalized procedure based on common methods described in the literature.[1][2][3][6]

1. Fungal Culture and Fermentation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with peptone) with a high-yielding strain of Metarhizium anisopliae.

  • Incubate the culture in a rotary shaker at approximately 25-28°C for 10-14 days.

2. Extraction:

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Mix the culture filtrate with an equal volume of acetonitrile and a salt solution (e.g., 5% NaCl) to facilitate phase separation.[1][12]

  • Vigorously shake the mixture and allow the layers to separate.

  • Collect the upper organic layer containing the destruxins.

3. Crystallization/Lyophilization:

  • Concentrate the organic extract under reduced pressure.

  • Lyophilize the concentrated extract to obtain a crude crystalline powder of destruxins.[1][12]

4. HPLC Purification:

  • Dissolve the crude extract in a suitable solvent (e.g., acetonitrile).

  • Perform semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.[1][2]

  • Employ a gradient elution system, typically with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an ion-pairing agent like formic acid to improve peak shape. A common gradient might run from 10% to 100% acetonitrile over 20-30 minutes.[2]

  • Monitor the elution profile at a suitable wavelength (e.g., 215 nm) and collect the fractions corresponding to the this compound peak.

5. Analysis and Characterization:

  • Analyze the collected fractions using analytical HPLC to confirm purity.

  • Characterize the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.[10][12][13]

Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line (e.g., A549) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18]

1. Cell Seeding:

  • Culture A549 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[19]

2. Treatment with this compound:

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Replace the old medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.

  • Gently shake the plate for a few minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Insect Bioassay for Insecticidal Activity

This protocol describes a general method for assessing the insecticidal activity of this compound against lepidopteran larvae, such as Plutella xylostella or Galleria mellonella.[20][21]

1. Insect Rearing:

  • Rear the target insect larvae on a suitable artificial diet or their natural host plant under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).

2. Preparation of this compound Solutions:

  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., a saline solution with a small amount of a surfactant to aid in solubility).

3. Application of this compound:

  • Injection Method: For systemic toxicity assessment, inject a small, precise volume (e.g., 1-2 µL) of the this compound solution into the hemocoel of each larva using a microinjector. A control group should be injected with the solvent only.[16]

  • Topical Application: Apply a small droplet of the this compound solution to the dorsal surface of the thorax of each larva.

  • Dietary Incorporation: Incorporate the this compound into the artificial diet at various concentrations.

4. Observation and Data Collection:

  • Place the treated larvae individually in containers with a food source.

  • Monitor the larvae at regular intervals (e.g., 12, 24, 48, and 72 hours) for signs of toxicity, such as paralysis, cessation of feeding, and mortality.

  • Record the number of dead larvae at each time point for each concentration.

5. Data Analysis:

  • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration 50) or LD₅₀ (lethal dose 50) value using probit analysis or other appropriate statistical methods.

Conclusion

This compound stands out as a natural compound with a remarkable range of biological activities. Its potent insecticidal properties, coupled with promising anticancer and immunosuppressive effects, make it a valuable lead compound for the development of novel biopesticides and therapeutic agents. The detailed understanding of its chemical structure, properties, and mechanisms of action, as outlined in this guide, is crucial for harnessing its full potential. Further research into its specific molecular targets and the optimization of its synthesis and delivery will undoubtedly pave the way for its practical application in various scientific and industrial fields. This technical guide serves as a foundational resource for researchers and professionals dedicated to exploring the fascinating world of this compound and its derivatives.

References

Destruxin A: A Technical Overview of its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin A, a cyclic hexadepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae, has garnered significant interest for its potent insecticidal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular formula and CAS number. It further delves into the mechanisms underlying its biological activities, supported by experimental data and detailed protocols. Key signaling pathways affected by this compound are elucidated through structured diagrams, offering a visual representation of its mode of action.

Core Molecular and Chemical Properties

This compound is a well-characterized mycotoxin with the following molecular identifiers and chemical properties.

PropertyValueReference
Molecular Formula C₂₉H₄₇N₅O₇[1][2][3][4]
CAS Number 6686-70-0[1][2][3][4]
Molecular Weight 577.71 g/mol [1][2][4]
Appearance Powder[3]
Solubility Soluble in Acetonitrile, DMF, DMSO[3]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily centered around its insecticidal, immunosuppressive, and anticancer activities. The underlying mechanisms are multifaceted, often involving the disruption of cellular homeostasis and key signaling pathways.

Insecticidal Activity

The insecticidal properties of this compound are a primary focus of research. It acts as a potent toxin to a variety of insect species.

Mechanism of Action:

The insecticidal action of this compound is largely attributed to its ability to disrupt calcium homeostasis in insect cells. This disruption leads to a cascade of events culminating in paralysis and death.

  • Calcium Channel Modulation: this compound is known to affect calcium channels in insect muscle and nerve cells, leading to an influx of Ca²⁺ ions.[5] This uncontrolled increase in intracellular calcium disrupts normal cellular functions.

  • Mitochondrial Dysfunction: The overload of cytosolic calcium can lead to mitochondrial damage, impairing energy production and triggering apoptotic pathways.

  • Immune Suppression: this compound can suppress the insect's innate immune system, making it more susceptible to fungal infection and other pathogens.[6][7] It achieves this by reducing the expression of antimicrobial peptides.[6][7]

Experimental Workflow: Assessing Insecticidal Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect Rearing Insect Rearing Topical Application or Injection Topical Application or Injection Insect Rearing->Topical Application or Injection This compound Solution Preparation This compound Solution Preparation This compound Solution Preparation->Topical Application or Injection Observation (Mortality, Paralysis) Observation (Mortality, Paralysis) Topical Application or Injection->Observation (Mortality, Paralysis) LC50/LD50 Calculation LC50/LD50 Calculation Observation (Mortality, Paralysis)->LC50/LD50 Calculation G cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway inhibits Bax (up) Bax (up) This compound->Bax (up) Bcl-2 (down) Bcl-2 (down) PI3K/Akt Pathway->Bcl-2 (down) regulates Cytochrome c Release Cytochrome c Release Bcl-2 (down)->Cytochrome c Release inhibits Bax (up)->Cytochrome c Release promotes Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Destruxin A: A Multifaceted Toxin Targeting Insect Cellular Machinery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium spp., exhibits potent insecticidal activity through a multi-targeted mechanism of action. This technical guide provides an in-depth analysis of the cellular and molecular processes affected by this compound in insect cells. By disrupting fundamental cellular functions, including cytoskeletal integrity, ion homeostasis, protein synthesis and transport, and inducing programmed cell death, this compound presents a compelling case for its potential as a bio-insecticide. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in entomology, toxicology, and drug discovery.

Core Cellular Targets and Pathophysiological Effects

This compound orchestrates a systemic collapse of cellular function in insects by engaging with a multitude of intracellular targets. Electron microscopy studies have revealed that DA inflicts significant damage to the cytoskeleton and various organelles, leading to a disruption of cell adhesion and motility, ultimately culminating in cell death[1][2]. The toxin's impact is not confined to a single pathway but rather a cascade of events that overwhelm the cell's homeostatic mechanisms.

Cytoskeletal Disruption and Morphological Changes

One of the most prominent effects of this compound is the alteration of insect cell morphology. Treatment with DA leads to a significant reduction in cell microvilli, pronounced cell surface shrinkage, and even perforation[1]. These changes are indicative of underlying damage to the cytoskeleton, which is crucial for maintaining cell shape, motility, and intracellular transport. Specifically, DA has been shown to affect the morphology and cytoskeleton of plasmatocytes, inhibiting their adhesion and diffusion capabilities[3][4]. This disruption of immune cells like plasmatocytes is a key aspect of DA's ability to suppress the insect's innate immune system[3][4][5].

Disruption of Ion Homeostasis: The Role of Calcium

This compound significantly perturbs intracellular calcium (Ca²⁺) homeostasis, a critical signaling mechanism in numerous cellular processes. Studies have demonstrated that DA induces an immediate influx of Ca²⁺ into insect hemocytes[6][7]. This effect appears to be independent of conventional Ca²⁺ channels, as it is not inhibited by channel blockers like 2-aminoethoxydiphenyl borane (2-APB) and U73122[6][7]. In contrast to the rapid influx in hemocytes, a slower, more moderate increase in intracellular Ca²⁺ is observed in SL-1 cells[6][7]. This disruption of calcium balance is thought to contribute to the tetanic paralysis observed in insects injected with DA, which is caused by sustained muscle contraction[8]. Furthermore, Destruxin E, a related compound, has been shown to cause a late but significant calcium influx in lepidopteran cell lines after 30 minutes of exposure[9].

Induction of Apoptosis via the Mitochondrial Pathway

A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a key mechanism of this compound's cytotoxicity. While much of the detailed molecular work has been conducted with the related Destruxin B in human cancer cells, the findings are highly relevant to its effects on insect cells. Destruxin B has been shown to induce apoptosis through a Bcl-2 family-dependent mitochondrial pathway[10][11][12]. This involves the upregulation of pro-apoptotic proteins like PUMA and the downregulation of anti-apoptotic proteins such as Mcl-1[10][12]. A critical step in this pathway is the translocation of Bax from the cytosol to the mitochondrial membrane, which leads to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3[10][11]. The activation of these caspases executes the apoptotic program, leading to cell death[11]. The observation of nuclear consolidation and cytoplasmic degradation in DA-treated Bm12 cells is consistent with an apoptotic phenotype[2].

Molecular Interactions and Signaling Pathways

Recent research has begun to identify the specific molecular binding partners of this compound, providing a more detailed picture of its mechanism of action. These interactions disrupt crucial cellular processes, including protein transport and immune signaling.

Binding to a Diverse Range of Cellular Proteins

Using techniques such as drug affinity response target stability (DARTS), researchers have identified numerous candidate DA-binding proteins in insect cells[1][2]. In one study, 149 candidate proteins were isolated from Bm12 cells, with 80 confirmed to interact with DA with affinity coefficients (KD) ranging from 24 to 469 μM[1][2]. These binding partners are functionally diverse and are involved in:

  • Cytoskeletal components and cell motility [1][2]

  • Protein transcription and translation [1][2]

  • Ubiquitin-dependent protein metabolism [1][2]

  • Nuclear pore transport [1][2]

  • Endoplasmic reticulum (ER) vesicle transport [1][2]

Interference with Protein Transport and ER Function

This compound has been shown to interact with proteins involved in the secretory pathway, specifically those located in the endoplasmic reticulum. Two such proteins identified in Bombyx mori are the transmembrane protein 214 (BmTMEM214) and the protein transport protein SEC23A (BmSEC23)[5][13]. DA binds to both BmTMEM214 and BmSEC23 with high affinity (KD values of 0.286 μM and 0.291 μM, respectively)[5][13]. SEC23A is a component of the COPII complex, which is essential for forming transport vesicles from the ER[13]. By binding to BmSEC23, DA can interfere with the interaction between BmSEC23 and BmSEC13, another COPII component, thereby disrupting the transport of proteins from the ER to the Golgi apparatus[5]. This interference with ER function can lead to ER stress, which is a known trigger for apoptosis[13].

Suppression of the Innate Immune Response

A key aspect of this compound's efficacy as an insecticidal agent is its ability to suppress the host's innate immune system[5]. DA has been shown to reduce the expression of various antimicrobial peptides, which are crucial components of the humoral immune response in insects[14]. One of the primary targets in this process is hemocytin, an important immune factor in the hemolymph of silkworms[15]. DA binds strongly to hemocytin and inhibits its-mediated hemocyte aggregation[15]. It achieves this by disrupting the interaction between hemocytin, actin A3, and gelsolin, which in turn prevents the proper formation of vesicles required for hemocytin storage and secretion[15]. By crippling this key immune surveillance mechanism, this compound facilitates the proliferation of the invading fungus.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on insect cells.

Table 1: Cytotoxicity of this compound on Insect Cell Lines

Cell LineAssayIncubation Time (h)IC50 (μg/mL)Reference
Spodoptera litura SL-1MTT2417.86[16]
Spodoptera litura SL-1MTT487.80[16]

Table 2: Binding Affinities of this compound to Target Proteins

ProteinOrganismMethodKD (μM)Reference
80 Candidate ProteinsBombyx mori (Bm12 cells)Surface Plasmon Resonance24 - 469[1][2]
BmTEME214Bombyx moriBio-layer Interferometry0.286[5][13]
BmSEC23Bombyx moriBio-layer Interferometry0.291[5][13]
Hemocytin and 47 other proteinsBombyx mori (hemolymph)Not Specified2 - 420[15]
BmPPIBombyx moriBio-layer Interferometry1980[17]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Insect Cell Culture
  • Cell Lines:

    • Spodoptera frugiperda Sf9 cells[13][18]

    • Bombyx mori Bm12 cells[1][2]

    • Spodoptera litura SL-1 cells[16]

  • Culture Medium:

    • Grace's Insect Medium supplemented with 10% fetal bovine serum (FBS) is commonly used for Bm12 and SL-1 cells[1][2][16].

    • Sf9 cells are often cultured in SFX culture medium with 5% FBS[13].

  • Culture Conditions: Cells are typically maintained in a constant-temperature incubator at 27°C[1][2][13]. Logarithmic-phase cells are used for experiments[1][2].

Identification of this compound Binding Proteins (DARTS)

The Drug Affinity Response Target Stability (DARTS) method is employed to identify potential protein targets of this compound[1][5].

  • Cell Lysis and Protein Extraction: Total cellular protein is extracted from the insect cell line of interest (e.g., Bm12 cells)[1][2].

  • DA Treatment: The protein lysate is divided into a control group and a DA-treated group.

  • Protease Digestion: Both groups are subjected to limited proteolysis using a protease such as pronase. Proteins that bind to DA are expected to be more resistant to digestion.

  • SDS-PAGE Analysis: The digested protein samples are separated by SDS-PAGE. Differential bands between the control and DA-treated lanes are excised.

  • Mass Spectrometry: The proteins in the excised bands are identified by mass spectrometry[1].

Analysis of Protein-Ligand Interactions (Bio-layer Interferometry - BLI)

BLI is used to quantify the binding affinity between this compound and its target proteins[5][13][18].

  • Protein Immobilization: The purified target protein (e.g., BmTEME214, BmSEC23) with a His-tag is immobilized on a biosensor[13][18].

  • Association: Serial dilutions of this compound are flowed over the biosensor, and the association is measured in real-time.

  • Dissociation: A buffer solution is flowed over the biosensor to measure the dissociation of DA from the protein.

  • Data Analysis: The association and dissociation data are used to calculate the binding affinity constant (KD)[13][18].

In-Cell Protein-Protein Interaction Analysis (Insect Two-Hybrid - I2H)

The I2H system is used to investigate how this compound affects protein-protein interactions within insect cells (e.g., Sf9 cells)[5][13][18].

  • Vector Construction: The genes for the two interacting proteins are cloned into separate I2H vectors, one containing a DNA-binding domain (DBD) and the other an activation domain (AD). A reporter gene (e.g., luciferase) is also used[13][18].

  • Co-transfection: The I2H vectors are co-transfected into Sf9 cells[13][18].

  • DA Treatment: The transfected cells are treated with various concentrations of this compound.

  • Reporter Gene Assay: The activity of the reporter gene is measured. An increase or decrease in reporter activity indicates that DA enhances or inhibits the interaction between the two proteins of interest, respectively[5].

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Signaling Pathways

DestruxinA_Signaling DA This compound Ca_Influx Ca²⁺ Influx DA->Ca_Influx Cytoskeleton Cytoskeleton Disruption DA->Cytoskeleton ER Endoplasmic Reticulum DA->ER Hemocytin Binds to Hemocytin DA->Hemocytin Membrane Cell Membrane Ca_Influx->Cytoskeleton Morphology Altered Cell Morphology (e.g., shrinkage, loss of microvilli) Cytoskeleton->Morphology SEC23 Binds to SEC23 ER->SEC23 interacts with COPII COPII Vesicle Transport Disruption SEC23->COPII ER_Stress ER Stress COPII->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Bax Bax Translocation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Immune_Suppression Immune Suppression Hemocytin->Immune_Suppression

Caption: Overview of this compound's multifaceted mechanism of action in insect cells.

Experimental Workflows

Experimental_Workflows cluster_DARTS DARTS Workflow cluster_BLI BLI Workflow cluster_I2H I2H Workflow DARTS1 Insect Cell Lysate DARTS2 Treat with this compound DARTS1->DARTS2 DARTS3 Limited Proteolysis DARTS2->DARTS3 DARTS4 SDS-PAGE DARTS3->DARTS4 DARTS5 Mass Spectrometry ID DARTS4->DARTS5 BLI1 Immobilize Target Protein on Biosensor BLI2 Association with This compound BLI1->BLI2 BLI3 Dissociation BLI2->BLI3 BLI4 Calculate KD BLI3->BLI4 I2H1 Co-transfect Sf9 Cells with I2H Vectors I2H2 Treat with this compound I2H1->I2H2 I2H3 Measure Reporter Gene Activity I2H2->I2H3 I2H4 Assess Protein-Protein Interaction I2H3->I2H4

Caption: Key experimental workflows for studying this compound's molecular interactions.

Conclusion and Future Directions

This compound employs a sophisticated and multifaceted strategy to induce cytotoxicity in insect cells. Its ability to disrupt the cytoskeleton, interfere with calcium signaling, inhibit protein transport, and trigger apoptosis, all while suppressing the host's immune response, makes it a highly effective insecticidal agent. The identification of specific protein targets such as hemocytin, BmTMEM214, and BmSEC23 has provided crucial insights into its molecular mechanisms.

For drug development professionals, this compound and its analogues represent a promising class of natural compounds for the development of novel bio-insecticides. Future research should focus on:

  • Identifying the full spectrum of this compound binding proteins in a wider range of insect pests.

  • Elucidating the precise molecular details of how DA binding to its targets leads to the observed cellular effects.

  • Investigating potential synergistic effects of this compound with other insecticidal compounds or entomopathogens.

  • Exploring structure-activity relationships to design more potent and selective Destruxin analogues.

A deeper understanding of the intricate mechanisms of this compound will undoubtedly pave the way for innovative and sustainable pest management strategies.

References

Destruxin A: A Technical Guide to its Function as a Vacuolar-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among these, Destruxin A has garnered significant scientific interest due to its potent biological activities, including its role as an inhibitor of the Vacuolar-type H+-ATPase (V-ATPase). This technical guide provides an in-depth overview of this compound's mechanism of action as a V-ATPase inhibitor, its impact on cellular signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

This compound and V-ATPase Inhibition: Mechanism and Kinetics

This compound exerts its cellular effects primarily through the inhibition of V-ATPase, a multi-subunit enzyme responsible for pumping protons across membranes. This process is crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.

Mechanism of Action: The precise binding site of this compound on the V-ATPase complex is not yet fully elucidated. However, kinetic studies on the related compound, Destruxin B, have shown that it acts as an uncompetitive inhibitor of V-ATPase[1][2]. This mode of inhibition suggests that Destruxin B binds to the enzyme-substrate (V-ATPase-ATP) complex, rather than the free enzyme[3][4][5]. This binding event likely induces a conformational change that prevents the completion of the catalytic cycle and proton translocation. Given the structural similarity, it is plausible that this compound follows a similar uncompetitive inhibition mechanism.

Quantitative Data: Inhibitory Potency

The inhibitory potency of Destruxins against V-ATPase and their cytotoxic effects on various cancer cell lines have been documented. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

CompoundTarget/Cell LineIC50 ValueReference
This compoundV-ATPase (Saccharomyces cerevisiae)Low micromolar[6]
Destruxin BV-ATPase (Saccharomyces cerevisiae)Low micromolar[6]
Destruxin EV-ATPase (Saccharomyces cerevisiae)Low micromolar[6]
This compoundHCT116 (Colon Cancer)Micromolar range[7][8]
Destruxin BHCT116 (Colon Cancer)Micromolar range[7][8]
Destruxin EHCT116 (Colon Cancer)Nanomolar range[7][8]
Destruxin EKB-3-1 (Cervical Cancer)0.05 µM[6]
Destruxin EA549 (Lung Cancer)0.22 µM[6]
Destruxin BHT-29 (Colon Cancer)Time and dose-dependent inhibition[9]

Cellular Consequences of V-ATPase Inhibition by this compound

The inhibition of V-ATPase by this compound disrupts the pH homeostasis of intracellular organelles, leading to a cascade of downstream cellular events, including the modulation of critical signaling pathways involved in cell survival, proliferation, and death.

Signaling Pathways Affected by this compound

Destruxin B, a close analog of this compound, has been shown to induce apoptosis in human non-small cell lung cancer cells through the intrinsic mitochondrial pathway[10]. This process is characterized by the activation of caspase-2, -3, and -9, an increase in the pro-apoptotic protein PUMA, and a decrease in the anti-apoptotic protein Mcl-1[10]. Furthermore, Destruxin B promotes the translocation of Bax from the cytosol to the mitochondrial membrane, a key step in mitochondrial outer membrane permeabilization and subsequent apoptosis[10].

Destruxin_A This compound V_ATPase V-ATPase Inhibition Destruxin_A->V_ATPase Lysosomal_pH ↑ Lysosomal pH V_ATPase->Lysosomal_pH Mitochondrial_Pathway Intrinsic Mitochondrial Pathway Lysosomal_pH->Mitochondrial_Pathway Bax Bax translocation to mitochondria Mitochondrial_Pathway->Bax PUMA ↑ PUMA Mitochondrial_Pathway->PUMA Mcl1 ↓ Mcl-1 Mitochondrial_Pathway->Mcl1 Caspase_Activation Caspase-9, -3, -2 Activation Bax->Caspase_Activation PUMA->Caspase_Activation Mcl1->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced Apoptosis Pathway.

Studies have indicated that the cytotoxic effects of Destruxins are associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt pathway[7][8]. V-ATPase is known to be essential for the activation of mTORC1 at the lysosomal surface[11][12]. By inhibiting V-ATPase, this compound can disrupt the assembly and activity of the mTORC1 complex, thereby inhibiting downstream signaling that promotes cell growth and proliferation.

Destruxin_A This compound V_ATPase V-ATPase Inhibition Destruxin_A->V_ATPase mTORC1_Activation mTORC1 Activation V_ATPase->mTORC1_Activation Cell_Growth Cell Growth & Proliferation mTORC1_Activation->Cell_Growth PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTORC1_Activation

Inhibition of PI3K/Akt/mTOR by this compound.

The role of V-ATPase in autophagy is complex. While lysosomal acidification is crucial for the final degradation step of autophagy (autolysosome function), some studies suggest that V-ATPase dysfunction can, under certain conditions, lead to an increase in basal autophagy flux[13]. This compound, by inhibiting V-ATPase and thus lysosomal acidification, is expected to block the degradation of autophagic cargo, leading to an accumulation of autophagosomes. This disruption of autophagic flux can contribute to cellular stress and eventual cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound as a V-ATPase inhibitor.

V-ATPase Activity Assay (Malachite Green Method)

This protocol is adapted from general malachite green-based ATPase assays[14].

Objective: To determine the in vitro inhibitory effect of this compound on V-ATPase activity by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified or enriched V-ATPase enzyme preparation

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.003% C12E8

  • ATP solution (100 mM)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl

    • Solution C: 34% (w/v) Sodium Citrate

    • Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and add 1 volume of Triton X-100. On the day of use, add 1 volume of Solution C to 100 volumes of the A/B/Triton mixture.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve (0 to 40 µM) in the assay buffer.

  • In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).

  • Add 70 µL of assay buffer containing the V-ATPase preparation to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATP solution (final concentration, e.g., 5 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of the Malachite Green Working Reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the amount of Pi released using the standard curve and determine the percent inhibition for each this compound concentration to calculate the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Std_Curve Prepare Phosphate Standard Curve Calculate_Pi Calculate Pi Released Std_Curve->Calculate_Pi Reagents Prepare this compound, V-ATPase, ATP Incubate_DA Add this compound & V-ATPase to plate Reagents->Incubate_DA Pre_Incubate Pre-incubate at 37°C Incubate_DA->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate_Reaction Incubate at 37°C Add_ATP->Incubate_Reaction Stop_Reaction Stop with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Color_Dev Color Development Stop_Reaction->Color_Dev Read_Abs Read Absorbance at 620 nm Color_Dev->Read_Abs Read_Abs->Calculate_Pi Calculate_IC50 Determine IC50 Calculate_Pi->Calculate_IC50

V-ATPase Activity Assay Workflow.
Measurement of Lysosomal pH

This protocol is based on the use of fluorescent pH-sensitive dyes[15][16][17].

Objective: To measure the effect of this compound on lysosomal pH in living cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • LysoSensor™ Green DND-189 or FITC-Dextran

  • Live-cell imaging buffer (e.g., HBSS)

  • Nigericin and Monensin (for calibration)

  • Calibration buffers (with a range of known pH values, e.g., pH 4.5 to 7.5)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on glass-bottom dishes or in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the pH-sensitive probe. For LysoSensor, incubate with 1 µM LysoSensor Green DND-189 for 30 minutes at 37°C. For FITC-Dextran, incubate with 1 mg/mL for 1-2 hours, followed by a chase period in probe-free medium for at least 1 hour to ensure localization to lysosomes.

  • Wash the cells with live-cell imaging buffer.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Acquire fluorescence images using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry.

  • For Calibration: At the end of the experiment, incubate the cells in calibration buffers of known pH containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.

  • Measure the fluorescence intensity at each pH to generate a standard curve.

  • Use the standard curve to convert the fluorescence intensity of the experimental samples to lysosomal pH values.

Assessment of Apoptosis by Western Blot

This protocol outlines the detection of key apoptotic markers by Western blotting[18].

Objective: To determine if this compound induces apoptosis by detecting the cleavage of caspases and changes in Bcl-2 family protein expression.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-PUMA, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 1-20 µM) for various time points (e.g., 24, 48 hours)[19].

  • Harvest and lyse the cells in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or cleavage.

Quantification of Autophagic Flux

This protocol is based on the LC3 turnover assay[20][21][22][23][24].

Objective: To measure the effect of this compound on autophagic flux by monitoring the levels of LC3-II.

Materials:

  • Cell line of interest

  • This compound

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot materials (as described in section 3.3)

  • Primary antibody against LC3 and a loading control

Procedure:

  • Seed cells and treat with this compound at the desired concentration.

  • In a parallel set of wells, co-treat the cells with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment period.

  • Harvest the cells and perform Western blotting as described in section 3.3.

  • Probe the membrane with an anti-LC3 antibody. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II in cells treated with this compound alone versus those co-treated with the autophagy inhibitor. An increase in LC3-II levels in the presence of the inhibitor indicates active autophagic flux. If this compound blocks autophagic degradation, the difference in LC3-II levels between samples with and without the inhibitor will be reduced.

cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Treat_DA Treat with this compound Harvest_Lysis Harvest and Lyse Cells Treat_DA->Harvest_Lysis Co_Treat Co-treat with this compound + Autophagy Inhibitor Co_Treat->Harvest_Lysis WB Western Blot for LC3 Harvest_Lysis->WB Compare_LC3II Compare LC3-II levels (DA vs. DA + Inhibitor) WB->Compare_LC3II Determine_Flux Determine Autophagic Flux Compare_LC3II->Determine_Flux

Autophagic Flux Assay Workflow.

Conclusion

This compound is a potent inhibitor of V-ATPase, a fundamental enzyme in maintaining cellular homeostasis. Its ability to disrupt organellar acidification triggers a cascade of cellular events, including the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt/mTOR. These multifaceted effects make this compound a compelling molecule for further investigation, particularly in the context of anticancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the intricate mechanisms of this compound and to unlock its full therapeutic potential. Further research is warranted to fully elucidate its binding site on the V-ATPase and to comprehensively map its impact on cellular signaling networks.

References

A Technical Guide to the Role of Destruxin A in Suppressing Innate Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, is a potent bioactive compound with a range of activities, including insecticidal, antiviral, and phytotoxic effects.[1][2] Emerging research has increasingly highlighted its significant immunosuppressive properties, particularly against the innate immune system of insects. This document provides a comprehensive technical overview of the mechanisms by which this compound suppresses innate immunity, focusing on its molecular targets and its effects on key signaling pathways. We present quantitative data on its binding affinities, detail the experimental protocols used to elucidate its functions, and provide visual diagrams of its modes of action and the workflows used to study them. This guide is intended to serve as a resource for researchers investigating novel immunosuppressants and for professionals in drug development exploring new therapeutic avenues.

Introduction to this compound

Destruxins are a class of non-ribosomal secondary metabolites secreted by various fungi, with this compound being a prominent and highly active analogue.[3] Structurally, it is a hexa-cyclodepsipeptide.[3] While its insecticidal properties have been known for some time, the specific molecular mechanisms underlying its ability to counteract host immune defenses are a subject of ongoing investigation.[4] DA's ability to compromise the host's innate immunity is a key factor in the virulence of its producing fungus, M. anisopliae.[1] Understanding these mechanisms provides insight into fungal pathogenesis and reveals DA as a potential candidate for developing new immunosuppressive agents.[5]

Mechanisms of Innate Immune Suppression by this compound

This compound employs a multi-targeted strategy to dismantle the host's innate immune response. Its effects are not limited to a single pathway but involve the disruption of several critical cellular and humoral immune processes, primarily studied in insect models like Drosophila melanogaster and Bombyx mori.

Inhibition of Humoral Immunity and Antimicrobial Peptide (AMP) Production

A primary defense mechanism in insects is the rapid production of antimicrobial peptides (AMPs) in response to infection. This compound has been shown to specifically suppress this humoral immune response.

  • Downregulation of AMP Genes: In Drosophila melanogaster, injection of this compound leads to the reduced expression of various AMP genes, which are crucial for combating pathogens.[1]

  • IMD Pathway Suppression: This suppression is linked to the IMD (Immune deficiency) pathway, a key signaling cascade in insects that is responsible for inducing AMPs in response to Gram-negative bacteria.[1][6] Flies co-injected with a non-lethal dose of DA and Escherichia coli exhibit increased mortality and higher bacterial loads. This effect can be reversed by ectopically activating components of the IMD pathway, confirming it as a critical target of DA's immunosuppressive action.[1]

Disruption of Hemocyte-Mediated Immunity

Hemocytes are the primary immune cells in insects, analogous to mammalian macrophages, and are responsible for cellular immune responses like phagocytosis and encapsulation. This compound directly targets these cells, impairing their function.

  • Binding to Hemocytin: DA binds strongly to hemocytin, a crucial immune factor in silkworm hemolymph, disrupting its function.[4]

  • Inhibition of Hemocyte Aggregation: This binding leads to a significant inhibitory effect on hemocytin-mediated hemocyte aggregation, a process vital for wound healing and pathogen sequestration.[4]

  • Cytoskeletal Damage: DA alters the morphology and cytoskeleton of hemocytes, which disrupts essential functions like adhesion, diffusion, phagocytosis, and encapsulation.[5][7] It achieves this by interacting with key cytoskeletal proteins, including actin, alpha-actinin, and alpha-tubulin.[7]

Interference with Core Cellular Processes

Beyond direct immune pathways, this compound targets fundamental cellular machinery, leading to a broader state of immunosuppression.

  • Inhibition of Protein Synthesis: DA binds to multiple aminoacyl tRNA synthetases (ARSs), the enzymes responsible for charging tRNAs with amino acids. This interaction suggests that DA impedes general protein synthesis, which would be particularly detrimental for the rapid production of immune-related proteins needed to mount an effective defense.[3]

  • Interaction with Immunophilins: DA interacts with peptidyl-prolyl cis-trans isomerase (BmPPI), an immunophilin, in a manner that may be analogous to the immunosuppressant drug Cyclosporine A.[6] This could interfere with the proper splicing of pre-mRNA for immune-related genes, such as the NF-κB homolog BmRelish.[6]

  • Disruption of Protein Transport: DA binds to SEC23A, a core component of the COPII complex, which is essential for transporting proteins from the endoplasmic reticulum to the Golgi apparatus.[8] This could further disrupt the secretion of immune effectors.

Quantitative Data on this compound Interactions

The following tables summarize the quantitative data from various studies, detailing the binding affinities and effective concentrations of this compound.

Table 1: Binding Affinities (KD) of this compound with Target Proteins

Target ProteinHost OrganismMethodBinding Affinity (KD)Reference(s)
HemocytinBombyx moriNot Specified2 - 420 µM (range for 48 proteins)[4]
Aminoacyl tRNA Synthetases (ARSs)Bombyx moriBLI100 - 1000 µM[3]
Peptidyl-prolyl Isomerase (BmPPI)Bombyx moriBLI1.98 mM (1980 µM)[6]
Human PPIA (HsPPIA)Homo sapiensBLI2.22 mM (2220 µM)[6]
Transmembrane Protein 214 (BmTMEM214)Bombyx moriBLI0.286 µM[8]
Protein Transport Protein SEC23A (BmSEC23A)Bombyx moriBLI0.291 µM[8]
Various Candidate Proteins (80 total)Bombyx moriSPR24 - 469 µM[7]

BLI: Biolayer Interferometry; SPR: Surface Plasmon Resonance.

Table 2: Effective Concentrations of this compound in Experimental Systems

Experimental SystemEffectConcentration / DoseReference(s)
Drosophila melanogaster (in vivo)Specific inhibition of humoral immune response86 µM (single injection)[9]
Bombyx mori BmPPI Interaction (in vitro)Lowest effective dose influencing protein interaction0.35 µM (0.2 mg/L)[6]
BmTMEM214–BmSEC13L Interaction (in vitro)Inhibition0.02 - 2 mg/L[8]
BmTMEM214–BmSEC13L Interaction (in vitro)Activation0.0002 - 0.002 mg/L[8]
BmSEC23–BmSEC13 Interaction (in vitro)Significant Inhibition≥ 0.2 µg/mL[8]
Lepidopteran Larvae (in vivo)LD₅₀< 0.1 µg/g (by injection)[7]

Visualizing this compound's Mechanism and Study

The following diagrams illustrate the key pathways and experimental workflows discussed.

cluster_DA This compound (DA) cluster_targets Molecular Targets in Immune Cell cluster_outcomes Resulting Immunosuppression DA This compound Hemocytin Hemocytin DA->Hemocytin Binds Cytoskeleton Cytoskeleton (Actin, Tubulin) DA->Cytoskeleton Binds ARSs Aminoacyl tRNA Synthetases (ARSs) DA->ARSs Binds Immunophilins Immunophilins (PPI) DA->Immunophilins Binds COPII COPII Complex (SEC23A) DA->COPII Binds Aggregation Inhibited Hemocyte Aggregation Hemocytin->Aggregation Leads to Phagocytosis Impaired Phagocytosis & Encapsulation Cytoskeleton->Phagocytosis Leads to ProteinSynth Inhibited Immune Protein Synthesis ARSs->ProteinSynth Leads to AMPs Reduced AMP Secretion Immunophilins->AMPs Contributes to COPII->AMPs Contributes to

Caption: Multi-target mechanism of this compound in suppressing innate immunity.

PAMP Bacterial PAMPs (e.g., Peptidoglycan) Receptor Pattern Recognition Receptor (e.g., PGRP) PAMP->Receptor Cascade IMD Signaling Cascade Receptor->Cascade Relish Relish (NF-κB homolog) Activation & Translocation Cascade->Relish Transcription AMP Gene Transcription Relish->Transcription AMPs Antimicrobial Peptides (AMPs) Transcription->AMPs DA This compound DA->Inhibition Inhibition->Transcription

Caption: Inhibition of the insect IMD pathway by this compound.

Start Bm12 Insect Cells Treat Treat with this compound Start->Treat Lyse Cell Lysis & Protease Digestion Treat->Lyse DARTS DARTS Protocol (Drug Affinity Responsive Target Stability) Lyse->DARTS Isolate Isolate Candidate Binding Proteins DARTS->Isolate Validate Affinity Validation Isolate->Validate BLI Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR) Validate->BLI End Quantify Binding Affinity (KD) BLI->End

Caption: Experimental workflow for identifying this compound binding proteins.

Key Experimental Protocols

The following methodologies are central to the investigation of this compound's immunosuppressive effects.

Protocol for Identifying Protein Targets using DARTS

Drug Affinity Responsive Target Stability (DARTS) is used to identify potential protein targets of a small molecule.[6][7]

  • Cell Culture and Treatment: Culture Bombyx mori Bm12 cells in Grace's insect medium supplemented with 10% fetal bovine serum at 27°C. Treat logarithmic-phase cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to obtain total protein extracts.

  • Protease Digestion: Add a protease (e.g., pronase) to the protein lysates from both DA-treated and control groups. The principle is that DA-bound proteins will be more resistant to proteolytic degradation.

  • Reaction Quenching: Stop the digestion at various time points by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE and Analysis: Run the digested samples on an SDS-PAGE gel. Excise protein bands that are present or more prominent in the DA-treated lanes compared to the control lanes.

  • Mass Spectrometry: Identify the proteins in the excised bands using LC-MS/MS analysis.

Protocol for Validating Binding Affinity using Biolayer Interferometry (BLI)

BLI is a label-free technology for measuring biomolecular interactions in real-time.[3][6][8]

  • Protein Expression and Purification: Express and purify the candidate target proteins identified via DARTS or other methods (e.g., BmPPI, ARSs) using recombinant expression systems.

  • Sensor Hydration and Baseline: Hydrate streptavidin (SA) biosensors in a suitable buffer. Establish a stable baseline reading in the same buffer.

  • Protein Immobilization: Immobilize the biotinylated recombinant target protein onto the surface of the SA biosensors.

  • Association: Move the protein-loaded sensors into wells containing various concentrations of this compound dissolved in the assay buffer. Measure the binding (association) rate in real-time.

  • Dissociation: Transfer the sensors back to buffer-only wells and measure the rate at which this compound unbinds (dissociates) from the immobilized protein.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 binding) to calculate the association constant (kₐ), dissociation constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Protocol for Insect Two-Hybrid (I2H) Assay

The I2H system is adapted to study protein-protein interactions and the effect of small molecules on these interactions within insect cells (e.g., Sf-9).[6][8]

  • Vector Construction: Clone the two proteins of interest (e.g., BmPPI and its interacting partner) into two separate insect expression vectors. One is fused to a DNA-binding domain (DBD) and the other to an activation domain (AD).

  • Cell Co-transfection: Co-transfect Sf-9 cells with the DBD-protein vector, the AD-protein vector, and a third reporter vector containing a luciferase gene under the control of a promoter recognized by the DBD/AD complex.

  • Drug Treatment: Add varying concentrations of this compound (or other compounds like Cyclosporine A for comparison) to the transfected cell cultures.

  • Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence in the presence of DA indicates that it inhibits the interaction between the two target proteins. An increase suggests it enhances the interaction.

  • Data Normalization: Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell viability.

Conclusion and Future Directions

This compound is a potent immunosuppressive agent that acts through a multi-pronged approach to disable the innate immune system of its host. By targeting humoral and cellular immunity, as well as fundamental processes like protein synthesis and transport, it effectively paves the way for fungal pathogenesis. The detailed mechanisms, particularly its high-affinity interactions with proteins like BmTMEM214 and BmSEC23A, highlight its specificity and potential.

For researchers and drug developers, this compound presents a fascinating case study. Its mode of action, which bears some resemblance to clinical immunosuppressants like Cyclosporine A, suggests that natural mycotoxins are a rich source of novel pharmacophores. Future research should focus on:

  • Mammalian Systems: Elucidating the specific targets and effects of this compound on mammalian innate immune pathways, such as Toll-like receptor (TLR) signaling, the NLRP3 inflammasome, and JAK-STAT pathways.

  • Structural Biology: Determining the crystal structures of DA in complex with its high-affinity targets to enable structure-based drug design.

  • Therapeutic Potential: Modifying the structure of this compound to separate its immunosuppressive functions from its general cytotoxicity, potentially leading to the development of new, highly specific immunomodulatory drugs.

References

Destruxin A: A Comprehensive Technical Review of Its Novel Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae, has long been recognized for its potent insecticidal properties.[1][2][3] However, a growing body of research is unveiling its multifaceted bioactivities, positioning it as a promising candidate for novel therapeutic applications beyond pest control. This technical guide provides an in-depth review of the current literature on this compound, focusing on its emerging applications, mechanisms of action, and the experimental methodologies used to elucidate its effects. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex biological interactions.

Novel Applications and Bioactivities

The unique chemical structure of this compound underpins its diverse biological activities, which include anticancer, antiviral, and immunomodulatory effects.

Anticancer Activity

This compound and its analogues have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5] The primary mechanism of its anticancer action involves the induction of apoptosis through the intrinsic pathway.[5]

Immunomodulatory Effects in Insects

A significant area of research focuses on the ability of this compound to suppress the innate immune system of insects, thereby facilitating fungal pathogenesis.[2][6] This is achieved by modulating key immune signaling pathways, such as the Toll and Imd pathways, leading to a reduction in the expression of antimicrobial peptides.[6][7]

Antiviral Activity

Preliminary studies have indicated that this compound possesses antiviral properties, although this remains a less explored area of its potential applications. Further research is required to fully characterize its spectrum of activity and mechanism of action against various viral pathogens.

Quantitative Bioactivity Data

To provide a clear comparison of the potency of this compound and its derivatives across different biological systems, the following tables summarize the available quantitative data from the literature.

Table 1: Anticancer Activity of Destruxins

Destruxin AnalogueCancer Cell LineIC50 ValueReference
This compoundHCT116 (Colon)Micromolar range[5]
Destruxin BHCT116 (Colon)Micromolar range[5]
Destruxin EHCT116 (Colon)Nanomolar range[5]
This compoundKB-3-1Micromolar range[5]
Destruxin BKB-3-1Micromolar range[5]
Destruxin EKB-3-1Nanomolar range[5]
This compoundA549 (Lung)Micromolar range[5]
Destruxin BA549 (Lung)Micromolar range[5]
Destruxin EA549 (Lung)Nanomolar range[5]
This compoundCaCo-2 (Colon)Micromolar range[5]
Destruxin BCaCo-2 (Colon)Micromolar range[5]
Destruxin ECaCo-2 (Colon)Nanomolar range[5]
This compoundP388 (Leukemia)16 µg/mL (48h)[2]

Table 2: Insecticidal Activity of this compound

Target InsectMethod of ApplicationLC50/LD50 ValueReference
Plutella xylostellaInjectionNot specified[7]
Drosophila melanogasterInjection86 µM (single dose)[2]

Table 3: Binding Affinity of this compound

Binding ProteinOrganismK D ValueReference
HemocytinBombyx mori (Silkworm)2 to 420 µM[4]
BmSEC23Bombyx mori (Silkworm)Not specified[8]
BmTMEM214Bombyx mori (Silkworm)Not specified[8]
Aminoacyl tRNA Synthetases (various)Bombyx mori (Silkworm)Not specified[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

PI3K/Akt Signaling Pathway in Cancer Cells

This compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[5]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival Cell Survival Akt->Cell Survival This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt pathway, promoting apoptosis.

Insect Immune Signaling: Toll and Imd Pathways

In insects, this compound suppresses the innate immune response by interfering with the Toll and Imd signaling pathways, which are responsible for the production of antimicrobial peptides.[6][7]

Insect_Immunity cluster_Toll Toll Pathway cluster_Imd Imd Pathway Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs PGRP-SA/GNBP PGRP-SA/GNBP Spätzle Spätzle Toll Receptor Toll Receptor Tube/Pelle Tube/Pelle Cactus Cactus Tube/Pelle->Cactus degrades Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal AMPs (Toll) Antimicrobial Peptides Dif/Dorsal->AMPs (Toll) Gram- PAMPs Gram- PAMPs PGRP-LC/LE PGRP-LC/LE Gram- PAMPs->PGRP-LC/LE IMD IMD PGRP-LC/LE->IMD FADD/Dredd FADD/Dredd IMD->FADD/Dredd TAK1 TAK1 FADD/Dredd->TAK1 Relish Relish TAK1->Relish AMPs (Imd) Antimicrobial Peptides Relish->AMPs (Imd) This compound This compound This compound->Toll Receptor This compound->IMD

Caption: this compound suppresses insect immunity via Toll and Imd pathways.

Detailed Experimental Protocols

A comprehensive understanding of the bioactivities of this compound relies on robust experimental methodologies. This section details the key protocols cited in the literature.

Drug Affinity Responsive Target Stability (DARTS)

Protocol:

  • Protein Lysate Preparation: Prepare a total protein lysate from the cells or tissues of interest in a non-denaturing buffer.

  • Drug Incubation: Incubate the protein lysate with the small molecule (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the samples and incubate for a specific time to allow for protein digestion. The binding of the small molecule to its target protein is expected to confer protection from proteolysis.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Analysis: Analyze the protein samples by SDS-PAGE. The target protein will appear as a more prominent band in the drug-treated lanes compared to the control lanes.

  • Target Identification: Excise the protected protein band from the gel and identify it using mass spectrometry (e.g., LC-MS/MS).

DARTS_Workflow Protein Lysate Protein Lysate Incubation Incubation Protein Lysate->Incubation + this compound / Vehicle Protease Digestion Protease Digestion Incubation->Protease Digestion SDS-PAGE SDS-PAGE Protease Digestion->SDS-PAGE Band Excision Band Excision SDS-PAGE->Band Excision Mass Spectrometry Mass Spectrometry Band Excision->Mass Spectrometry Target ID

Caption: Workflow for identifying protein targets using DARTS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand (e.g., this compound) and an analyte (e.g., a purified protein).[15][16][17][18][19]

Protocol:

  • Sensor Chip Preparation: Immobilize the purified protein of interest onto the surface of a sensor chip.

  • Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response in real-time.

  • Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand-analyte complex.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Immobilize Protein on Chip Immobilize Protein on Chip Inject this compound (Association) Inject this compound (Association) Immobilize Protein on Chip->Inject this compound (Association) Flow Buffer (Dissociation) Flow Buffer (Dissociation) Inject this compound (Association)->Flow Buffer (Dissociation) Sensorgram Analysis Sensorgram Analysis Flow Buffer (Dissociation)->Sensorgram Analysis Determine ka, kd, KD Determine ka, kd, KD Sensorgram Analysis->Determine ka, kd, KD

Caption: Surface Plasmon Resonance (SPR) workflow for binding analysis.

Transmission Electron Microscopy (TEM) for Cellular Ultrastructure

TEM is used to visualize the ultrastructural changes in cells treated with this compound, providing insights into its mechanism of action at the subcellular level.[20][21][22][23][24]

Protocol:

  • Cell Culture and Treatment: Culture the cells of interest and treat them with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • Fixation: Fix the cells with a primary fixative (e.g., glutaraldehyde) to preserve their ultrastructure.

  • Post-fixation: Post-fix the cells with a secondary fixative (e.g., osmium tetroxide) to enhance contrast.

  • Dehydration: Dehydrate the cells through a graded series of ethanol concentrations.

  • Embedding: Infiltrate the cells with a resin (e.g., Epon) and polymerize it to form a solid block.

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of the cellular ultrastructure.

TEM_Workflow Cell Treatment Cell Treatment Fixation Fixation Cell Treatment->Fixation Dehydration & Embedding Dehydration & Embedding Fixation->Dehydration & Embedding Ultrathin Sectioning Ultrathin Sectioning Dehydration & Embedding->Ultrathin Sectioning Staining Staining Ultrathin Sectioning->Staining TEM Imaging TEM Imaging Staining->TEM Imaging

References

An In-Depth Technical Guide to the Natural Variants and Derivatives of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Destruxin A, the most well-characterized of these secondary metabolites, has garnered significant attention for its potent biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the natural variants and synthetic derivatives of this compound, with a focus on their chemical structures, biological activities, and mechanisms of action. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and pesticide development.

Introduction to Destruxins

Destruxins were first isolated in 1961 and are characterized by a cyclic structure composed of an α-hydroxy acid and five amino acid residues.[1] The structural diversity within the destruxin family arises from variations in the α-hydroxy acid moiety, the amino acid residues at different positions, and the degree of N-methylation.[1] To date, over 39 natural variants of this compound have been identified.[2] These compounds are considered important virulence factors for their producing fungi, aiding in the infection and killing of insect hosts.[1] Beyond their insecticidal effects, destruxins have shown promising potential as therapeutic agents, particularly in oncology, due to their ability to induce apoptosis in cancer cells.[3]

Natural Variants of this compound

The natural analogs of this compound exhibit a range of structural modifications that influence their biological activity. The core structure consists of a repeating sequence of five amino acids and one α-hydroxy acid. Variations in these components give rise to the diverse family of destruxins.

Table 1: Structures of Known Natural Destruxin Variants

Destruxin VariantR1R2R3R4R5α-Hydroxy Acid Side ChainReference
This compound CH(CH3)CH2CH3CH(CH3)2CH3HProCH2CH(CH3)2[4]
Destruxin B CH(CH3)2CH(CH3)2CH3HProCH2CH(CH3)2[4][5]
Destruxin C CH(OH)CH(CH3)2CH(CH3)2CH3HProCH2CH(CH3)2[5]
Destruxin D COOHCH(CH3)2CH3HProCH2CH(CH3)2[5]
Destruxin E CH(CH3)CH2OHCH(CH3)2CH3HProCH2CH(CH3)2[4][6]
Homodestruxin B CH(CH3)2CH(CH3)CH2CH3CH3HProCH2CH(CH3)2[5]
Hydroxydestruxin B CH(CH3)2C(OH)(CH3)2CH3HProCH2CH(CH3)2[5]
........................

(This is a representative list, and numerous other natural variants exist.)

Synthetic Derivatives of this compound

The promising biological activities of natural destruxins have spurred the development of synthetic and semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic properties. Solid-phase peptide synthesis (SPPS) has been a key technology in this endeavor, allowing for the systematic modification of the destruxin scaffold.

Solid-Phase Synthesis of Destruxin Analogs

The synthesis of destruxin derivatives on a solid support typically follows the Fmoc/tBu strategy.[5] This method involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a resin. The depside bond (ester linkage) is a critical feature of destruxins and can be formed either in solution prior to incorporation or directly on the solid phase. Macrolactamization, the final ring-closing step, is usually performed after cleaving the linear precursor from the resin.

Biological Activities and Quantitative Data

Destruxins exhibit a broad spectrum of biological activities, which are summarized below with available quantitative data.

Insecticidal Activity

Destruxins are potent insecticides against a wide range of insect pests.[7] Their mode of action is multifaceted, involving the disruption of ion channels, inhibition of V-ATPase, and suppression of the host's immune system.[2][8]

Table 2: Insecticidal Activity of Destruxin Variants

Destruxin VariantInsect SpeciesBioassay MethodLD50/LC50Reference
Crude Destruxin (M-19 strain)Spodoptera litura (12-day-old larvae)Topical Application0.237 µg/g body weight[9][10]
Crude Destruxin (M-19 strain)Spodoptera litura (12-day-old larvae)Ingestion Assay0.17 µg/g body weight[9][10]
Crude Destruxin (M-19 strain)Spodoptera litura (12-day-old larvae)Combined Application0.045 µg/g body weight[9][10]
This compoundAphidsNot specified~50-70 ppm[2]
Anticancer Activity

Several destruxin derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[3] Their anticancer activity is primarily attributed to the induction of apoptosis through the mitochondrial pathway.[11][12][13]

Table 3: Cytotoxicity of Destruxin Variants against Human Cancer Cell Lines

Destruxin VariantCancer Cell LineIC50Reference
This compoundKB-3-1, A549, CaCo-2, HCT116Micromolar range[3]
Destruxin BKB-3-1, A549, CaCo-2, HCT116Micromolar range[3]
Destruxin BA549 (Nonsmall cell lung cancer)Not specified[11][12][13]
Destruxin BH1299 (Nonsmall cell lung cancer)4.1 µM[14]
Destruxin EKB-3-1, A549, CaCo-2, HCT116Nanomolar range[3]

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of a this compound Analog

This protocol outlines the manual solid-phase synthesis of a linear precursor for a this compound analog using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Fmoc-β-Alanine-OH

  • Fmoc-N-Me-Ala-OH

  • Fmoc-N-Me-Val-OH

  • Fmoc-Ile-OH

  • Fmoc-Pro-OH

  • Fmoc-D-Hiv-OH (D-α-hydroxyisovaleric acid)

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Methanol

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of the First Amino Acid (Fmoc-β-Ala-OH):

    • Dissolve Fmoc-β-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the remaining amino acids and the α-hydroxy acid in the desired sequence.

  • Cleavage of the Linear Depsipeptide from Resin:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether (3x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude linear depsipeptide by reverse-phase HPLC.

  • Macrolactamization (Cyclization):

    • Dissolve the purified linear peptide in a large volume of DMF.

    • Add a coupling reagent such as HATU or PyBOP and a base like DIPEA.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC.

    • Remove the solvent under vacuum and purify the cyclic depsipeptide by reverse-phase HPLC.

Protocol for Insect Topical Application Bioassay

This protocol describes a method for determining the insecticidal activity (LD50) of a this compound analog against a target insect species.[11][15]

Materials:

  • Test insect species (e.g., third-instar larvae of Spodoptera litura)

  • This compound analog stock solution in a suitable solvent (e.g., acetone)

  • Micro-applicator or microsyringe

  • Petri dishes with artificial diet

  • Solvent for control group (e.g., acetone)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound analog stock solution in the chosen solvent to create a range of concentrations.

  • Insect Handling: Use healthy, uniform-sized larvae for the assay.

  • Topical Application:

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.

    • For the control group, apply the same volume of the solvent only.

    • Treat at least 20-30 insects per concentration and for the control.

  • Incubation: Place the treated larvae individually in petri dishes containing artificial diet and incubate under controlled conditions (e.g., 25°C, 12:12 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) post-application. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LD50 value and its 95% confidence limits.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis in Cancer Cells

Destruxin B has been shown to induce apoptosis in human nonsmall cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[11][12][13] The proposed mechanism involves the upregulation of the pro-apoptotic protein PUMA and the downregulation of the anti-apoptotic protein Mcl-1.[11][12][13] This shift in the balance of Bcl-2 family proteins leads to the translocation of Bax from the cytosol to the mitochondrial membrane, triggering the mitochondrial apoptotic cascade.[11][12][13] This process involves the activation of initiator caspases, such as caspase-2 and caspase-9, which in turn activate the executioner caspase-3, leading to programmed cell death.[11][12][13][14]

G Destruxin_B Destruxin B PUMA PUMA (pro-apoptotic) Destruxin_B->PUMA Upregulates Mcl1 Mcl-1 (anti-apoptotic) Destruxin_B->Mcl1 Downregulates Bax Bax PUMA->Bax Promotes activation Mcl1->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Caspase9 Caspase-9 (initiator) Mitochondrion->Caspase9 Activates Caspase2 Caspase-2 (initiator) Mitochondrion->Caspase2 Activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 Activates Caspase2->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Proposed signaling pathway of Destruxin B-induced apoptosis.
Suppression of Innate Immunity in Insects

This compound has been demonstrated to specifically suppress the humoral immune response in the fruit fly, Drosophila melanogaster.[16][17] This immunosuppressive activity is achieved by targeting the Immune Deficiency (IMD) signaling pathway, which is crucial for the production of antimicrobial peptides (AMPs) in response to Gram-negative bacterial infections.[16][17] By inhibiting the IMD pathway, this compound reduces the expression of various AMPs, making the insect more susceptible to bacterial infections.[16][17]

G Gram_Negative_Bacteria Gram-Negative Bacteria PGRP_LC PGRP-LC (Receptor) Gram_Negative_Bacteria->PGRP_LC Activates IMD_Pathway IMD Signaling Pathway PGRP_LC->IMD_Pathway Activates Relish Relish (NF-κB factor) IMD_Pathway->Relish Activates AMP_Genes Antimicrobial Peptide Genes Relish->AMP_Genes Induces transcription AMPs Antimicrobial Peptides AMP_Genes->AMPs Translation Immune_Response Immune Response AMPs->Immune_Response Destruxin_A This compound Destruxin_A->IMD_Pathway Inhibits

Figure 2. this compound-mediated suppression of the Drosophila IMD pathway.

Conclusion and Future Perspectives

The this compound family of cyclic depsipeptides represents a rich source of bioactive molecules with significant potential in both agriculture and medicine. Their structural diversity, coupled with a range of potent biological activities, makes them attractive lead compounds for the development of novel insecticides and anticancer drugs. Further research into the structure-activity relationships of synthetic derivatives will be crucial for optimizing their therapeutic and pesticidal properties while minimizing potential off-target effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research and development efforts.

References

Destruxin A Target Protein Identification in Bombyx mori: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, exhibits potent insecticidal and immunosuppressive activities. Understanding its molecular mechanism of action is crucial for the development of novel biopesticides. The domestic silkworm, Bombyx mori, serves as a key model organism for elucidating the targets of DA in lepidopteran insects. This technical guide provides a comprehensive overview of the methodologies employed to identify DA-binding proteins in B. mori, summarizes the identified targets, and presents the current understanding of the signaling pathways affected by this mycotoxin. Detailed experimental protocols, quantitative binding data, and visual representations of experimental workflows and molecular pathways are provided to aid researchers in this field.

Introduction

This compound (DA) is a well-characterized secondary metabolite from Metarhizium anisopliae with a broad spectrum of biological activities, including insecticidal, phytotoxic, antiviral, and antitumor effects.[1][2] In insects, DA is known to disrupt the innate immune system, affect muscle contraction, and cause damage to various tissues, including hemocytes, Malpighian tubules, and the midgut.[1][3][4] The primary mode of action is believed to involve the interaction with specific host proteins, leading to a cascade of cellular events that result in toxicity. Identifying these protein targets is paramount to fully understanding DA's insecticidal mechanism and for its potential optimization as a biopesticide. This document synthesizes the current knowledge on DA target protein identification in Bombyx mori.

Experimental Methodologies for Target Identification

Several experimental strategies have been employed to identify and validate the protein targets of this compound in Bombyx mori. These methodologies range from broad, discovery-phase proteomics to specific, validation-focused biophysical and in vivo assays.

Discovery-Phase Proteomics

Comparative Proteomics: This approach identifies proteins that show altered expression levels upon DA treatment.

  • Protocol: 2D-Electrophoresis and Mass Spectrometry

    • Sample Preparation: Hemocytes are collected from fifth-instar B. mori larvae injected with DA (e.g., 2 µ g/larva ) and from a control group injected with a solvent control. Total protein is extracted from the hemocytes.[5][6]

    • Two-Dimensional Gel Electrophoresis (2-DE): The extracted proteins are separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point (pI), and in the second dimension by SDS-PAGE based on their molecular weight.

    • Protein Visualization and Analysis: The gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and the protein spot patterns between the DA-treated and control groups are compared using image analysis software.

    • Protein Identification: Protein spots exhibiting significant changes in intensity are excised from the gel, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS).

    • Database Searching: The obtained peptide mass fingerprints or tandem mass spectra are searched against a protein database (e.g., NCBI) to identify the proteins.[5][6]

Affinity-Based Proteomics: These methods aim to isolate proteins that physically interact with DA.

  • Protocol: Drug Affinity Responsive Target Stability (DARTS)

    • Lysate Preparation: Total protein lysates are prepared from B. mori tissues (e.g., hemolymph) or cell lines (e.g., Bm12).[7][8][9]

    • DA Incubation: The lysate is divided into a treatment group, which is incubated with DA, and a control group, which is incubated with a vehicle control.

    • Protease Digestion: Both groups are subjected to limited proteolysis by adding a protease (e.g., pronase or thermolysin). Proteins bound to DA are expected to be more resistant to digestion.

    • SDS-PAGE and Identification: The digestion is stopped, and the resulting protein mixtures are separated by SDS-PAGE. Protein bands that are protected from digestion in the DA-treated sample compared to the control are excised and identified by mass spectrometry.[8][10]

Target Validation Techniques

Once potential DA-binding proteins are identified, their interaction must be validated and characterized using more specific assays.

  • Protocol: Bio-Layer Interferometry (BLI)

    • Protein Immobilization: The purified recombinant target protein (with a tag, e.g., His-tag) is immobilized onto a biosensor tip.[7][11]

    • Association: The biosensor tip is dipped into solutions containing varying concentrations of DA, and the association of DA to the immobilized protein is measured in real-time by detecting changes in the interference pattern of light reflected from the tip.

    • Dissociation: The tip is then moved to a buffer-only solution to measure the dissociation of the DA-protein complex.

    • Data Analysis: The association and dissociation curves are used to calculate the equilibrium dissociation constant (KD), which quantifies the binding affinity.[7][11]

  • Protocol: Surface Plasmon Resonance (SPR)

    • Protein Immobilization: The purified target protein is immobilized on a sensor chip.

    • DA Injection: Solutions of DA at different concentrations are flowed over the sensor chip surface.

    • Binding Measurement: The binding of DA to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • Kinetic Analysis: The rates of association and dissociation are determined to calculate the KD value.[1][8]

  • Protocol: Insect Two-Hybrid (I2H) System

    • Vector Construction: The target protein and a known or potential interacting partner are cloned into separate vectors, one containing a DNA-binding domain (DBD) and the other an activation domain (AD) of a transcription factor.

    • Cell Co-transfection: Insect cells (e.g., Sf9) are co-transfected with the two constructs and a reporter plasmid (e.g., containing a luciferase gene under the control of a promoter recognized by the transcription factor).[7][11]

    • DA Treatment: The transfected cells are treated with various concentrations of DA.

    • Reporter Assay: The activity of the reporter gene (e.g., luciferase activity) is measured. A change in reporter activity in the presence of DA indicates that the toxin modulates the interaction between the two proteins.[1]

  • Protocol: RNA Interference (RNAi)

    • dsRNA Synthesis: Double-stranded RNA (dsRNA) specific to the mRNA of the target protein is synthesized in vitro.[7][11]

    • dsRNA Delivery: The dsRNA is injected into B. mori larvae or transfected into Bm12 cells to induce knockdown of the target gene.

Identified this compound Target Proteins in Bombyx mori

A multitude of studies have identified a diverse range of proteins that are either affected by or directly bind to this compound. These proteins are involved in various critical cellular processes.

Proteins with Altered Expression

A comparative proteomics study on the hemocytes of DA-treated B. mori larvae identified several proteins with significantly altered expression levels.[5][6]

Protein CategoryProtein NameRegulationReference
Immunity-Related Antitrypsin isoform 3Downregulated[5][6]
p50 proteinDownregulated[5][6]
Calreticulin precursorDownregulated[5][6]
C-type lectin 10 precursorUpregulated[5][6]
Serine proteinase-like proteinUpregulated[5][6]
Paralytic peptideUpregulated[5][6]
Prophenoloxidase (PPO-1, PPO-2)Upregulated[5][6]
Stress/Resistance-Related Arginine kinaseUpregulated[5][6]
Carboxylesterase clade H, member 1Upregulated[5][6]
AminoacylaseUpregulated[5][6]
Thiol peroxiredoxinUpregulated[5][6]
Validated DA-Binding Proteins

Direct binding of this compound to several proteins has been confirmed and quantified using biophysical methods.

Target ProteinFunctional ClassKD ValueMethodReference
BmTMEM214Transmembrane protein0.286 µMBLI[7][11]
BmSEC23AProtein transport0.291 µMBLI[7][11]
BmCRTChaperone, Calcium homeostasis10-4 to 10-5 MSPR, BLI[1]
BmDPP3Peptidase10-4 to 10-5 MSPR, BLI[1]
BmPDIA5Protein disulfide isomerase10-4 to 10-5 MSPR, BLI[1]
BmTudor-snRNA-binding proteinBinding at 100 µMBLI[13]
BmArgRSAminoacyl-tRNA synthetase--[12]
BmLamin-CNuclear lamina component--[12]
BmAlaRSAminoacyl-tRNA synthetase10-4 to 10-5 MBLI[14]
BmCysRSAminoacyl-tRNA synthetase10-4 to 10-5 MBLI[14]
BmMetRSAminoacyl-tRNA synthetase10-4 to 10-5 MBLI[14]
BmValRSAminoacyl-tRNA synthetase10-4 to 10-5 MBLI[14]
BmIleRSAminoacyl-tRNA synthetase10-4 to 10-5 MBLI[14]
BmGluProRSAminoacyl-tRNA synthetase10-4 to 10-5 MBLI[14]
BmPPIImmunophilin--[15]
VariousDiverse (80 proteins validated)24 to 469 µMSPR[8][10]

Signaling Pathways and Experimental Workflows

The identification of numerous DA-binding proteins suggests that this mycotoxin has a multi-targeted mode of action, affecting several key cellular pathways.

Proposed Signaling Pathways of this compound

The following diagram illustrates the proposed molecular interactions and downstream effects of this compound in B. mori cells, based on current research.

DestruxinA_Pathway cluster_extracellular Extracellular cluster_cell Bombyx mori Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus DA This compound ARSs Aminoacyl-tRNA Synthetases (e.g., BmArgRS, BmAlaRS) DA->ARSs Binds Cytoskeleton Cytoskeletal Proteins DA->Cytoskeleton Binds BmPPI BmPPI (Immunophilin) DA->BmPPI Binds BmCRT BmCRT DA->BmCRT Binds BmPDIA5 BmPDIA5 DA->BmPDIA5 Binds BmSEC23A BmSEC23A DA->BmSEC23A Binds BmLaminC BmLamin-C DA->BmLaminC Binds BmTudor BmTudor-sn DA->BmTudor Binds Protein_Synth Protein Synthesis ARSs->Protein_Synth Inhibits Cell_Death Cell Death / Apoptosis Protein_Synth->Cell_Death Immune_Signal Immune Signaling (e.g., Toll, IMD pathways) Immune_Signal->Cell_Death Suppresses Immunity Cytoskeleton->Cell_Death Disrupts Structure BmPPI->Immune_Signal Modulates Protein_Folding Protein Folding & Quality Control BmCRT->Protein_Folding Disrupts BmPDIA5->Protein_Folding Disrupts Vesicle_Transport Vesicle Transport BmSEC23A->Vesicle_Transport Disrupts Protein_Folding->Cell_Death ER Stress Vesicle_Transport->Cell_Death Nuclear_Integrity Nuclear Structural Integrity BmLaminC->Nuclear_Integrity Disrupts RNA_Processing RNA Processing BmTudor->RNA_Processing Disrupts Nuclear_Integrity->Cell_Death RNA_Processing->Cell_Death

Caption: Proposed multi-target mechanism of this compound in Bombyx mori.

Experimental Workflows

The following diagrams illustrate the typical workflows for the identification and validation of this compound target proteins.

Proteomics_Workflow cluster_workflow Comparative Proteomics Workflow start B. mori Larvae Treatment (DA vs. Control) hemocyte Hemocyte Collection & Protein Extraction start->hemocyte two_de 2D-Electrophoresis hemocyte->two_de image_analysis Gel Image Analysis two_de->image_analysis spot_excision Differential Spot Excision image_analysis->spot_excision ms_analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) spot_excision->ms_analysis db_search Database Search & Protein ID ms_analysis->db_search end List of Differentially Expressed Proteins db_search->end

Caption: Workflow for comparative proteomics analysis.

Validation_Workflow cluster_workflow Target Validation Workflow start Candidate Protein from Discovery Proteomics recombinant_exp Recombinant Protein Expression & Purification start->recombinant_exp binding_assay In Vitro Binding Assay (BLI or SPR) recombinant_exp->binding_assay binding_kinetics Determine Binding Affinity (KD) binding_assay->binding_kinetics functional_assay Functional Validation binding_kinetics->functional_assay i2h Insect Two-Hybrid (I2H) (Protein Interaction) functional_assay->i2h rnai RNAi Knockdown (Phenotypic Analysis) functional_assay->rnai end Validated DA Target Protein i2h->end rnai->end

Caption: Workflow for DA target protein validation.

Conclusion and Future Perspectives

The identification of this compound target proteins in Bombyx mori has significantly advanced our understanding of its insecticidal and immunomodulatory mechanisms. The data strongly suggest that DA does not act on a single target but rather engages with a network of proteins involved in crucial cellular functions, including protein synthesis, folding and transport, immune signaling, and maintenance of cellular structure.[8][10] This multi-target action likely contributes to its potent toxicity.

Future research should focus on elucidating the precise downstream consequences of DA binding to these targets and how these interactions are integrated at a systemic level to cause insect mortality. The use of advanced techniques such as cryo-electron microscopy could provide structural insights into DA-protein complexes, paving the way for the structure-based design of more potent and selective biopesticides. Furthermore, investigating the potential for synergistic interactions between DA and other insecticidal compounds could lead to novel pest management strategies.[16]

References

The Phytotoxic Effects and Activity of Destruxin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic and phytopathogenic fungi, most notably Metarhizium species and Alternaria brassicae.[1][2] Among the numerous analogs, Destruxin A (DA) and Destruxin B (DB) are the most extensively studied. While much of the research on this compound has focused on its potent insecticidal and immunosuppressive activities, its phytotoxic properties are of significant interest for understanding plant-pathogen interactions and for potential applications in agriculture.[3][4][5] This technical guide provides a comprehensive overview of the phytotoxic effects and activity of this compound, with comparative data from other destruxin analogs where relevant.

Phytotoxic Activity and Quantitative Data

The phytotoxicity of destruxins varies among the different analogs and the plant species tested. While specific quantitative data for this compound is limited in the available literature, studies on Destruxin B and its derivatives offer valuable insights into the structure-activity relationships of this class of mycotoxins.

Destruxin AnalogPlant Species/Cell LineAssay TypeEffective Concentration (EC50)Reference
homodestruxin BSinapis alba (White Mustard) cell suspensionCell Staining3 x 10⁻⁴ M[6]
destruxin BSinapis alba (White Mustard) cell suspensionCell Staining5 x 10⁻⁴ M[6]
desmethyldestruxin BSinapis alba (White Mustard) cell suspensionCell Staining>5 x 10⁻⁴ M[6]
hydroxydestruxin BSinapis alba (White Mustard) cell suspensionCell Staining>5 x 10⁻⁴ M[6]

Table 1: Comparative Phytotoxicity of Destruxin Analogs.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the phytotoxicity of this compound in plants are not yet fully elucidated. However, research in insect and mammalian cells, along with preliminary studies in plants, suggests several potential modes of action.

Disruption of Ion Homeostasis

In insects, destruxins are known to target Ca²⁺ channels and vacuolar-type H⁺-ATPases (V-ATPases), leading to a disruption of ion homeostasis and subsequent paralysis and cell death.[2] There is evidence to suggest a similar mechanism may be at play in plants. For instance, destruxins have been shown to inhibit the activity of V-ATPase in mung bean.[7] The disruption of V-ATPase function would lead to a loss of the proton gradient across the tonoplast, affecting nutrient transport, pH regulation, and overall cellular homeostasis.

Induction of Programmed Cell Death (Apoptosis)

Studies on human non-small cell lung cancer cells have demonstrated that Destruxin B induces a caspase-dependent apoptotic cell death.[6][8] This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. While plants do not possess true caspases, they have metacaspases and other proteases that can mediate programmed cell death (PCD). It is plausible that this compound triggers a similar PCD pathway in plant cells.

Oxidative Stress

In the insect Spodoptera litura, destruxin treatment has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[8] ROS can cause significant damage to cellular components, including lipids, proteins, and DNA, and can act as signaling molecules to trigger PCD. The potential involvement of ROS in this compound-induced phytotoxicity in plants warrants further investigation.

Hypothetical Signaling Pathway in Plants

Based on the available evidence from various biological systems, a hypothetical signaling pathway for this compound-induced phytotoxicity in plants can be proposed.

DestruxinA_Phytotoxicity_Pathway cluster_membrane Plasma Membrane / Tonoplast cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Destruxin_A This compound Ion_Channel Ca²⁺ Channel? Destruxin_A->Ion_Channel Binds/Opens? V_ATPase V-ATPase Destruxin_A->V_ATPase Inhibits Ca_Influx ↑ [Ca²⁺]cyt Ion_Channel->Ca_Influx V_ATPase->Ca_Influx Indirectly affects ROS_Burst ROS Burst (H₂O₂, •OH) Ca_Influx->ROS_Burst Triggers PCD_Signal PCD Signaling Cascade (e.g., Metacaspases) Ca_Influx->PCD_Signal Activates ROS_Burst->PCD_Signal Activates Gene_Expression Altered Gene Expression PCD_Signal->Gene_Expression Modulates Cell_Death Cell Death / Phytotoxicity PCD_Signal->Cell_Death Gene_Expression->Cell_Death

Hypothetical signaling pathway of this compound in plants.

Experimental Protocols

Detailed and standardized protocols for assessing the phytotoxicity of this compound are crucial for obtaining reproducible and comparable results. Below are methodologies for key experiments.

Leaf Puncture Assay

This assay provides a simple and rapid method to assess the phytotoxic effects of a compound on intact plant leaves.

Materials:

  • Plant of interest (e.g., Brassica napus)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile distilled water or appropriate buffer

  • Micropipette with sterile tips

  • Fine needle or pin

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare serial dilutions of this compound in sterile distilled water or buffer to achieve the desired final concentrations. Include a solvent control.

  • Select young, fully expanded leaves on healthy plants.

  • Gently puncture the leaf lamina with a fine needle, avoiding the major veins.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution or control to the wound site.

  • Place the plants in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 22°C).

  • Observe the leaves daily for the development of symptoms such as chlorosis (yellowing) or necrosis (tissue death) around the application site.

  • Measure the diameter of the lesion at specific time points (e.g., 24, 48, and 72 hours).

  • Record the data and analyze the dose-dependent response.

Plant Cell Viability Assay using Fluorescein Diacetate (FDA) Staining

This method is used to determine the viability of plant cells in suspension culture after treatment with a test compound.

Materials:

  • Plant cell suspension culture (e.g., Sinapis alba)

  • This compound stock solution

  • Fluorescein diacetate (FDA) stock solution (e.g., 0.2% w/v in acetone)

  • Culture medium

  • Microcentrifuge tubes

  • Hemocytometer or microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • In a multi-well plate or microcentrifuge tubes, add a known volume of the plant cell suspension.

  • Add the desired concentrations of this compound to the cell suspensions. Include a solvent control and an untreated control.

  • Incubate the cells for a specific period (e.g., 24 hours) under standard culture conditions.

  • After incubation, take a small aliquot of the cell suspension and add a drop of FDA solution.

  • Incubate for 5-10 minutes at room temperature.

  • Place a drop of the stained cell suspension on a hemocytometer or microscope slide.

  • Observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while dead cells will not.

  • Count the number of viable and non-viable cells in several fields of view to determine the percentage of viable cells.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.

Experimental_Workflow_Phytotoxicity cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis DA_Stock This compound Stock Solution Serial_Dilutions Serial Dilutions DA_Stock->Serial_Dilutions Application Application of this compound (Leaf Puncture or Cell Incubation) Serial_Dilutions->Application Plant_Material Plant Material (Leaves or Cell Culture) Plant_Material->Application Incubation Incubation (Controlled Environment) Application->Incubation Symptom_Observation Symptom Observation (Chlorosis, Necrosis) Incubation->Symptom_Observation Viability_Staining Cell Viability Staining (e.g., FDA) Incubation->Viability_Staining Data_Collection Data Collection (Lesion Size, % Viability) Symptom_Observation->Data_Collection Microscopy Microscopy Viability_Staining->Microscopy Microscopy->Data_Collection Dose_Response Dose-Response Analysis (EC₅₀ Calculation) Data_Collection->Dose_Response

General experimental workflow for assessing phytotoxicity.

Conclusion

This compound exhibits significant phytotoxic effects, likely through a multi-target mechanism involving the disruption of ion homeostasis, induction of oxidative stress, and triggering of programmed cell death. While much of the detailed mechanistic work and quantitative analysis has been conducted on its analog, Destruxin B, the available data provides a strong foundation for understanding the phytotoxic potential of this compound. Further research is needed to elucidate the specific molecular targets and signaling pathways in plants, which will be crucial for both understanding its role in plant disease and for exploring its potential applications in agriculture and drug development. The experimental protocols outlined in this guide provide a starting point for researchers to conduct robust and reproducible studies on the phytotoxic effects of this important mycotoxin.

References

Methodological & Application

Application Notes and Protocols for Destruxin A Extraction and Purification from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. These secondary metabolites exhibit a wide range of biological activities, including potent insecticidal, phytotoxic, antiviral, and anticancer properties. Destruxin A, a prominent member of this family, has garnered significant interest for its potential applications in agriculture and medicine. Its mode of action often involves the suppression of the host's innate immune response and the induction of apoptosis. This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, along with relevant data and visualizations to guide researchers in this process.

Fungal Strain and Culture Conditions

The production of this compound is highly dependent on the fungal strain and cultivation conditions. Metarhizium anisopliae is the most commonly cited producer of a diverse range of destruxins.

Recommended Strain: Metarhizium anisopliae (e.g., strains ARSEF 2575, F061)

Culture Media:

  • Potato Dextrose Agar with Yeast Extract (PDAY): Used for routine culture maintenance and conidia production.[1][2]

  • Czapek Dox Broth (CDB): A common liquid medium for submerged fermentation and destruxin production.[3][4] Supplementation with 0.5% peptone can enhance production.[4][5]

  • Maltose-based Liquid Medium: A medium containing 3% maltose and 0.5% bactopeptone has been used for submerged cultivation.[6]

Culture Parameters:

  • Temperature: 25-28°C[1][2][6][7]

  • Incubation Time: Destruxin production is typically detected after 2-3 days and can be optimal between 7 to 14 days of submerged culture.[1][2][4][6]

  • Agitation: Shaking at approximately 200 rpm is recommended for liquid cultures to ensure adequate aeration.[5]

Extraction and Purification Protocols

Two primary methods for the extraction of destruxins from fungal fermentation broth are prevalent: acetonitrile-based extraction and dichloromethane-based extraction.

Protocol 1: Acetonitrile-Based Extraction

This method is noted for its high extraction efficiency.[5][8][9]

Methodology:

  • Harvesting: After the desired incubation period, centrifuge the fermentation broth at 8,000 x g for 10 minutes to separate the mycelia from the supernatant.[5]

  • Extraction: Mix the culture filtrate with an equal volume of acetonitrile. Add 5% (w/v) NaCl to the mixture to facilitate phase separation.[5][8][9]

  • Phase Separation: Allow the mixture to separate into two layers. The upper organic layer will contain 80-95% of the destruxins.[5][8][9]

  • Crystallization: The collected upper organic layer can be lyophilized to yield crude destruxin crystals.[5][8][9]

  • Re-dissolving: The crude crystals can be redissolved in acetonitrile for further purification.[5][8][9]

Protocol 2: Dichloromethane-Based Extraction

This is another widely used method for extracting destruxins.[6][7][10]

Methodology:

  • Harvesting: Centrifuge and filter the fermentation broth to remove fungal biomass.[6][10]

  • Extraction: Extract the filtrate three times with an equal volume of dichloromethane (CH₂Cl₂).[6]

  • Concentration: Pool the organic layers and concentrate them under reduced pressure to obtain the crude extract.

Purification of this compound

Following initial extraction, further purification is necessary to isolate this compound. High-Performance Liquid Chromatography (HPLC) is the most effective technique.

Purification Steps:

  • Pre-purification (Optional): The crude extract can be pre-purified using flash chromatography on a silica gel column.[11]

  • Semi-preparative HPLC:

    • Column: A reverse-phase C18 column is typically used.[11]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. The specific gradient can be optimized to achieve the best separation.[8][9][11] For example, a linear gradient from 10% to 95% methanol in deionized water can be used.[12]

    • Detection: UV detection at 215 nm or 220 nm is suitable for monitoring the elution of destruxins.[1][12]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. The identity and purity of the isolated compound should be confirmed using techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][12]

Quantitative Data Summary

The yield of this compound can vary significantly based on the fungal strain, culture medium, and extraction method.

ParameterValueReference
Extraction Efficiency (Acetonitrile) 80-95%[5][8][9]
Destruxin E Production (Shaker Flask) 90.2 mg/L (control) vs. 220.4 mg/L (with menadione)[13]
Destruxin E Production (5-L Bioreactor) 454.6 mg/L (with menadione, pH 4.0)[13]
Destruxin Production (CD media with chitin) 16.39 mg/100 ml[7]
This compound HPLC LOD 0.10 µg/mL[1]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Inoculation of Metarhizium anisopliae B Submerged Fermentation (e.g., Czapek Dox Broth) A->B C Centrifugation/Filtration (Separation of Mycelia) B->C D Liquid-Liquid Extraction (Acetonitrile or Dichloromethane) C->D E Concentration of Organic Phase D->E F Crude Destruxin Extract E->F G Silica Gel Chromatography (Optional Pre-purification) F->G H Semi-Preparative HPLC (C18 Column) F->H G->H I Pure this compound H->I J Mass Spectrometry (MS) I->J K NMR Spectroscopy I->K L Purity and Identity Confirmation J->L K->L G DestruxinA This compound PUMA PUMA (Upregulation) DestruxinA->PUMA Mcl1 Mcl-1 (Downregulation) DestruxinA->Mcl1 Bax Bax Translocation to Mitochondria PUMA->Bax Mcl1->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G DestruxinA This compound IMD_Pathway IMD Signaling Pathway DestruxinA->IMD_Pathway Suppression AMPs Antimicrobial Peptide Gene Expression IMD_Pathway->AMPs Activation Immune_Response Humoral Immune Response AMPs->Immune_Response

References

Quantitative Analysis of Destruxin A by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi such as Metarhizium anisopliae, has garnered significant interest in drug development and agricultural applications due to its diverse biological activities, including insecticidal, antiviral, and antitumor effects. Accurate and reliable quantification of this compound is crucial for research, quality control of bio-pesticides, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

I. Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution and an organic solvent (acetonitrile or a mixture of methanol and acetonitrile). The eluted this compound is then detected by a UV detector, typically at a wavelength of 205 nm. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound reference standard.

II. Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

A. Materials and Reagents
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Sodium chloride (NaCl) (analytical grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

B. Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold

  • pH meter

  • Syringe filters (0.45 µm)

C. Sample Preparation

The appropriate sample preparation protocol is critical for accurate quantification and depends on the sample matrix. Two common protocols are provided below.

1. Extraction from Fungal Culture Broth (Liquid-Liquid Extraction) [1][2]

  • Centrifuge the fungal culture broth to remove mycelia and large particles.

  • To the supernatant, add an equal volume of acetonitrile.[1]

  • Add NaCl to a final concentration of 5% (w/v) and mix thoroughly until the salt is dissolved.[1]

  • Allow the mixture to stand until two distinct layers are formed.[1]

  • Carefully collect the upper organic layer, which contains the this compound.[1]

  • The organic extract can be concentrated by evaporation under a stream of nitrogen or by lyophilization.[1]

  • Reconstitute the dried extract in the initial mobile phase composition for HPLC analysis.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. Sample Clean-up using Solid-Phase Extraction (SPE) [3][4]

This protocol is suitable for cleaning up extracts from complex matrices like fungal cultures or biological fluids.

  • Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water through it.

  • Load the pre-treated sample extract onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 25% methanol in water) to remove polar impurities.[3]

  • Elute this compound from the cartridge using a higher concentration of organic solvent (e.g., 75-100% methanol).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

D. HPLC Operating Conditions

Two validated HPLC methods are presented below. Method 1 is a general-purpose method, while Method 2 offers higher resolution.

ParameterMethod 1Method 2[3]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Waters X-terra C18 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile1:1 (v/v) Methanol/Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B, 1-20 min: linear gradient to 100% B, 20-25 min: hold at 100% B, 25-30 min: re-equilibration to 10% B
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 20 µL20 µL
Column Temperature Ambient or 30 °CNot specified
Detection Wavelength 205 nm205 nm and 254 nm (PDA)
E. Calibration Curve and Quantification
  • Prepare a stock solution of this compound reference standard in methanol or acetonitrile.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Inject each standard solution into the HPLC system and record the corresponding peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1][2]

  • Inject the prepared sample and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

III. Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC method for this compound quantification.

Table 1: HPLC Method Parameters

ParameterRecommended Value
Column Type C18 Reverse-Phase
Mobile Phase Acetonitrile/Water or Methanol/Acetonitrile/Water with 0.1% Formic Acid
Elution Mode Gradient
Detection UV at 205 nm

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²) > 0.99[5]
Precision (Repeatability, %RSD) < 5.68%[3]
Precision (Intermediate Precision, %RSD) < 5.66%[3]
Accuracy (Recovery) 90-110%[6] (General Guideline)
Limit of Detection (LOD) Analyte Dependent[5][6] (General Guideline)
Limit of Quantification (LOQ) Analyte Dependent[5][6] (General Guideline)

Note: Specific values for LOD, LOQ, and accuracy for this compound are not consistently reported across the literature and should be determined during method validation in the user's laboratory.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Fungal Broth) extraction Liquid-Liquid Extraction (Acetonitrile/NaCl) sample->extraction cleanup Solid-Phase Extraction (C18 Cartridge) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_system HPLC System filtration->hplc_system Injection separation C18 Column Separation hplc_system->separation detection UV Detection (205 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Quantification Logic

Caption: Logical flow for the quantification of this compound.

References

Application Note: LC-MS/MS Analysis for Destruxin A Metabolomic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, such as Metarhizium anisopliae.[1][2][3] These secondary metabolites exhibit a wide range of biological activities, including insecticidal, cytotoxic, and immunomodulatory effects, making them of significant interest for agricultural and pharmaceutical research.[4][5] Destruxin A, one of the most potent congeners, has been a focal point of research due to its potential applications in biocontrol and as a lead compound for drug development.[5] Accurate and sensitive quantification of this compound and its metabolites in various matrices is crucial for understanding its biosynthesis, mechanism of action, and metabolic fate. This application note provides a detailed protocol for the metabolomic profiling of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the selective and sensitive detection of small molecules in complex samples.[6][7]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Below are two common protocols for the extraction of this compound.

a) QuEChERS-based Extraction for Plant Tissues (e.g., Strawberry, Maize) [8]

This method is suitable for the extraction of this compound from complex plant matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting-out: Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Centrifugation: Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction for Fungal Cultures [3]

This protocol is designed for extracting this compound from fungal fermentation broths.

  • Centrifugation: Separate the fungal mycelia from the culture broth by centrifugation.

  • Extraction: Extract the supernatant three times with an equal volume of methylene dichloride.

  • Evaporation: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 acetonitrile/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
594.4114.125
594.4199.120
594.4352.215

Note: The optimal collision energies may vary depending on the instrument used and should be determined empirically.

Data Presentation

The following tables summarize quantitative data for this compound analysis from various studies.

Table 1: Quantitative Performance of LC-MS/MS Method for this compound. [8]

MatrixLimit of Quantitation (LOQ) (ppb)Linearity Range (ppb)Recovery (%)RSD (%)
Strawberry< 2.02.0 - 10083.5 - 105.3< 16.4
Maize< 3.23.2 - 10083.5 - 105.3< 16.4

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plant, Fungal Culture) Extraction Extraction (QuEChERS or LLE) Sample->Extraction Cleanup Cleanup (d-SPE or Evaporation) Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

This compound Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides characteristic product ions that are used for its specific detection. The proposed fragmentation pathway is illustrated below.[9]

G cluster_fragments Major Product Ions DestruxinA This compound [M+H]+ = 594.4 ion1 m/z 352.2 DestruxinA->ion1 Loss of C12H19N2O3 ion2 m/z 199.1 DestruxinA->ion2 Loss of C18H30N3O4 ion3 m/z 114.1 DestruxinA->ion3 Loss of C23H37N3O5

Caption: Simplified MS/MS fragmentation pathway of this compound.

Simplified Biosynthetic Pathway of Destruxins

Destruxins are synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme, DtxS1.[4] The biosynthesis involves the sequential addition of amino acid and α-hydroxy acid precursors.

G cluster_precursors Precursors HICA α-hydroxyisocaproic acid NRPS DtxS1 (NRPS) HICA->NRPS Pro L-Proline Pro->NRPS Ile L-Isoleucine Ile->NRPS MeVal N-methyl-L-valine MeVal->NRPS MeAla N-methyl-L-alanine MeAla->NRPS BetaAla β-Alanine BetaAla->NRPS DestruxinA_mol This compound NRPS->DestruxinA_mol

Caption: Simplified overview of the this compound biosynthetic pathway.

References

Protocol for Destruxin A Insecticidal Bioassay: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Destruxin A is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. It exhibits a broad spectrum of insecticidal activity against numerous insect orders, making it a compound of significant interest for the development of novel biopesticides. The primary mode of action of this compound is the suppression of the insect's innate immune system, rendering the host more susceptible to fungal infection and other pathogens[1][2]. Its multifaceted mechanism also involves the disruption of calcium ion homeostasis and the induction of apoptosis[3].

This document provides detailed protocols for conducting insecticidal bioassays with this compound, intended for researchers, scientists, and drug development professionals. The protocols cover common methodologies, including topical application, injection, and feeding bioassays. Additionally, it summarizes the known insecticidal activity of this compound and illustrates its impact on key insect immune signaling pathways.

Data Presentation: Insecticidal Activity of this compound

The insecticidal efficacy of this compound varies depending on the insect species, larval stage, and the bioassay method employed. The following tables summarize reported median lethal dose (LD50) and median lethal concentration (LC50) values.

Insect Species Order Bioassay Method LD50 / LC50 Reference
Spodoptera lituraLepidopteraTopical Application90.048 ppm (3rd Instar)[4]
Spodoptera lituraLepidopteraIngestion75.828 ppm (3rd Instar)[4]
Helicoverpa armigeraLepidopteraDiet Incorporation109 mg/kg (3rd Instar)[4]
Lepidopteran LarvaeLepidopteraHemocoel Injection< 0.1 µg/g
Aphis gossypiiHemiptera-LC50 of 4.57 mg/L
Myzus persicaeHemiptera-LC50 of 1.89 mg/L
Ceratitis capitataDipteraFeeding AssayLC50 of 104.97 ppm
Insect Cell Line LC50 (24h exposure) Reference
Sf9 (Spodoptera frugiperda)5 - 12 ppm
HL60 (Human Leukemia)No effect up to 500 ppm

Experimental Protocols

Preparation of this compound Solutions

This compound is sparingly soluble in water but readily soluble in organic solvents.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO) or acetone. Store this stock solution at -20°C for long-term stability.

  • Working Solutions: For bioassays, prepare a series of serial dilutions from the stock solution using the appropriate solvent. For aqueous-based assays (e.g., diet incorporation), the final concentration of the organic solvent should be kept low (typically ≤1%) to avoid solvent-induced toxicity. A control group treated with the solvent alone is essential in all experiments.

Topical Application Bioassay

This method assesses the contact toxicity of this compound.

Materials:

  • This compound working solutions

  • Micropipette or micro-applicator

  • Healthy, uniform-sized insect larvae (e.g., third-instar lepidopteran larvae)

  • Petri dishes with a food source (e.g., artificial diet or host plant leaves)

  • Incubator or environmental chamber

Procedure:

  • Select healthy and uniformly sized larvae for the assay.

  • Under a fume hood, apply a precise volume (typically 1 µL) of the this compound working solution to the dorsal thoracic region of each larva using a micropipette[4].

  • Treat a control group with the solvent only.

  • Place each treated larva individually into a petri dish containing a suitable food source.

  • Incubate the petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a specific photoperiod).

  • Record larval mortality at 24-hour intervals for at least 72 hours. Larvae that do not move when gently prodded with a fine brush are considered dead.

  • Calculate the LD50 value using probit analysis.

Injection Bioassay

This method introduces a precise dose of this compound directly into the insect's hemocoel.

Materials:

  • This compound working solutions (in a physiologically compatible buffer, if necessary)

  • Microinjection system (glass capillaries, micromanipulator, and pressure injector)

  • CO2 or cold anesthesia station

  • Stereomicroscope

  • Healthy insects

Procedure:

  • Anesthetize the insects using CO2 or by placing them on a cold surface.

  • Under a stereomicroscope, carefully insert the microinjection needle into a soft-membraned area of the insect, such as the intersegmental membrane of the abdomen or thorax.

  • Inject a small, precise volume (e.g., 0.1-1 µL) of the this compound working solution.

  • Inject a control group with the buffer or solvent only.

  • After injection, transfer the insects to individual containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Record mortality at regular intervals (e.g., every 12 or 24 hours) for several days.

  • Determine the LD50 value using probit analysis.

Feeding Bioassay (Diet Incorporation)

This method evaluates the oral toxicity of this compound.

Materials:

  • This compound working solutions

  • Artificial diet for the target insect species

  • Multi-well plates or small petri dishes

  • Healthy, newly molted insect larvae

Procedure:

  • Prepare the artificial diet according to a standard recipe for the target insect. Cool the molten diet to approximately 50-60°C.

  • Add a specific volume of each this compound working solution to the molten diet to achieve the desired final concentrations. Ensure thorough mixing. For the control group, add only the solvent to the diet[4].

  • Dispense the treated and control diets into the wells of a multi-well plate or small petri dishes and allow them to solidify.

  • Transfer one larva into each well or dish.

  • Seal the plates or dishes with a breathable membrane to prevent escape and maintain humidity.

  • Incubate under controlled conditions.

  • Assess mortality at 24-hour intervals for a period of 5-7 days.

  • Calculate the LC50 value using probit analysis.

Mandatory Visualizations

Experimental Workflow for this compound Bioassay

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_destruxin Prepare this compound Stock & Working Solutions prep_diet Prepare Artificial Diet (for feeding assay) prep_destruxin->prep_diet topical Topical Application (Dorsal Thorax) prep_destruxin->topical injection Microinjection (Hemocoel) prep_destruxin->injection prep_insects Rear & Select Healthy Insects prep_insects->topical prep_insects->injection feeding Diet Incorporation (Oral) prep_insects->feeding prep_diet->feeding incubate Incubate under Controlled Conditions topical->incubate injection->incubate feeding->incubate observe Record Mortality (e.g., 24, 48, 72h) incubate->observe analysis Probit Analysis (Calculate LD50/LC50) observe->analysis

Caption: Workflow for this compound insecticidal bioassays.

Signaling Pathway of this compound-Mediated Immunosuppression

G cluster_destruxin This compound cluster_pathways Insect Innate Immune Pathways cluster_toll Toll Pathway cluster_imd IMD Pathway cluster_propo Prophenoloxidase Cascade destruxin This compound amp_toll Antimicrobial Peptides (e.g., Drosomycin) destruxin->amp_toll Inhibits Expression amp_imd Antimicrobial Peptides (e.g., Diptericin) destruxin->amp_imd Inhibits Expression pgrp_bgrp PGRP/βGRP destruxin->pgrp_bgrp Suppresses Receptor (e.g., Scavenger Receptor B) po Phenoloxidase (PO) destruxin->po Inhibits Activation toll_receptor Toll Receptor tube_pelle Tube/Pelle Complex toll_receptor->tube_pelle spatzle Spätzle spatzle->toll_receptor cactus Cactus (IκB) tube_pelle->cactus dif_dorsal Dif/Dorsal (NF-κB) cactus->dif_dorsal dif_dorsal->amp_toll Transcription pgrp PGRP-LC/LE imd IMD pgrp->imd tak1 TAK1 imd->tak1 relish Relish (NF-κB) tak1->relish relish->amp_imd Transcription serine_protease Serine Protease Cascade pgrp_bgrp->serine_protease propo Prophenoloxidase (PPO) serine_protease->propo propo->po Activation melanin Melanization po->melanin

Caption: this compound's inhibitory effects on insect immune pathways.

Conclusion

The protocols outlined in this document provide a standardized framework for assessing the insecticidal properties of this compound. Adherence to these methodologies will facilitate the generation of reproducible and comparable data, which is essential for the evaluation of its potential as a biopesticide. The provided diagrams offer a visual representation of the experimental workflow and the current understanding of this compound's mechanism of action on the insect immune system. It is recommended that researchers adapt these protocols to their specific insect model and experimental objectives, always including appropriate controls for robust data interpretation.

References

Destruxin A: In Vitro Cytotoxicity Assay on Cancer Cell Lines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro cytotoxic effects of Destruxin A, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, on various cancer cell lines. This document includes quantitative data on its cytotoxic potency, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms and experimental workflows. While much of the detailed mechanistic work has been elucidated using Destruxin B, this document focuses on the available data for this compound and provides generalized protocols applicable to the study of this class of compounds.

Data Presentation: Cytotoxicity of this compound

This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. These values highlight the cytotoxic potential of this compound in the micromolar range.[1][2]

Cancer Cell LineCell TypeExposure Time (h)IC50 (µM)
HCT116Colon Carcinoma486.14[2]
KB-3-1Cervical CarcinomaNot SpecifiedMicromolar Range[1][2]
A549Lung CarcinomaNot SpecifiedMicromolar Range[1][2]
CaCo-2Colon AdenocarcinomaNot SpecifiedMicromolar Range[1][2]

Note: While specific IC50 values for KB-3-1, A549, and CaCo-2 were not explicitly detailed in the cited source, the activity was described as being in the micromolar range.

Experimental Protocols

The following are detailed protocols for assessing the in vitro cytotoxicity of this compound. These are generalized methods based on studies of Destruxins.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value can be calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells). For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells using PI staining and flow cytometry. Studies on Destruxins have shown they can cause an imbalance in cell cycle distribution.[1][2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for Destruxin-induced cytotoxicity.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_assays Perform Cytotoxicity Assays start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (Various Concentrations) start->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT Apoptosis Apoptosis Assay (Annexin V/PI) incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) incubation->CellCycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->data_analysis Apoptosis->data_analysis CellCycle->data_analysis end Conclusion on Cytotoxic Effect data_analysis->end

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_pathway Proposed Signaling Pathway for Destruxin-Induced Apoptosis Destruxin This compound/B PI3K_Akt Inhibition of PI3K/Akt Pathway Destruxin->PI3K_Akt Bcl2_family Modulation of Bcl-2 Family Proteins Destruxin->Bcl2_family PI3K_Akt->Bcl2_family Bax_translocation Bax Translocation to Mitochondria Bcl2_family->Bax_translocation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_translocation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Destruxin-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for Studying Ion Channels in Drosophila Using Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. It exhibits potent insecticidal activity against a wide range of insect species, including the model organism Drosophila melanogaster. The primary mode of action of this compound involves the disruption of ion homeostasis, particularly calcium signaling, making it a valuable tool for studying ion channels and transport mechanisms in insects. These application notes provide a comprehensive overview of the use of this compound in Drosophila research, including its known effects, relevant protocols for investigation, and potential applications in insecticide development and basic science.

This compound's effects are multifaceted, ranging from the inhibition of renal function to the modulation of the immune system. In Drosophila, it has been shown to be toxic upon injection and to significantly inhibit fluid secretion in the Malpighian tubules, the primary excretory and osmoregulatory organs.[1] This effect is linked to alterations in ion transport across the tubule epithelium. Furthermore, studies in various insect systems suggest that this compound induces a rapid influx of calcium into cells, although the precise mechanism, whether through direct ion channel activation or other means, remains an area of active investigation.

Mechanism of Action

The insecticidal properties of this compound are primarily attributed to its ability to disrupt cellular ion gradients. While the complete picture of its molecular interactions is still being elucidated, current evidence points to the following key mechanisms:

  • Disruption of Calcium Homeostasis: this compound consistently induces an increase in intracellular calcium concentration in insect cells. This influx is thought to be a central event in its toxicity, leading to a cascade of downstream effects including muscle paralysis and cell death. However, some studies suggest that this calcium influx may not be mediated by conventional voltage-gated or ligand-gated calcium channels, as it is not always blocked by common channel inhibitors. This opens up the possibility of a novel mechanism of action, such as the formation of pores in the cell membrane or the modulation of other transport proteins.

  • Inhibition of Ion Transport in Malpighian Tubules: In Drosophila melanogaster, this compound has a pronounced inhibitory effect on fluid secretion by the Malpighian tubules.[1] This directly implicates the disruption of the ion pumps and channels responsible for generating the osmotic gradient that drives fluid transport. Specifically, it has been observed to alter the concentration of Na+ in the secreted fluid.[1]

  • Immunosuppression: Beyond its direct effects on ion transport, this compound has been shown to suppress the innate immune response in Drosophila. This includes the downregulation of antimicrobial peptide gene expression, making the insect more susceptible to opportunistic infections.

Data Presentation

The following tables summarize the quantitative data available for the effects of this compound in insects.

ParameterSpeciesTissue/AssayValueReference
IC50 Drosophila melanogasterMalpighian Tubule Fluid Secretion Inhibition0.25 µM[1]
EC50 Drosophila melanogasterToxicity (injection)0.11 mM[1]
EC50 Locusta migratoriaContraction of Lower Lateral Oviducts0.7 µM
EC50 Locusta migratoriaContraction of Upper Lateral Oviducts8.7 µM
EC50 Locusta migratoriaContraction of Hindgut3.2 µM

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on ion channels in Drosophila are provided below.

Protocol 1: Drosophila Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)

This protocol is adapted from established methods for measuring fluid secretion rates in isolated Drosophila Malpighian tubules. It can be used to quantify the inhibitory effect of this compound.

Materials:

  • Adult Drosophila melanogaster (3-7 days old)

  • Dissecting microscope

  • Fine forceps (No. 5)

  • Petri dishes (35 mm)

  • Liquid paraffin oil

  • Schneider's Insect Medium

  • Drosophila saline (in mM: 85 NaCl, 20 KCl, 2 CaCl2, 4 MgCl2, 4 NaHCO3, 10 HEPES, 10 glucose, pH 7.1)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Micropipettes

Procedure:

  • Preparation: Coat the bottom of a Petri dish with a thin layer of liquid paraffin oil. Under the oil, dispense an array of 10 µL droplets of Schneider's medium.

  • Dissection: Anesthetize adult flies on ice. Submerge a fly in a droplet of Schneider's medium and, using fine forceps, gently pull the posterior abdominal segments to expose the gut and Malpighian tubules.

  • Tubule Isolation: Carefully dissect the four Malpighian tubules, attached to the gut, away from the rest of the abdominal contents. Isolate a single pair of anterior or posterior tubules by severing the gut on either side of their junction.

  • Transfer: Using fine forceps, transfer the isolated pair of tubules to a fresh droplet of Schneider's medium to wash. Then, transfer the tubules to a 10 µL droplet of Drosophila saline. The cut end of the gut should be pulled out of the droplet and wrapped around the tip of a fine pin placed in the paraffin oil, leaving the tubules fully submerged.

  • Secretion: Allow the tubules to secrete fluid for 30 minutes to obtain a baseline secretion rate. The secreted fluid will form a distinct droplet at the distal, closed end of the tubules.

  • Measurement of Baseline Secretion: Using a micropipette, carefully remove the secreted droplet and measure its volume. The secretion rate is calculated as volume per unit time (e.g., nL/min).

  • Application of this compound: Replace the bathing droplet with a fresh droplet of Drosophila saline containing the desired concentration of this compound (and a corresponding concentration of the solvent for control experiments).

  • Measurement of Post-Treatment Secretion: After a 30-minute incubation period, collect and measure the volume of the secreted fluid droplet.

  • Data Analysis: Compare the secretion rates before and after the application of this compound. Perform a dose-response analysis to determine the IC50 value.

Protocol 2: Calcium Imaging in Drosophila Tissues

This protocol provides a general framework for visualizing changes in intracellular calcium in response to this compound using genetically encoded calcium indicators (GECIs) like GCaMP. This can be applied to various tissues, including dissected larval brains or Malpighian tubules.

Materials:

  • Drosophila expressing GCaMP in the tissue of interest (e.g., driven by a specific Gal4 line)

  • Fluorescence microscope with a sensitive camera

  • Dissection setup as described in Protocol 1

  • Drosophila saline

  • This compound stock solution

  • Perfusion system (optional, for solution exchange)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Tissue Preparation: Dissect the tissue of interest (e.g., larval brain, Malpighian tubules) in Drosophila saline and mount it in a suitable imaging chamber.

  • Baseline Imaging: Acquire a time-lapse series of fluorescence images to establish a stable baseline of GCaMP fluorescence.

  • Application of this compound: Add this compound to the bathing saline to the final desired concentration. If using a perfusion system, switch to the this compound-containing saline.

  • Post-Treatment Imaging: Continue acquiring the time-lapse series to record any changes in GCaMP fluorescence.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells or specific subcellular compartments.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.

    • Plot ΔF/F₀ over time to visualize the calcium dynamics.

Protocol 3: Electrophysiological Recording from Drosophila Neurons or Muscle Cells

This protocol outlines the general steps for performing whole-cell patch-clamp recordings to investigate the direct effects of this compound on ion channel currents. This is a more advanced technique requiring specialized equipment.

Materials:

  • Drosophila preparation (e.g., dissected larval CNS or body wall muscles)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Vibration isolation table

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and fire-polisher

  • External and internal pipette solutions (composition will vary depending on the ion channel being studied)

  • This compound stock solution

Procedure:

  • Preparation of Cells: Dissect the desired tissue (e.g., larval brain or fillet preparation for muscle recordings) in external saline. For CNS recordings, enzymatic treatment may be required to remove the glial sheath.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Obtaining a Giga-seal: Under microscopic guidance, carefully approach a target cell with the patch pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-Clamp: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion channel currents. Record baseline currents.

    • Current-Clamp: Inject current to measure the resting membrane potential and elicit action potentials.

  • Application of this compound: Perfuse the preparation with the external solution containing this compound.

  • Post-Treatment Recording: Record currents or membrane potential changes in the presence of this compound to observe its effects.

  • Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence. Analyze membrane potential for depolarization or hyperpolarization and changes in action potential firing.

Visualizations

DestruxinA_Signaling_Pathway DestruxinA This compound IonChannel Putative Ion Channel / Transporter DestruxinA->IonChannel Modulates Membrane Cell Membrane Ca_int Ca²⁺ (intracellular) IonChannel->Ca_int Influx Ca_ext Ca²⁺ (extracellular) Ca_ext->IonChannel Downstream Downstream Cellular Effects Ca_int->Downstream Paralysis Muscle Paralysis Downstream->Paralysis Apoptosis Apoptosis Downstream->Apoptosis ImmuneSuppression Immune Suppression Downstream->ImmuneSuppression

Caption: Proposed signaling pathway for this compound in insect cells.

Experimental_Workflow_Ramsay_Assay Start Start Dissect Dissect Malpighian Tubules Start->Dissect Isolate Isolate a Single Tubule Pair Dissect->Isolate Mount Mount in Saline Droplet Isolate->Mount Baseline Measure Baseline Secretion Rate (30 min) Mount->Baseline ApplyDA Apply this compound Baseline->ApplyDA MeasurePost Measure Post-Treatment Secretion Rate (30 min) ApplyDA->MeasurePost Analyze Analyze Data (Compare Rates, Calculate IC50) MeasurePost->Analyze End End Analyze->End

Caption: Workflow for the Drosophila Malpighian tubule fluid secretion assay.

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool for investigating ion transport and calcium signaling in Drosophila. The protocols outlined here provide a starting point for researchers to explore its effects on various physiological processes. While the inhibitory action of this compound on Malpighian tubule secretion is well-documented, further research is needed to precisely identify its molecular targets. The lack of direct electrophysiological evidence of its effects on specific ion channels in Drosophila represents a significant knowledge gap. Future studies employing patch-clamp techniques on Drosophila neurons or muscle cells, potentially in combination with genetic knockdowns of candidate ion channels, will be crucial for definitively elucidating the mechanism of this potent insecticidal mycotoxin. Such research will not only advance our understanding of insect physiology but also aid in the development of novel and more targeted insecticides.

References

Application Notes and Protocols: Destruxin A Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Destruxin A stock solutions, a critical step for ensuring the reproducibility and accuracy of experimental results. This compound is a cyclic hexadepsipeptide mycotoxin with known insecticidal, antiviral, and antiproliferative activities.[1][2] Proper handling and storage are paramount to maintaining its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound.

ParameterValueSource(s)
CAS Number 6686-70-0[2][3][4][5][6]
Molecular Weight 577.71 g/mol [2][3][7]
Recommended Solvents DMSO, Acetonitrile, DMF[1][8]
Solubility in DMSO Up to 10 mg/mL (17.31 mM) (may require sonication and warming)[1]
Powder Storage -20°C (up to 1 year) or -80°C (up to 2 years); sealed, dry, dark[1][9]
Stock Solution Storage -20°C (up to 1 month) or -80°C (up to 6 months); aliquoted, sealed[1][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder, purity ≥98%)[6]

  • Anhydrous/dry Dimethyl Sulfoxide (DMSO), newly opened[1][10]

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)[8]

  • Ultrasonic bath (optional)[1]

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Dissolution:

    • Transfer the weighed this compound to a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO. For 10 mg of powder, add 1 mL of DMSO to achieve a 10 mg/mL concentration.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Aiding Solubility (if necessary): If the compound does not fully dissolve, you can facilitate the process by:

    • Warming: Gently warm the solution in a 37°C water bath for a short period.[8]

    • Sonication: Place the tube in an ultrasonic bath for several minutes until the solution is clear.[1]

    • Note: Always use the minimum necessary heat and sonication to avoid potential degradation. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly hinder solubility.[1]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[1][8]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

Visualization of Workflows and Pathways

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the workflow for preparing and storing a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate This compound Powder weigh Weigh Powder start->weigh dissolve Add Anhydrous DMSO & Vortex weigh->dissolve check_sol Check Solubility dissolve->check_sol aid_sol Aid Dissolution (Warm/Sonicate) check_sol->aid_sol Not Dissolved aliquot Aliquot into Single-Use Tubes check_sol->aliquot Fully Dissolved aid_sol->check_sol store Store Aliquots at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Signaling Pathway: Cellular Effects of this compound

This compound exerts its biological effects by interacting with multiple cellular components and pathways.[4][8] It is known to suppress the innate immune response and can induce endoplasmic reticulum (ER) stress, potentially leading to apoptosis.[1][11][12]

G cluster_membrane Cell Membrane & Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_nucleus Nucleus & Immune Response destruxin This compound ion_channels Ion Channels (e.g., Ca2+) destruxin->ion_channels Disrupts ars Aminoacyl-tRNA Synthetases (ARSs) destruxin->ars Binds to er_proteins ER Proteins (SEC23A, TEME214) destruxin->er_proteins Binds to immune_pathway Innate Immune Signaling Pathway destruxin->immune_pathway Inhibits protein_synthesis Protein Synthesis Inhibition ars->protein_synthesis er_stress ER Stress er_proteins->er_stress apoptosis Apoptosis er_stress->apoptosis immune_suppression Immune Suppression immune_pathway->immune_suppression

Caption: Conceptual Diagram of this compound's Cellular Targets and Effects.

References

Application Note: Utilizing Bio-layer Interferometry for the Characterization of Destruxin A-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has garnered significant interest due to its potent insecticidal, antiviral, and cytotoxic activities.[1][2] Its potential as a lead compound for novel insecticides and therapeutics necessitates a thorough understanding of its molecular mechanisms of action. A critical aspect of this is the identification and characterization of its protein binding partners. Bio-layer interferometry (BLI) has emerged as a powerful, label-free technology for real-time analysis of biomolecular interactions, offering a robust platform to study the kinetics of small molecule-protein binding.[3][4] This application note provides a detailed protocol for the use of BLI in characterizing the interactions between this compound and its target proteins, along with a summary of known interactions and relevant signaling pathways.

BLI technology monitors the interference pattern of white light reflected from a biosensor tip.[3][4] Changes in the number of molecules bound to the biosensor surface cause a shift in the interference pattern, which is measured in real-time, allowing for the determination of association (k_a_) and dissociation (k_d_) rates, and the equilibrium dissociation constant (K_D_).[5] This technique is particularly well-suited for the analysis of small molecules like this compound due to its sensitivity and high-throughput capabilities.[6]

Key Protein Interactions of this compound

This compound has been shown to interact with a variety of proteins in insects, primarily in the silkworm, Bombyx mori. These interactions are central to its biological effects, which include the suppression of the innate immune system.[1][7] The following table summarizes the reported kinetic data for this compound binding to several target proteins, as determined by BLI and surface plasmon resonance (SPR).

Target ProteinOrganismMethodK_D_ (μM)Reference
Arginine tRNA synthetase (BmArgRS)Bombyx moriBLI55.3[8]
Lamin-C (BmLamin-C)Bombyx moriBLI86.4[8]
SEC23A (BmSEC23)Bombyx moriBLI0.291[7]
Transmembrane protein 214 (BmTMEM214)Bombyx moriBLI0.286[7]
Calreticulin (BmCRT)Bombyx moriBLI/SPRN/A
Dipeptidyl peptidase Ⅲ (BmDPP3)Bombyx moriBLI/SPRN/A
Protein disulfide isomerase A5 (BmPDIA5)Bombyx moriBLI/SPRN/A
Various aminoacyl tRNA synthetasesBombyx moriBLI10⁻⁴ - 10⁻⁵ M[8]
HemocytinBombyx moriNot Specified2 - 420[3]
80 candidate proteinsBombyx moriSPR24 - 469[9]

Note: Some studies did not report a specific K_D_ value but confirmed interaction.

Experimental Workflow and Protocols

This section provides a detailed protocol for analyzing the interaction between this compound and a target protein using a BLI system such as the Sartorius Octet®. The workflow involves immobilization of the target protein on the biosensor, followed by association of this compound and subsequent dissociation.

G General BLI Experimental Workflow for this compound Interaction Analysis cluster_prep Preparation cluster_bli BLI Experiment cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, this compound, Target Protein) sensor_prep Biosensor Hydration reagent_prep->sensor_prep plate_setup 96-well Plate Setup sensor_prep->plate_setup baseline1 1. Baseline Acquisition (Buffer) plate_setup->baseline1 loading 2. Protein Immobilization (Target Protein) baseline1->loading baseline2 3. Second Baseline (Buffer) loading->baseline2 association 4. Association (this compound) baseline2->association dissociation 5. Dissociation (Buffer) association->dissociation data_processing Data Processing (Reference Subtraction) dissociation->data_processing curve_fitting Curve Fitting (1:1 Binding Model) data_processing->curve_fitting results Results (ka, kd, KD) curve_fitting->results

Caption: General workflow for this compound-protein interaction analysis using BLI.

Detailed Experimental Protocol

1. Materials and Reagents

  • BLI Instrument: e.g., Sartorius Octet® R2/R8/RED96/RH16[5]

  • Biosensors: Appropriate biosensors for protein immobilization (e.g., Ni-NTA for His-tagged proteins, Amine Reactive for covalent coupling, or Streptavidin for biotinylated proteins).

  • 96-well Microplate: Black, flat-bottom.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer.

  • Target Protein: Purified protein of interest.

  • Assay Buffer: A suitable buffer for the interaction, e.g., PBS or HEPES with 0.05% Tween-20 and 1% DMSO (if this compound is dissolved in DMSO). The buffer should be consistent throughout the experiment.

  • Regeneration Buffer (optional): If biosensors are to be reused.

2. Experimental Setup

  • Reagent Preparation:

    • Prepare a fresh dilution series of this compound in assay buffer. A typical concentration range for small molecule interaction studies is 0.1 µM to 100 µM. Include a buffer-only control (0 µM this compound).

    • Prepare the target protein solution at a concentration suitable for immobilization (e.g., 10-50 µg/mL for His-tagged proteins on Ni-NTA biosensors).[2]

  • Plate Setup:

    • Pipette 200 µL of each solution into the wells of a 96-well plate according to the experimental design. This includes buffer for baseline steps, protein solution for immobilization, this compound dilutions for association, and buffer for dissociation.

  • Biosensor Hydration:

    • Hydrate the biosensors in assay buffer for at least 10 minutes before the experiment.

3. BLI Assay Steps

The following steps are programmed into the instrument software:

  • Initial Baseline (60-120 seconds):

    • The biosensors are dipped into wells containing assay buffer to establish a stable baseline.

  • Protein Immobilization (300-600 seconds):

    • The biosensors are moved to wells containing the target protein solution to allow for immobilization onto the sensor surface. The level of immobilization should be monitored to ensure a sufficient and consistent amount of protein is loaded.

  • Second Baseline (180-300 seconds):

    • The biosensors are moved back to buffer wells to wash away any unbound protein and establish a new baseline prior to association.

  • Association (300-900 seconds):

    • The biosensors are moved to the wells containing the different concentrations of this compound. The binding of this compound to the immobilized protein is monitored in real-time.

  • Dissociation (600-1200 seconds):

    • The biosensors are transferred to wells containing only assay buffer to monitor the dissociation of this compound from the target protein.

4. Data Analysis

  • Data Processing:

    • The raw data is processed by subtracting the signal from a reference sensor (a sensor without immobilized protein or exposed to buffer only) to correct for baseline drift and non-specific binding.

  • Curve Fitting:

    • The processed association and dissociation curves are fitted to a suitable binding model, typically a 1:1 Langmuir binding model for small molecule interactions.

  • Determination of Kinetic Constants:

    • The fitting analysis will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

Signaling Pathways Affected by this compound

This compound is known to modulate host immune responses, particularly the innate immune system in insects.[1] The identification of its protein targets provides insights into the specific signaling pathways it affects.

Innate Immunity Signaling (Toll and Imd Pathways)

In insects, the Toll and Imd pathways are crucial for recognizing and responding to microbial infections. This compound has been shown to suppress the expression of antimicrobial peptides, which are downstream effectors of these pathways.[1] This suggests that this compound may interact with components of these pathways to inhibit the immune response.

G Simplified Insect Innate Immune Signaling and Potential this compound Intervention cluster_toll Toll Pathway cluster_imd Imd Pathway PGRP_SA PGRP-SA/GNBP SPE SPE PGRP_SA->SPE Toll Toll Receptor SPE->Toll Tube_Pelle Tube/Pelle Toll->Tube_Pelle Cactus_Dif Cactus-Dif/Dorsal Tube_Pelle->Cactus_Dif Dif Dif/Dorsal Cactus_Dif->Dif | AMPs_Toll Antimicrobial Peptides Dif->AMPs_Toll Transcription PGRP_LC_LE PGRP-LC/LE Imd Imd PGRP_LC_LE->Imd FADD_Dredd FADD/Dredd Imd->FADD_Dredd Tak1_Tab2 Tak1/Tab2 FADD_Dredd->Tak1_Tab2 IKK IKK Complex Tak1_Tab2->IKK Relish Relish IKK->Relish AMPs_Imd Antimicrobial Peptides Relish->AMPs_Imd Transcription DestruxinA This compound DestruxinA->Toll DestruxinA->Imd G Potential Influence of this compound on the mTOR Signaling Pathway via SEC23A DestruxinA This compound SEC23A SEC23A (COPII Component) DestruxinA->SEC23A Inhibition ER_Golgi ER-to-Golgi Transport SEC23A->ER_Golgi mTORC1 mTORC1 ER_Golgi->mTORC1 Nutrient Sensing Protein_Synth Protein Synthesis mTORC1->Protein_Synth Autophagy Autophagy mTORC1->Autophagy

References

Application Notes and Protocols for RNAi Experiments in the Presence of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting RNA interference (RNAi) experiments in the presence of Destruxin A (DA). This compound, a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, is known for its insecticidal and immunosuppressive activities. Understanding its interaction with RNAi machinery and target gene expression is crucial for developing novel pest control strategies and for its potential applications in drug development.

Application Notes

This compound has been shown to modulate the expression of various genes in insects, including those involved in immunity and development. When combined with RNAi, a powerful tool for gene silencing, DA can exhibit synergistic or antagonistic effects, depending on the target gene and the experimental context. These application notes summarize the key findings and considerations for designing and interpreting RNAi experiments conducted with this compound.

Key Considerations:

  • Immunosuppressive Effects: this compound is a known immunosuppressant in insects. It can downregulate the expression of immune-related genes, which may influence the cellular response to dsRNA or siRNA delivery.[1][2][3]

  • Multi-Target Nature: DA appears to have a multi-targeted approach, affecting various cellular structures and processes, including the cytoskeleton, ion homeostasis, and protein synthesis.[4][5] This broad activity could have confounding effects on RNAi experiments.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the combined effects of RNAi and this compound.

Table 1: Effect of Combined RNAi and this compound on Insect Mortality

OrganismTarget GenedsRNA ConcentrationThis compound ConcentrationMortality Rate (%)Reference
Aphis citricolaAcSR-B0.5 µg/µL0.013 µg/mL (LC30)Significantly higher than individual treatments[6]

Table 2: Gene Expression Changes in Response to siRNA and this compound Treatment in Bombyx mori Bm12 cells

Target Gene Silenced (siRNA)TreatmentTarget Gene Expression LevelReference
BmRelish1Individual BmRelish1 silenceDownregulated[7][8]
BmRelish1BmRelish1 silence + DAUpregulated[7][8]
BmRelish2Individual BmRelish2 silenceUpregulated[7][8]
BmRelish2BmRelish2 silence + DADownregulated[7][8]
None (Control)This compound onlyDownregulated (for Bm_nscaf2838_045, Bm_nscaf2674_066, Bm_nscaf2767_133)[7][8]

Experimental Protocols

This section provides a generalized protocol for conducting RNAi experiments in the presence of this compound, primarily based on methodologies used in insect cell lines and whole organisms.

Protocol 1: In Vitro RNAi and this compound Treatment in Bm12 Cells

Objective: To assess the effect of this compound on the expression of a target gene following siRNA-mediated knockdown in Bombyx mori Bm12 cells.

Materials:

  • Bombyx mori Bm12 cell line

  • Grace's Insect Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Transfection reagent suitable for insect cells

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents

Procedure:

  • Cell Culture: Culture Bm12 cells in Grace's Insect Medium with 10% FBS at 27°C.[9]

  • siRNA Transfection:

    • Seed Bm12 cells in 6-well plates to reach 70-80% confluency on the day of transfection.

    • Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for 24-48 hours.

  • This compound Treatment:

    • Following siRNA incubation, remove the medium and wash the cells with PBS.

    • Add fresh medium containing the desired concentration of this compound (e.g., 200 µg/mL, with a DMSO control).[7]

    • Incubate for a specified period (e.g., 8 hours).[7]

  • RNA Extraction and qRT-PCR:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of the target gene and a reference gene (e.g., GAPDH) by qRT-PCR.[9]

    • Calculate the relative gene expression using the 2-ΔΔCt method.[9]

Protocol 2: In Vivo RNAi and this compound Treatment in Aphids

Objective: To evaluate the synergistic insecticidal effect of dsRNA-mediated gene silencing and this compound in Aphis citricola.

Materials:

  • Aphis citricola adults

  • Artificial diet for aphids

  • dsRNA targeting the gene of interest (and a control dsRNA, e.g., dsGFP)

  • This compound

Procedure:

  • dsRNA Feeding:

    • Transfer adult aphids to the feeding device containing the dsRNA-laced diet.

  • This compound Challenge:

    • After the 24-hour dsRNA feeding period, transfer the aphids to a new feeding device.

  • Mortality Assessment:

    • Record aphid mortality at regular intervals (e.g., every 24 hours) for a defined period.

    • Include control groups: no treatment, dsRNA only, and this compound only.

  • Gene Knockdown Verification (Optional):

    • At the end of the dsRNA feeding period (before the this compound challenge), collect a subset of aphids.

    • Extract RNA and perform qRT-PCR to confirm the knockdown of the target gene.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

RNAi_DestruxinA_Workflow cluster_in_vitro In Vitro (Bm12 Cells) cluster_in_vivo In Vivo (Aphids) A 1. Seed Bm12 Cells B 2. Transfect with siRNA A->B C 3. Incubate (24-48h) B->C D 4. Treat with this compound C->D E 5. Incubate (e.g., 8h) D->E F 6. Harvest & Analyze Gene Expression (qRT-PCR) E->F G 1. Feed Aphids with dsRNA Diet H 2. Incubate (24h) G->H I 3. Challenge with this compound Diet H->I K Verify Knockdown (qRT-PCR) H->K J 4. Assess Mortality I->J

Caption: Experimental workflows for RNAi in the presence of this compound.

DestruxinA_Immune_Signaling cluster_pathways Insect Immune Signaling Pathways cluster_rnai RNAi Intervention DA This compound Relish Relish (Transcription Factor) DA->Relish Downregulates BmRelish2 AMPs Antimicrobial Peptides (AMPs) DA->AMPs Reduces Expression Imd Imd Pathway Imd->Relish Toll Toll Pathway Rel Rel (Transcription Factor) Toll->Rel Relish->AMPs Gene Expression Rel->AMPs Gene Expression siRNA_Relish siRNA targeting Relish siRNA_Relish->Relish Silences Gene

Caption: Simplified overview of this compound's effect on insect immune signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Destruxin A Yield from Metarhizium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Destruxin A (DA) yield from Metarhizium fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Metarhizium fermentation for this compound production.

Issue 1: Low or No this compound Yield

  • Question: My Metarhizium fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to issues with the fungal strain itself. Here’s a step-by-step troubleshooting approach:

    • Verify Your Strain: Confirm that the Metarhizium species and strain you are using is a known producer of this compound. Not all strains produce significant quantities of this metabolite. For instance, Metarhizium robertsii ARSEF 2575 is a known high producer of destruxins.

    • Optimize Culture Medium: The composition of the culture medium is critical. Ensure you are using appropriate carbon and nitrogen sources.

      • Carbon Source: Maltose has been identified as a superior carbon source for Destruxin production compared to others.

      • Nitrogen Source: Peptone is an effective nitrogen source. The carbon-to-nitrogen ratio can also influence production. Increased peptone content has been shown to correlate with higher yields of Destruxins A, B, and E.[1]

      • Precursors/Elicitors: The addition of β-alanine to the medium can significantly increase the yield of some destruxins.[2][3]

    • Check and Control pH: The pH of the fermentation broth is a crucial parameter.

      • Initial pH: An initial alkaline pH, around 9, has been shown to favor the production of both this compound and B.[4][5]

      • pH Fluctuation: During fermentation, the pH of the medium tends to drop to an acidic range (pH 3-4), which can inhibit production.[4][5] Implementing pH control by adding 1 N NaOH or H2SO4 to maintain a stable, higher pH can significantly improve yields.[5]

    • Ensure Adequate Aeration and Agitation: Metarhizium fermentation is an aerobic process, making oxygen supply a key factor.

      • Aeration Rate: Increasing the aeration rate can enhance Destruxin production. For example, in an airlift bioreactor, increasing the aeration rate from 0.5 to 1.5 vvm (volume per volume per minute) has been shown to significantly boost the yield of Destruxin B.[4][5]

      • Agitation: Proper agitation ensures homogenous mixing of nutrients and oxygen. An agitation rate of around 150-190 rpm is often used in stirred-tank reactors.[5][6]

    • Maintain Optimal Temperature: Temperature directly impacts fungal growth and metabolic activity. The optimal temperature for Metarhizium growth is generally between 27-35°C.[4] For this compound production specifically, a temperature of 28-29°C has been used effectively.[5][6]

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I am observing significant variability in this compound yield from one fermentation batch to another, even when using the same protocol. What could be causing this inconsistency?

  • Answer: Batch-to-batch inconsistency is a common challenge in fermentation processes. The following factors are often the culprits:

    • Inoculum Quality: The age and quality of the inoculum (spore or vegetative) can impact the fermentation process. Using a standardized inoculum preparation protocol is crucial for consistency.

    • Precise Control of Fermentation Parameters: Minor variations in pH, temperature, aeration, and agitation can lead to significant differences in yield. Ensure your monitoring and control systems are calibrated and functioning correctly.

    • Media Preparation: Inconsistencies in media composition, such as variations in the quality of raw materials or errors in measurement, can affect Destruxin production.

    • Sterilization: Improper sterilization can lead to contamination, which will compete with your Metarhizium culture for nutrients and may produce inhibitory substances.

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation parameters for this compound production?

A1: The optimal parameters can vary slightly depending on the specific Metarhizium strain and the fermentation system being used. However, based on available research, the following conditions are generally considered favorable:

ParameterOptimal Value/RangeSource(s)
Temperature 27-35°C (growth); 28-29°C (production)[4][5][6]
pH Initial pH of 9; controlled at 6-9 during fermentation[4][5]
Aeration Rate 0.3 - 1.5 vvm[4][5]
Agitation Speed 150 - 190 rpm[5][6]

Q2: What is the best culture medium for producing this compound?

A2: A chemically defined medium with optimized carbon and nitrogen sources is recommended. Maltose and peptone have been identified as excellent carbon and nitrogen sources, respectively.[2][3] The addition of glucose and β-alanine can further enhance production.[3]

Here is an example of an optimized medium composition for this compound production:

ComponentConcentration (%)Source(s)
Maltose2.58[3]
Peptone0.72[3]
β-alanine0.02[3]
Glucose0.55[3]

Q3: How long does it typically take to produce this compound in a fermentation culture?

A3: Destruxins are typically detected in the culture medium after 2-3 days of submerged culture.[7] The peak production of this compound can occur after 12 days of cultivation, depending on the specific conditions.[4][5]

Q4: Can I use elicitors to increase this compound yield?

A4: Yes, the use of elicitors is a promising strategy for enhancing the production of secondary metabolites.[8][9][10] While research on specific elicitors for this compound is ongoing, the addition of β-alanine to the culture medium, which can act as a precursor, has been shown to be effective.[2][3]

Experimental Protocols

Protocol 1: Preparation of Optimized Fermentation Medium

This protocol is based on the response surface methodology optimized medium for this compound production.[3]

  • Prepare the following stock solutions:

    • 50% (w/v) Maltose solution

    • 10% (w/v) Peptone solution

    • 1% (w/v) β-alanine solution

    • 20% (w/v) Glucose solution

  • In a sterile 1 L flask, add the following components:

    • 51.6 mL of 50% Maltose solution (final concentration 2.58%)

    • 72 mL of 10% Peptone solution (final concentration 0.72%)

    • 2 mL of 1% β-alanine solution (final concentration 0.02%)

    • 27.5 mL of 20% Glucose solution (final concentration 0.55%)

  • Add distilled water to a final volume of 1 L.

  • Adjust the pH to the desired initial value (e.g., 9.0) using 1 N NaOH or 1 N H2SO4.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

Protocol 2: Submerged Fermentation in a Stirred-Tank Bioreactor

  • Prepare the inoculum: Inoculate a seed culture flask containing a suitable medium with Metarhizium spores or mycelia and incubate for 4 days.

  • Sterilize the bioreactor: Prepare and sterilize a 5 L stirred-tank bioreactor containing 3 L of the optimized fermentation medium.

  • Inoculation: Aseptically transfer 10% (v/v) of the seed culture to the bioreactor.

  • Set Fermentation Parameters:

    • Temperature: 28°C

    • Agitation: 150 rpm

    • Aeration: 0.3 vvm

    • pH control: Maintain the desired pH (e.g., 9.0) by automatic addition of 1 N NaOH or 1 N H2SO4.

  • Sampling and Analysis: Take samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth and this compound concentration using HPLC.

Visualizations

Fermentation_Optimization_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Optimization Strain Strain Selection (e.g., M. robertsii) Media Media Formulation (Carbon, Nitrogen, etc.) Strain->Media Inoculum Inoculum Preparation Media->Inoculum Bioreactor Bioreactor Setup Inoculum->Bioreactor Control Parameter Control (pH, Temp, Aeration) Bioreactor->Control Ferment Fermentation Process Control->Ferment Sampling Sampling Ferment->Sampling HPLC HPLC Analysis (this compound Quantification) Sampling->HPLC Optimization Data Analysis & Further Optimization HPLC->Optimization Optimization->Media Refine Optimization->Control Refine

Caption: Workflow for optimizing this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield CheckStrain Is the strain a known This compound producer? Start->CheckStrain CheckMedia Is the culture medium optimized? CheckStrain->CheckMedia Yes SolutionStrain Select a high-yielding strain. CheckStrain->SolutionStrain No CheckpH Is the pH controlled and in the optimal range? CheckMedia->CheckpH Yes SolutionMedia Optimize C/N sources (Maltose/Peptone). Add precursors (β-alanine). CheckMedia->SolutionMedia No CheckAeration Is aeration and agitation adequate? CheckpH->CheckAeration Yes SolutionpH Implement pH control (maintain alkaline pH). CheckpH->SolutionpH No CheckTemp Is the temperature optimal? CheckAeration->CheckTemp Yes SolutionAeration Increase aeration rate and optimize agitation speed. CheckAeration->SolutionAeration No SolutionTemp Adjust temperature to 28-29°C. CheckTemp->SolutionTemp No Success Improved this compound Yield CheckTemp->Success Yes

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Optimizing HPLC Separation of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Destruxin A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize the chromatographic resolution of these cyclic hexadepsipeptides.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its structurally similar analogs.

Q1: I'm seeing poor resolution or co-elution between this compound and other analogs. What should I do first?

A1: Poor resolution among Destruxin analogs is a common challenge due to their similar structures. The first step is to optimize your gradient elution. Destruxins are often separated using a reversed-phase C18 column with a water/acetonitrile mobile phase. A shallow, or flatter, gradient slope can significantly improve separation by increasing retention times and allowing more time for the analytes to interact differently with the stationary phase.[1][2]

  • Initial Action: Decrease the rate of change of your organic solvent concentration. For example, if your gradient goes from 40% to 70% acetonitrile in 15 minutes, try extending that segment to 30 minutes.

  • Rationale: A slower increase in mobile phase strength enhances the differential migration of closely related compounds, improving selectivity.

Q2: My peaks for this compound are tailing. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with the polar parts of the Destruxin molecules.

    • Solution: Add a small amount of an acidic modifier, like 0.1% formic acid, to your mobile phase. This protonates the silanol groups, minimizing unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as close as possible to the starting mobile phase composition.

Q3: I've optimized the gradient, but a specific pair of analogs (e.g., this compound and B) still won't resolve. What is the next step?

A3: When gradient optimization is insufficient, changing the selectivity of your mobile phase is the most effective next step.

  • Change Organic Modifier: The choice of organic solvent can alter elution order. While acetonitrile is common, using methanol can change selectivity. A powerful strategy is to use a mixture of both.

    • Solution: Replace your organic mobile phase (Solvent B) with a 50:50 (v/v) mixture of acetonitrile and methanol.[3] This combination has been shown to provide better resolution for complex Destruxin mixtures than either solvent alone.[3]

  • Adjust Temperature: Operating the column at a different temperature can sometimes improve the separation of closely eluting peaks by affecting analyte-stationary phase interaction kinetics.

    • Solution: Experiment with column temperatures between 25°C and 40°C.

Q4: My retention times are shifting from one injection to the next. Why is this happening?

A4: Retention time instability is typically caused by issues with the mobile phase, column equilibration, or temperature fluctuations.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause.

    • Solution: Always prepare fresh mobile phase for each run, ensuring accurate measurements. Use an acidic modifier like 0.1% formic acid to buffer the mobile phase, which helps maintain a stable pH and consistent analyte ionization.

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, will cause drift.

    • Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.

  • Temperature: Fluctuations in ambient or column temperature will affect retention.

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound separation?

A1: A robust starting point is a C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and an organic modifier (Solvent B). A gradient elution is necessary. A mixture of acetonitrile and methanol (1:1, v/v) for Solvent B has proven effective at improving resolution.[3]

Q2: What type of sample preparation is recommended for Destruxin analysis?

A2: For samples from fungal cultures (e.g., Metarhizium anisopliae), a clean-up step is crucial.[3]

  • Liquid-Liquid Extraction: Mix the fermentation broth with an equal volume of acetonitrile.[1][2]

  • Solid-Phase Extraction (SPE): For cleaner samples, use C18 SPE cartridges. This effectively removes polar culture media constituents that can interfere with the analysis.[3]

Q3: At what wavelength should I detect Destruxins?

A3: Destruxins are cyclic peptides and lack strong chromophores, meaning they do not absorb strongly at higher UV wavelengths. Detection is typically performed at low UV wavelengths, between 205 nm and 220 nm.

Q4: Is it possible to separate a large number of Destruxin analogs in a single run?

A4: Yes, using a well-optimized gradient method can resolve many analogs simultaneously. One study successfully separated twelve different Destruxins in a single 40-minute run using a water-acetonitrile gradient on a C18 column.[4] Achieving this requires careful optimization of the gradient slope and mobile phase composition.

Data Presentation

Table 1: Example HPLC Retention Times for Destruxin Analogs

The following table shows retention times for 12 different destruxins detected in a crude extract from Metarhizium anisopliae. This data illustrates a typical elution profile where analogs elute closely together, highlighting the need for an optimized method.

Peak NumberRetention Time (minutes)Tentative Identification
117.1Destruxin Analog
218.2Destruxin Analog
318.9Destruxin Analog
420.9Destruxin Analog
521.9Destruxin Analog
622.0This compound [4]
722.2Destruxin Analog
823.4Destruxin B [4]
924.8Destruxin Analog
1025.5Destruxin Analog
1126.4Destruxin Analog
1227.8Destruxin Analog
Data adapted from a 40-minute gradient elution using a C18 column with a water-acetonitrile mobile phase.[4]

Experimental Protocols

Protocol 1: High-Resolution Separation of Destruxin Analogs

This method is optimized for high resolution of multiple Destruxin analogs and is based on the findings that a mixed organic mobile phase improves selectivity.[3]

  • Column: Reversed-phase C18 (e.g., Waters X-terra, 2.1 x 50 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: 1:1 (v/v) Methanol/Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection: 210 nm.

  • Injection Volume: 20 µL.[3]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    20.0 100
    25.0 100
    25.1 10

    | 30.0 | 10 |

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to clean up crude extracts from fungal cultures before HPLC analysis.[3]

  • Condition the Cartridge: Condition a C18 SPE cartridge by washing it with 5 mL of methanol, followed by 10 mL of HPLC-grade water.

  • Load the Sample: Pass 2 mL of the culture filtrate through the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 2 mL of water to remove polar impurities. Discard the eluent.

  • Elute the Destruxins: Elute the Destruxin fraction with 2 mL of 50% acetonitrile in water.

  • Inject: The collected eluent can be directly injected into the HPLC system after filtering through a 0.45 µm filter.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution or Co-elution check_gradient Is the gradient optimized? start->check_gradient optimize_gradient Action: Create a shallower gradient (e.g., double the gradient time) check_gradient->optimize_gradient No check_selectivity Is resolution still poor for a specific peak pair? check_gradient->check_selectivity Yes optimize_gradient->check_selectivity change_solvent Action: Change mobile phase B to 50:50 Acetonitrile/Methanol check_selectivity->change_solvent Yes end End: Resolution Achieved check_selectivity->end No check_temp Is resolution still inadequate? change_solvent->check_temp adjust_temp Action: Adjust column temperature (e.g., set to 35°C or 40°C) check_temp->adjust_temp Yes check_temp->end No consider_column Consider alternative column chemistry (e.g., Phenyl-Hexyl) adjust_temp->consider_column

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Experimental_Workflow culture Fungal Culture (e.g., M. anisopliae) extraction Liquid-Liquid Extraction (Acetonitrile) culture->extraction spe SPE Cleanup (C18 Cartridge) extraction->spe filter Filter Sample (0.45 µm) spe->filter hplc HPLC Analysis (Gradient Elution) filter->hplc data Data Analysis (Peak Integration) hplc->data

Caption: Standard workflow from sample preparation to HPLC analysis.

Parameter_Relationships resolution Peak Resolution gradient Gradient Slope gradient->resolution Steeper slope decreases resolution mobile_phase Mobile Phase (ACN vs. MeOH vs. Mix) mobile_phase->resolution Alters selectivity (α) column Stationary Phase (e.g., C18, Phenyl) column->resolution Alters selectivity (α) temperature Temperature temperature->resolution Can alter selectivity flow_rate Flow Rate flow_rate->resolution Lower flow can increase efficiency (N)

Caption: Key HPLC parameters affecting peak resolution.

References

Destruxin A Solubility and Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Destruxin A in aqueous solutions. This compound, a cyclic hexadepsipeptide with significant insecticidal and potential therapeutic properties, is notoriously difficult to dissolve and maintain in aqueous buffers, often leading to precipitation and inconsistent experimental results. This guide offers detailed protocols, quantitative data summaries, and visual workflows to address these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[1] For biological experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility.[2] Attempting to do so will likely result in poor dissolution and precipitation. The standard procedure is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution, which can then be serially diluted into the desired aqueous experimental medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: While the tolerance can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell cultures.[3] It is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls.

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common problem. Please refer to the Troubleshooting Guide below for detailed steps to mitigate this issue. Key strategies include vortexing the media while adding the stock solution, preparing an intermediate dilution in a co-solvent, and optimizing the final concentration of this compound.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Quantitative Data Summary

The following table summarizes the known solubility information for this compound. Note that specific quantitative solubility data in various aqueous buffers is limited in the literature, reinforcing the compound's challenging nature.

Solvent/SystemSolubilityRemarksSource(s)
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble (e.g., 10 mg/mL)Recommended for stock solutions. Warming and sonication may be needed.[4]
Dimethylformamide (DMF)SolubleAlternative for stock solutions.[1]
AcetonitrileSoluble[1]
Aqueous Systems
WaterInsolubleDirect dissolution is not feasible for most experimental concentrations.[2]
PBS with 5% DMSOUsed as a running buffer in experimentsSuggests tolerance at this concentration for certain applications.[2][5]
Cell Culture MediaProne to precipitationFinal concentration is limited by aqueous solubility.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.[1]

    • Visually inspect the solution to ensure all solid has dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store aliquots at -20°C or -80°C.

Protocol for Diluting this compound into Aqueous Media for Cell Culture
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains within the tolerated range for your cells (typically ≤ 0.1%).

    • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the Troubleshooting Guide .

    • Use the freshly prepared working solution immediately.

    • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the medium without this compound.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock into aqueous media.

This is a common challenge due to the hydrophobic nature of this compound. The following workflow provides a systematic approach to troubleshooting this issue.

G start Precipitation Observed check_concentration Is the final this compound concentration too high? start->check_concentration lower_concentration Reduce final concentration and repeat dilution. check_concentration->lower_concentration Yes check_mixing Was the mixing method adequate? check_concentration->check_mixing No end Solution Stable lower_concentration->end improve_mixing Add stock dropwise to pre-warmed, vortexing media. check_mixing->improve_mixing No check_media_components Are there components in the media (e.g., high salt, protein) that could be causing precipitation? check_mixing->check_media_components Yes improve_mixing->end test_simple_buffer Test solubility in a simpler buffer (e.g., PBS) to isolate the issue. check_media_components->test_simple_buffer Yes check_ph Could the pH of the media be affecting solubility? check_media_components->check_ph No test_simple_buffer->end consider_cosolvent Consider using a co-solvent (e.g., PEG300, Tween 80) in the formulation. consider_cosolvent->end check_ph->consider_cosolvent No adjust_ph Experimentally determine the optimal pH for solubility. check_ph->adjust_ph Yes adjust_ph->end G destruxin_a This compound imd_pathway Imd Pathway destruxin_a->imd_pathway Inhibits relish Relish (NF-κB factor) imd_pathway->relish Activates amp_expression Antimicrobial Peptide (AMP) Gene Expression relish->amp_expression Induces immune_suppression Suppressed Humoral Immune Response amp_expression->immune_suppression Leads to G destruxin_a This compound bax Bax Activation destruxin_a->bax mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Stability of Destruxin A in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Destruxin A in various solvents and at different temperatures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound is relatively stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are:

  • -80°C: for up to 2 years.

  • -20°C: for up to 1 year.

Q2: How should I prepare and store this compound stock solutions?

A: this compound is soluble in several organic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Dimethylformamide (DMF)[1]. To prepare a stock solution, dissolve the desired amount of this compound powder in the appropriate solvent. To enhance solubility, gentle warming and sonication may be applied[1].

For storage of stock solutions, it is crucial to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Recommended storage conditions for stock solutions are:

  • -80°C: for up to 6 months[1][2].

  • -20°C: for up to 1 month[1][2].

Q3: Which solvent is best for the long-term stability of this compound in solution?

A: While specific long-term comparative studies are limited, generally, aprotic solvents like DMSO and Acetonitrile are preferred for storing cyclic peptides like this compound. Acetonitrile is often a good choice for HPLC-based stability studies due to its volatility and compatibility with reversed-phase chromatography. However, for cellular assays, DMSO is more commonly used. Stability will be temperature-dependent, with lower temperatures providing better stability.

Q4: I am observing unexpected degradation of my this compound sample. What could be the cause?

A: Unexpected degradation can be due to several factors:

  • Improper Storage: Exposure to room temperature for extended periods, frequent freeze-thaw cycles, or exposure to light can accelerate degradation.

  • Solvent Quality: The purity of the solvent is critical. The presence of water or other impurities in the solvent can lead to hydrolysis or other degradation pathways.

  • pH: Although not extensively studied for this compound, the pH of the solution can significantly impact the stability of peptides.

  • Container Material: While less common, interactions with the storage container material could potentially contribute to degradation. Using high-quality, inert containers (e.g., polypropylene or silanized glass) is recommended.

Q5: How does this compound exert its biological effects?

A: this compound has a multi-faceted mode of action, primarily targeting the innate immune system and calcium signaling in insects. It is known to:

  • Suppress the humoral immune response by reducing the expression of antimicrobial peptides[2].

  • Interfere with calcium channels, leading to an influx of calcium ions[1].

  • Inhibit the prophenoloxidase (PPO) pathway, which is crucial for melanization and encapsulation of foreign invaders.

  • Bind to various intracellular proteins, including immunophilins and aminoacyl tRNA synthetases, disrupting their normal function.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity of this compound in an experiment. 1. Degradation of this compound: Improper storage or handling of the stock solution. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Cell Line/Organism Resistance: The target may have inherent resistance.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material. Run a quality control check using HPLC if possible. 2. Recalculate and Re-prepare Dilutions: Double-check all calculations and ensure accurate pipetting. 3. Consult Literature: Check for known resistance mechanisms or try a different model system.
Precipitation observed in the this compound stock solution upon thawing. 1. Low Solubility: The concentration may be too high for the solvent at that temperature. 2. Freeze-Thaw Cycles: Repeated cycling can reduce solubility.1. Gently Warm and Sonicate: Warm the solution to 37°C and use an ultrasonic bath to aid in re-dissolving the compound[1]. 2. Prepare Smaller Aliquots: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Inconsistent results between experiments. 1. Variability in Stock Solution: Degradation or concentration changes over time. 2. Inconsistent Experimental Conditions: Minor variations in incubation times, temperatures, or cell densities.1. Use Freshly Prepared or Properly Stored Aliquots: Ensure the integrity of the this compound solution for each experiment. 2. Standardize Protocols: Maintain strict adherence to the experimental protocol to minimize variability.
Broad or splitting peaks during HPLC analysis of this compound. 1. Column Degradation: The HPLC column may be nearing the end of its life. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this compound. 3. Sample Overload: Injecting too concentrated a sample.1. Use a New or Guard Column: Replace the column or use a guard column to protect it. 2. Optimize Mobile Phase: Adjust the gradient or solvent composition. A common mobile phase for destruxins is a gradient of acetonitrile and water with a small amount of formic acid. 3. Dilute the Sample: Reduce the concentration of the injected sample.

Quantitative Data on this compound Stability

The following tables summarize the expected stability of this compound in different solvents and at various temperatures based on general knowledge of cyclic peptide stability. These are illustrative and actual stability should be determined experimentally.

Table 1: Stability of this compound in Different Solvents at -20°C

SolventTime (Days)Remaining this compound (%)
DMSO0100
798
1495
3090
Acetonitrile0100
799
1497
3094
DMF0100
797
1494
3088

Table 2: Stability of this compound in DMSO at Different Temperatures

TemperatureTime (Days)Remaining this compound (%)
4°C0100
792
1485
3070
Room Temp (25°C)0100
190
375
750
-20°C0100
3090
6080
9070
-80°C0100
9098
18095

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Dimethyl Sulfoxide (DMSO), HPLC grade, anhydrous

    • Sterile, amber polypropylene microcentrifuge tubes

    • Calibrated analytical balance

    • Sonicator water bath

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently vortex the tube and place it in a sonicator water bath at room temperature for 10-15 minutes. If necessary, warm the solution to 37°C.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile, amber polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Study of this compound using HPLC
  • Objective: To determine the degradation of this compound over time under specific solvent and temperature conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in Acetonitrile)

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Procedure:

    • Prepare a fresh stock solution of this compound in the desired solvent (e.g., Acetonitrile).

    • Divide the solution into several amber HPLC vials.

    • Place the vials at the different temperature conditions to be tested.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove one vial from each temperature condition.

    • Analyze the sample by HPLC immediately.

  • HPLC Method:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

      • Gradient Program:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 90% B

        • 15-18 min: 90% B

        • 18-20 min: 90% to 30% B

        • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the initial (time 0) sample.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into HPLC Vials prep_stock->aliquot temp1 Incubate at Temperature 1 aliquot->temp1 temp2 Incubate at Temperature 2 aliquot->temp2 temp3 Incubate at Temperature 3 aliquot->temp3 hplc HPLC Analysis at Time Points temp1->hplc temp2->hplc temp3->hplc data Data Analysis (Peak Area vs. Time) hplc->data

Caption: Workflow for this compound stability testing.

signaling_pathway cluster_immune Innate Immune Suppression cluster_cellular Cellular Targets destruxin_a This compound ca_channel Calcium Channels destruxin_a->ca_channel Activates Influx ppo_pathway Prophenoloxidase (PPO) Pathway destruxin_a->ppo_pathway Inhibits antimicrobial_peptides Antimicrobial Peptide Gene Expression destruxin_a->antimicrobial_peptides Suppresses immunophilins Immunophilins destruxin_a->immunophilins Binds trna_synthetases Aminoacyl tRNA Synthetases destruxin_a->trna_synthetases Binds ca_channel->ppo_pathway

References

Technical Support Center: Destruxin A Insect Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Destruxin A insect bioassays. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and improve the reliability of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and sources of variability encountered during Destruxins A bioassays.

Q1: My bioassay results are highly variable between replicates. What are the common causes?

Variability in insect bioassays can stem from three main areas: biological factors, environmental conditions, and experimental procedures.[1]

  • Biological Factors: Ensure the insects used are uniform in age, developmental stage, sex, and nutritional status.[2] Genetic differences between insect populations can also lead to varied responses.[1] Using insects from a standardized, inbred laboratory colony is recommended over field-collected specimens.

  • Environmental Conditions: Inconsistent temperature, humidity, and photoperiod can significantly alter an insect's metabolism and its susceptibility to toxins.[1][3] Maintain and record these conditions throughout both the insect rearing and the bioassay phases.

  • Procedural Inconsistencies: Small variations in dosing, application method, operator technique, and the time of day mortality is recorded can introduce significant errors.[2][4] Strict adherence to a standardized protocol is critical.

Q2: What is the optimal temperature and humidity for conducting this compound bioassays?

While specific studies detailing the effect of temperature on purified this compound LC50 values are limited, the efficacy of the fungus that produces it, Metarhizium anisopliae, is known to be temperature and humidity-dependent. Optimal production of this compound by the fungus occurs at temperatures between 25-35°C and high water activity (aw > 0.98), which corresponds to high relative humidity. An insect's metabolic rate, which can affect detoxification processes, is also highly dependent on ambient temperature.[5]

Recommendation: For consistency, conduct bioassays within a controlled temperature range of 25-30°C and a relative humidity of 60-80% .[6][7][8] Most importantly, these conditions must be kept constant for all experimental groups and replicates.

Q3: How does the age of the insect larvae affect susceptibility to this compound?

Insect age is a critical factor. Generally, susceptibility to toxins decreases as larvae get older and larger. A study on Spodoptera litura demonstrated a clear trend of increasing LD50 values (lower toxicity) with increasing larval age.[1] Therefore, it is crucial to use larvae of a consistent and clearly reported age or instar for all assays.

Q4: My this compound solution appears to have precipitated. What should I do?

This compound is a lipophilic cyclodepsipeptide. It is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution before being diluted in an aqueous buffer or diet.[9][10]

  • Check Solubility: Ensure the final concentration of the organic solvent in your aqueous solution is low enough to maintain solubility but high enough to keep the this compound from precipitating.

  • Sample Preparation: If precipitation occurs in the final dilution, you may need to remake the working solution, ensuring thorough vortexing. For diet incorporation assays, ensure the toxin is evenly mixed into the diet before it solidifies.[11]

  • General Troubleshooting: Always check for precipitates or turbidity in your wells, as this will lead to inaccurate dosing and results.[8]

Q5: What is the best method for administering this compound in a bioassay?

The choice of administration route depends on the research question and can significantly impact results. The most common methods are:

  • Injection (Intra-hemocoel): This method bypasses the gut and cuticle barriers, delivering a precise dose directly into the insect's body cavity. It often shows the highest efficacy and is useful for mechanistic studies.[3][12]

  • Oral Ingestion (Feeding Assay): This method is more representative of how an insect might encounter the toxin in a natural or agricultural setting (e.g., through a fungal infection or a treated plant). It involves incorporating this compound into an artificial diet or coating it onto leaf surfaces.[13][14]

  • Topical Application: This method assesses the toxin's ability to penetrate the insect's cuticle. It is relevant for evaluating its potential as a contact insecticide.[1]

A study on S. litura found that a combination of topical application and ingestion was more effective than either method alone.[1]

Q6: How long should I wait before scoring mortality?

The time to mortality can vary depending on the this compound concentration, the application method, and the insect species. For some insecticides, mortality assessments between 1 and 5 hours after exposure can lead to an underestimation of toxicity compared to a 24-hour endpoint.[4][15]

Recommendation: A 24-hour mortality assessment is a common standard for many insecticide bioassays.[6][16] However, it is good practice to record mortality at several time points (e.g., 12, 24, 48, and 72 hours) to establish a time-course of toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound. These values are highly dependent on the specific experimental conditions and insect species used.

Table 1: Lethal Dose (LD50) & Lethal Concentration (LC50) Values for Destruxins

Toxin Insect Species Larval Age/Stage Bioassay Method LD50 / LC50 Value Source(s)
Crude Destruxin Spodoptera litura 12-day-old Topical Application 0.237 µg/g body weight [1]
Crude Destruxin Spodoptera litura 12-day-old Ingestion 0.170 µg/g body weight [1]
Crude Destruxin Spodoptera litura 12-day-old Combined (Topical + Ingestion) 0.045 µg/g body weight [1]
This compound-760 Palpita unionalis 3rd Instar Leaf Dip LC50: 151 ppm [7]
This compound-724 Palpita unionalis 3rd Instar Leaf Dip LC50: 185 ppm [7]
M. anisopliae Metabolites Aedes aegypti Larvae Aqueous Exposure LC50: 54.68 µg/mL (after 24h) [8]
M. anisopliae Metabolites Anopheles stephensi Larvae Aqueous Exposure LC50: 80.93 µg/mL (after 24h) [8]

| M. anisopliae Metabolites | Culex quinquefasciatus | Larvae | Aqueous Exposure | LC50: 109.73 µg/mL (after 24h) |[8] |

Table 2: Binding Affinity and Other Quantitative Measures

Parameter Molecule(s) System Value Source(s)
Binding Affinity (KD) This compound & BmTEME214 Bombyx mori protein 0.286 µM [17]
Binding Affinity (KD) This compound & BmSEC23 Bombyx mori protein 0.291 µM [17]
Binding Affinity (KD) This compound & Hemocytin Bombyx mori protein ~2 µM (Strongest binder of 48 tested) [18]

| Minimum Detection | this compound | Manduca sexta heart bioassay | 35 pmol |[3][19] |

Experimental Protocols

Adherence to standardized protocols is the most effective way to reduce bioassay variability.

Protocol 1: Standardized Insect Rearing (Spodoptera frugiperda)

This protocol is adapted from methodologies for rearing Fall Armyworm.[7][11][13][20]

  • Colony Maintenance: Maintain a colony of at least 200 randomly mating adults in each generation to ensure genetic diversity.

  • Oviposition: Collect egg masses daily during the peak oviposition period (days 3-5 after adult emergence). Place eggs in petri dishes with moistened filter paper.

  • Egg Incubation: Incubate eggs in an environmental chamber at 27°C, 60 ± 10% Relative Humidity (RH), and a 16:8 hour light:dark photoperiod .[7]

  • Larval Rearing:

    • Upon hatching, transfer neonate larvae (<24h old) to containers with an artificial diet (e.g., a corn or bean-based diet).

    • To prevent cannibalism, rear larvae individually in multi-well trays or small cups once they reach the 2nd or 3rd instar.

    • Change the diet every 2-3 days to prevent microbial contamination and ensure adequate nutrition.[11]

  • Pupation: Once larvae pupate, collect the pupae and place them in a clean container with a substrate like vermiculite to await adult emergence.

  • Adult Stage: Provide emerged adults with a 10-20% honey or sugar solution as a food source.[7]

Protocol 2: Preparation of this compound Solutions
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10,000 mg/L) by dissolving the purified toxin in 100% DMSO.[9] Store this stock solution at -20°C or -80°C for long-term stability.

  • Serial Dilutions: Before each experiment, create a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., sterile water or a buffer containing a small amount of a surfactant like Tween-80 to maintain solubility).

  • Control Solution: Always prepare a "vehicle control" solution containing the same final concentration of DMSO (or other solvent) as the highest concentration test group. This is critical to ensure that any observed effects are due to the toxin and not the solvent.

Protocol 3: Intra-hemocoel Injection Bioassay

This method is adapted from procedures used for Bombyx mori and other lepidopterans.[12][14]

  • Insect Selection: Select healthy, active larvae of a consistent age and weight (e.g., 5th instar).

  • Immobilization: Briefly immobilize the larvae by chilling them on ice for 5-10 minutes.

  • Injection: Using a microinjection pump and a fine glass needle, inject a precise volume (e.g., 5-10 µL) of the this compound working solution or vehicle control into the hemocoel. A common injection site is the base of the second proleg.[12]

  • Recovery: After injection, place each larva in an individual well of a rearing tray with access to its standard diet.

  • Incubation: Maintain the larvae under standard rearing conditions (e.g., 27°C, 60% RH).

  • Mortality Assessment: Record mortality at predetermined time points (e.g., 12, 24, 48 hours). Larvae that are unresponsive to gentle prodding with a blunt probe are considered dead.

  • Data Analysis: Use the mortality data to calculate LD50 values via probit analysis.[19]

Protocol 4: Diet Incorporation Feeding Bioassay
  • Insect Selection: Use neonate larvae (<24 hours old) for this assay to ensure they begin feeding on the treated diet immediately.

  • Diet Preparation: Prepare the artificial diet according to the standard recipe. While the diet is still liquid and has cooled to ~50-60°C, add the appropriate volume of this compound working solution or vehicle control to achieve the desired final concentrations.

  • Dispensing: Vortex the mixture thoroughly to ensure even distribution of the toxin. Quickly dispense a consistent volume of the treated diet into each well of a multi-well bioassay tray before it solidifies.

  • Infestation: Once the diet has solidified, place one neonate larva into each well.

  • Incubation & Assessment: Seal the trays (e.g., with vented lids) and incubate under standard rearing conditions for 7 days. Record mortality and any sublethal effects like growth inhibition.[20]

  • Data Analysis: Calculate LC50 and GI50 (50% growth inhibition) values.

Visualizing Experimental Workflows and Signaling Pathways

Experimental and Data Analysis Workflow

The following diagram outlines the logical flow of a typical this compound bioassay, from preparation to data analysis.

G cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase rearing Standardized Insect Rearing toxin_prep This compound Solution Prep dosing Dosing (Injection, Feeding, etc.) toxin_prep->dosing incubation Controlled Incubation dosing->incubation scoring Mortality/ Endpoint Scoring incubation->scoring stats Statistical Analysis (Probit, LC50/LD50) scoring->stats report Report Results stats->report

Generalized workflow for this compound insect bioassays.
Signaling Pathways Affected by this compound

This compound disrupts multiple critical physiological pathways in insects, primarily related to the innate immune response and cellular homeostasis.

1. Toll and Prophenoloxidase (proPO) Immune Pathways

This compound has a dual effect on the insect immune system. It can be recognized by pattern recognition receptors, initiating an immune response, but it also actively suppresses key components of these pathways, ultimately weakening the insect's defenses.[2][4][21]

G cluster_toll Toll Pathway cluster_propo proPO Pathway PGRP PGRP Spatzle Spatzle PGRP->Spatzle TollR Toll Receptor Spatzle->TollR Tube_Pelle Tube/Pelle Complex TollR->Tube_Pelle Cactus Cactus Tube_Pelle->Cactus Dorsal Dorsal/Rel (NF-kB) Tube_Pelle->Dorsal Phosphorylates Cactus, Releases Dorsal AMPs Antimicrobial Peptides (e.g., Cecropin) Dorsal->AMPs PAMPs Pathogen Patterns Recognition Recognition Proteins PAMPs->Recognition Pro_SP Pro-Serine Proteases Recognition->Pro_SP SP Active Serine Proteases Pro_SP->SP PPO Prophenoloxidase (PPO) SP->PPO Serpin Serpins SP->Serpin PO Phenoloxidase (PO) PPO->PO Melanin Melanin Synthesis PO->Melanin Serpin->SP Inhibits DA This compound DA->PGRP Activates DA->Cactus Suppresses DA->Dorsal Suppresses DA->Serpin Induces G DA This compound Ca_Channel Voltage-gated Ca²⁺ Channels DA->Ca_Channel Opens Membrane Cell Membrane Ca_Influx Massive Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Bax Bax Translocation Ca_Influx->Bax Triggers Paralysis Muscle Paralysis Depolarization->Paralysis Mito Mitochondrion Caspase9 Caspase-9 Activation Mito->Caspase9 Bax->Mito Acts on Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Overcoming low recovery during Destruxin A solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery during the solid-phase extraction (SPE) of Destruxin A.

Troubleshooting Guide: Overcoming Low Recovery

Low recovery is a common issue in the solid-phase extraction of cyclic peptides like this compound. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: My this compound recovery after SPE is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors throughout the SPE workflow. To systematically troubleshoot this, it's helpful to collect and analyze fractions from each step of the process (load, wash, and elution) to pinpoint where the loss is occurring.

Here are the most common causes and their solutions:

1. Analyte Loss During Sample Loading (this compound in the Flow-Through)

  • Cause A: Improper Sorbent Choice. The interaction between this compound and the sorbent may be too weak. Destruxins are cyclic hexadepsipeptides and are relatively non-polar.

    • Solution: For reversed-phase SPE, C18 is a commonly used and effective sorbent for this compound. If recovery remains low, consider a polymeric sorbent like Oasis HLB, which can offer different selectivity and higher retention for a broader range of compounds.

  • Cause B: Inappropriate Sample Solvent. If the solvent in which this compound is dissolved is too similar in polarity to the elution solvent, it will not retain on the sorbent.

    • Solution: Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent) to ensure strong binding to the sorbent.

  • Cause C: Incorrect pH. The pH of the sample can affect the charge of this compound and its interaction with the sorbent.

    • Solution: Adjust the pH of the sample to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents. For acidic compounds, adjust the pH to be at least 2 units below the pKa, and for basic compounds, adjust to at least 2 pH units above the pKa.

  • Cause D: High Flow Rate. A fast flow rate during sample loading can prevent sufficient interaction time between this compound and the sorbent.

    • Solution: Decrease the flow rate to approximately 1 mL/min to allow for proper binding.

2. Analyte Loss During the Wash Step (this compound in the Wash Fraction)

  • Cause: Wash Solvent is Too Strong. The wash solvent may be too aggressive, prematurely eluting the this compound from the sorbent.

    • Solution: Decrease the organic solvent percentage in the wash solution. The goal is to remove interferences that are less strongly retained than this compound without eluting the target analyte.

3. Incomplete Elution (this compound Remains on the Sorbent)

  • Cause A: Elution Solvent is Too Weak. The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.

    • Solution: Increase the percentage of organic solvent in the elution buffer. Acetonitrile is often effective for eluting Destruxins. A gradient elution with increasing concentrations of acetonitrile can be beneficial.

  • Cause B: Insufficient Elution Volume. The volume of the elution solvent may not be enough to completely recover the bound this compound.

    • Solution: Increase the volume of the elution solvent in small increments and collect multiple elution fractions to ensure complete recovery.

Troubleshooting Decision Tree:

G start Low this compound Recovery check_fractions Analyze Load, Wash, and Elute Fractions start->check_fractions in_load Analyte in Load Fraction? check_fractions->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No troubleshoot_load Problem with Analyte Binding: - Check sorbent choice - Adjust sample solvent/pH - Reduce flow rate in_load->troubleshoot_load Yes not_eluted Analyte Not in Any Fraction? in_wash->not_eluted No troubleshoot_wash Wash Solvent Too Strong: - Decrease organic content in wash in_wash->troubleshoot_wash Yes troubleshoot_elution Incomplete Elution: - Increase elution solvent strength - Increase elution volume not_eluted->troubleshoot_elution Yes success Recovery Improved troubleshoot_load->success troubleshoot_wash->success troubleshoot_elution->success

Caption: A decision tree to troubleshoot low this compound recovery in SPE.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for this compound extraction?

A1: C18 silica-based reversed-phase sorbents are commonly and successfully used for the extraction of Destruxins.[1] For complex matrices or if recovery with C18 is low, a polymeric reversed-phase sorbent such as Oasis HLB may provide better retention and recovery due to its different selectivity.[2]

Q2: What is a typical recovery rate I should expect for this compound SPE?

A2: While specific SPE recovery data for this compound is not widely published in comparative studies, liquid-liquid extraction with acetonitrile has been reported to yield recoveries of 80-95%. For a well-optimized SPE method, a recovery rate of over 80% is a reasonable target.

Q3: Can the drying of the SPE cartridge affect my recovery?

A3: Yes. It is crucial to avoid letting the sorbent bed dry out between the conditioning, equilibration, and sample loading steps. A dry sorbent bed can lead to channeling and poor interaction with the analyte, resulting in low recovery.

Q4: How does the sample matrix affect this compound recovery?

A4: Complex matrices, such as fungal fermentation broth, can contain components that interfere with the binding of this compound to the sorbent. It may be necessary to pre-treat the sample, for example, by centrifugation or filtration, to remove particulate matter.

Q5: What is the mechanism of action of this compound that I should be aware of for my downstream applications?

A5: this compound and its analogs are known to induce apoptosis (programmed cell death) in insect and cancer cells. The proposed mechanism for the closely related Destruxin B involves a Bcl-2 family-dependent mitochondrial pathway, leading to the activation of caspases.[3][4]

Destruxin-Induced Apoptosis Signaling Pathway:

G destruxin This compound/B bcl2_family Modulation of Bcl-2 Family Proteins destruxin->bcl2_family puma_up ↑ PUMA bcl2_family->puma_up mcl1_down ↓ Mcl-1 bcl2_family->mcl1_down bax_translocation Bax Translocation to Mitochondria puma_up->bax_translocation mcl1_down->bax_translocation mitochondria Mitochondria bax_translocation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for Destruxin-induced apoptosis.

Data Presentation

Table 1: Illustrative Comparison of SPE Sorbent Performance for Cyclic Peptides

Disclaimer: The following data is based on studies of cyclic peptides with similar properties to this compound and is intended for illustrative purposes. Optimal conditions for this compound may vary.

Sorbent TypeCommon AnalytesTypical Recovery Rate (%)AdvantagesDisadvantages
C18 (Silica-based) Non-polar to moderately polar peptides70-95%Well-characterized, good for non-polar compounds.Can have secondary interactions with silanol groups.
Oasis HLB (Polymeric) Wide range of acidic, basic, and neutral peptides85-100%High capacity, stable over a wide pH range, good for polar and non-polar compounds.[2]May have stronger retention, requiring stronger elution solvents.
Mixed-Mode Cation Exchange Basic peptides>80%High selectivity for charged compounds.Requires careful pH control.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Fungal Culture

This protocol is a general guideline for the extraction of this compound from a liquid fungal culture using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vacuum manifold

Procedure:

  • Sample Preparation:

    • Centrifuge the fungal culture to pellet the mycelia.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • SPE Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Pass 6 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the filtered supernatant onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 6 mL of 20% methanol in water to remove less non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 6 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Downstream Processing:

    • The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis by HPLC or other methods.

Experimental Workflow Diagram:

G start Start: Fungal Culture sample_prep Sample Preparation: - Centrifuge - Filter Supernatant start->sample_prep conditioning SPE Conditioning: 1. Methanol 2. Water sample_prep->conditioning loading Sample Loading conditioning->loading washing Washing: 1. Water 2. 20% Methanol loading->washing elution Elution: Acetonitrile washing->elution analysis Analysis (e.g., HPLC) elution->analysis

Caption: A typical workflow for the solid-phase extraction of this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in Destruxin A LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Destruxin A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In complex biological matrices like insect hemolymph or fungal culture extracts, various endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]

Q2: My this compound peak is inconsistent and shows poor reproducibility. Could this be a matrix effect?

A2: Yes, inconsistent peak areas and poor reproducibility are classic signs of matrix effects.[1] Co-eluting matrix components can vary between samples, leading to different degrees of ion suppression or enhancement in each injection. This variability directly impacts the reproducibility of your results.

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

A3: Two common methods to assess matrix effects are the post-extraction spike and post-column infusion experiments.

  • Post-Extraction Spike: This quantitative method involves comparing the response of this compound in a pure solvent standard to its response when spiked into a blank sample extract that has already gone through the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation in the constant this compound signal as the matrix components elute indicates at what retention times ion suppression or enhancement occurs.[3]

Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?

A4: The main strategies can be categorized into three areas:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include "dilute and shoot," liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] For complex matrices, more selective techniques like immunoaffinity chromatography (IAC) can be highly effective, though they are specific to a target analyte or a class of compounds.[5]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can involve adjusting the gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution.

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. The most effective strategies are:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

    • Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS of this compound (e.g., ¹³C or ¹⁵N labeled) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inefficiencies. By using the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

Quantitative Data on Matrix Effects

While specific quantitative data for matrix effects on this compound is limited in publicly available literature, the following table provides representative data for similar mycotoxins in various matrices to illustrate the potential extent of the issue. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Mycotoxin (Analogue for this compound)MatrixMatrix Effect (%)Predominant EffectReference
DeoxynivalenolMaize45 - 70%Suppression[6]
ZearalenoneCereal-based Feed60 - 95%Suppression[7]
Fumonisin B1Spices11 - 35%Strong Suppression[6]
Ochratoxin AHay/Silage110 - 187%Enhancement[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific sample matrix.

Methodology:

  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a blank matrix extract: Use a sample of the matrix (e.g., insect hemolymph, fungal culture) that is known to be free of this compound and process it through your established extraction procedure.

  • Prepare two sets of samples:

    • Set A (Solvent Standard): Spike the this compound standard into the initial mobile phase solvent to a known concentration (e.g., 50 ng/mL).

    • Set B (Matrix Spike): Spike the same amount of this compound standard into the blank matrix extract to achieve the same final concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS under the same conditions.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area of Set B / Peak Area of Set A) * 100

Protocol 2: Sample Preparation of this compound from Fungal Culture using Solid-Phase Extraction (SPE)

Objective: To extract and clean up this compound from a fungal culture medium to reduce matrix interferences.

Methodology:

  • Culture Filtration: Centrifuge the fungal culture broth to pellet the mycelia. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to ~3.0 with formic acid. This can improve the retention of some cyclic peptides on reversed-phase sorbents.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[8]

Protocol 3: Sample Preparation of this compound from Insect Hemolymph

Objective: To extract this compound from insect hemolymph while minimizing matrix components.

Methodology:

  • Hemolymph Collection: Collect hemolymph from insects in a pre-chilled microcentrifuge tube containing a small amount of phenylthiourea to prevent melanization.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the hemolymph sample. Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.[9]

Visualizations

Troubleshooting_Workflow cluster_start Start: Inconsistent this compound Results cluster_diagnosis Problem Diagnosis cluster_mitigation Mitigation Strategies cluster_compensation Compensation Details cluster_end Goal Start Poor Reproducibility / Inaccurate Quantification Assess_ME Assess for Matrix Effects (ME) Start->Assess_ME Post_Column Post-Column Infusion (Qualitative) Assess_ME->Post_Column Identify ME Regions Post_Spike Post-Extraction Spike (Quantitative) Assess_ME->Post_Spike Quantify ME Severity Chromatography Improve Chromatographic Separation Post_Column->Chromatography Sample_Prep Optimize Sample Preparation (SPE, LLE, Dilution) Post_Spike->Sample_Prep If ME > 20% Calibration Implement Compensation Strategy Post_Spike->Calibration If ME is consistent End Accurate & Reproducible This compound Quantification Sample_Prep->End Chromatography->End Matrix_Matched Matrix-Matched Calibration Calibration->Matrix_Matched SIL_IS Stable Isotope Labeled Internal Standard (Gold Standard) Calibration->SIL_IS Matrix_Matched->End SIL_IS->End

Caption: Troubleshooting workflow for identifying and mitigating matrix effects in this compound LC-MS analysis.

Post_Extraction_Spike_Workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation Blank_Matrix Blank Matrix Sample Extraction Perform Sample Extraction Blank_Matrix->Extraction Blank_Extract Blank Matrix Extract Extraction->Blank_Extract Matrix_Spike Set B: Spike this compound in Blank Extract Blank_Extract->Matrix_Spike Solvent_Std Set A: Spike this compound in Solvent LCMS_Analysis LC-MS/MS Analysis Solvent_Std->LCMS_Analysis Matrix_Spike->LCMS_Analysis Peak_A Measure Peak Area (A) LCMS_Analysis->Peak_A from Set A Peak_B Measure Peak Area (B) LCMS_Analysis->Peak_B from Set B Calculation Calculate ME: (Area B / Area A) * 100% Peak_A->Calculation Peak_B->Calculation

Caption: Experimental workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

References

Technical Support Center: Destruxin A Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on how to prevent the degradation of Destruxin A during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term stability, this compound in its solid, lyophilized form should be stored at -20°C or, preferably, -80°C.[1][2][3] Storing at these low temperatures minimizes chemical degradation and preserves the compound's bioactivity. For short-term storage of a few days to weeks, 4°C is acceptable.[3][4]

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound are significantly less stable than the lyophilized powder.[3] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] These aliquots should be stored at -20°C for a stability of a few months or at -80°C for up to a year.[3][5] A supplier of this compound recommends that in-solvent storage is viable for 6 months at -80°C and for 1 month at -20°C.[5]

Q3: Which solvent should I use to dissolve this compound?

Acetonitrile has been effectively used to redissolve crystalline this compound for analysis.[6][7][8][9] For biological assays, the choice of solvent will depend on the experimental requirements and tolerance of the specific cell line or organism. It is crucial to use dry (anhydrous) organic solvents to prepare stock solutions to prevent premature hydrolysis.[3]

Q4: Is this compound sensitive to light or moisture?

Yes. This compound should be protected from moisture and light.[1][10] Moisture can facilitate hydrolysis, a key degradation pathway for depsipeptides.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] Store the compound in a tightly sealed container, and for optimal stability, consider storing it in a desiccator or under an inert gas like nitrogen or argon.[1]

Q5: What are the signs of this compound degradation?

Degradation can be indicated by a loss of biological activity in your experiments or the appearance of additional peaks during analytical analysis, such as High-Performance Liquid Chromatography (HPLC).[6][7] Mass spectrometry can also be used to identify degradation products, which may result from processes like the hydrolysis of the cyclic structure.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or inconsistent bioactivity in assays. Degradation of this compound due to improper storage (e.g., high temperature, moisture exposure, repeated freeze-thaw cycles).1. Review your storage protocol against the recommended guidelines (see tables below). 2. Use a fresh vial of this compound to prepare a new stock solution. 3. Perform a purity check of your stock solution using HPLC to look for degradation products.[6][7]
Difficulty dissolving the lyophilized powder. The peptide may have absorbed moisture, leading to aggregation.1. Ensure the vial is at room temperature before opening. 2. Use a high-quality, anhydrous solvent. 3. Gentle vortexing or sonication can aid dissolution.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of the compound.1. Confirm the identity of the new peaks using mass spectrometry if possible. 2. Discard the degraded stock solution and prepare a fresh one from lyophilized powder. 3. Re-evaluate storage conditions, particularly for solutions (temperature, pH, light exposure).

Data Presentation: Storage Recommendations

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureConditions
Lyophilized Powder Short-term (days to weeks)Room Temperature or 4°CTightly sealed container, protected from light.[3][4]
Long-term (months to years)-20°C to -80°CTightly sealed container, protected from moisture and light.[1][2][10]
In Solvent Short-term (up to 1 month)-20°CAliquoted to avoid freeze-thaw cycles.[5]
Long-term (up to 6 months)-80°CAliquoted, in a tightly sealed container.[5]

Table 2: Factors Influencing this compound Degradation

FactorEffectPrevention Method
Temperature High temperatures accelerate degradation.[11][13]Store at or below -20°C.[1]
Moisture Promotes hydrolysis of the ester bond in the depsipeptide structure.Store in a desiccated environment; allow the vial to reach room temperature before opening.[1][4]
pH pH values above 8 can accelerate the degradation of peptides.Maintain solutions at a pH between 5 and 7.[3][4]
Freeze-Thaw Cycles Can damage the peptide structure.Aliquot solutions into single-use volumes.[2]
Enzymatic Activity Hydrolytic enzymes can break down this compound.[11][13]Use sterile buffers and handle aseptically.
Light Can cause photodegradation.Store in a light-protected container.[1][2][10]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under specific storage conditions.

1. Objective: To quantify the percentage of intact this compound over time when stored under defined conditions (e.g., specific temperature and solvent).

2. Materials:

  • This compound (lyophilized powder)

  • HPLC-grade acetonitrile[6][7][8]

  • HPLC-grade water

  • Analytical HPLC system with a UV detector

  • C18 HPLC column

  • Autosampler vials

3. Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) by dissolving the powder in acetonitrile.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) using the desired storage solvent/buffer.

    • Dispense aliquots of this solution into several autosampler vials.

  • Storage Conditions:

    • Store the vials under the desired experimental condition (e.g., 4°C, -20°C, or room temperature). Protect from light.

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparation, inject one of the vials into the HPLC system.

    • Run the HPLC method to obtain the initial chromatogram. A gradient of acetonitrile and water is typically used for separation.[6][7][8]

    • Record the peak area of the intact this compound. This will serve as the 100% reference.

  • Subsequent Time Point Analysis:

    • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from storage.

    • Allow the vial to reach room temperature.

    • Inject the sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining this compound using the following formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to determine the degradation rate.

Visualizations

Potential Degradation Pathway of this compound

Destruxins are cyclic hexadepsipeptides, containing both amide and ester bonds in their backbone. The ester bond is particularly susceptible to hydrolysis, which would lead to the opening of the cyclic structure and a loss of bioactivity.

G cluster_0 Degradation Process DA_cyclic This compound (Cyclic) DA_linear Linearized this compound (Inactive) DA_cyclic->DA_linear  Hydrolysis of Ester Bond Factors Degradation Factors (Moisture, High Temp, pH > 8) Factors->DA_cyclic

Caption: Potential degradation of this compound via hydrolysis.

Workflow for a this compound Stability Study

This workflow outlines the key steps for designing and executing an experiment to evaluate the stability of this compound under various conditions.

G cluster_conditions Storage Conditions start Start: Prepare this compound Stock Solution aliquot Aliquot into Test Conditions (e.g., different temps, solvents) start->aliquot cond1 Condition 1 (-20°C) aliquot->cond1 cond2 Condition 2 (4°C) aliquot->cond2 cond3 Condition 3 (Room Temp) aliquot->cond3 analysis Sample and Analyze by HPLC at Timed Intervals (T=0, T=1, T=2...) cond1->analysis cond2->analysis cond3->analysis data Calculate % Degradation vs. Time analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Destruxin A and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Destruxin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, such as Metarhizium anisopliae.[1] It exhibits a range of biological activities, including insecticidal, antiviral, and anticancer effects.[1][2] Its mechanism of action is multifaceted, involving the suppression of the innate immune response, induction of apoptosis, and potentially the formation of ion channels in cell membranes.[3] In cancer cell lines, Destruxins have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[2]

Q2: I am observing an unexpected increase in signal in my MTT assay with increasing concentrations of this compound. What could be the cause?

This is a common issue encountered with natural products in tetrazolium-based assays like MTT, XTT, or MTS. The increase in signal, which suggests an increase in cell viability, can be an artifact. This may be due to the chemical properties of this compound itself, which might be directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. Compounds with antioxidant or reducing properties are known to cause such interference.[3][4][5]

Q3: Can this compound interfere with other types of cell viability assays?

While tetrazolium reduction assays are particularly susceptible to chemical interference, other assays might also be affected, though typically to a lesser extent. For instance, compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based readouts, respectively. It is crucial to run appropriate controls to identify and mitigate potential assay artifacts.

Q4: What are some recommended alternative cell viability assays for use with this compound?

Given the potential for interference with tetrazolium-based assays, it is advisable to use alternative methods to confirm your results. Recommended assays include:

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP in viable cells, which is a key indicator of metabolic activity. This method is generally less prone to interference from colored or reducing compounds.

  • Live/Dead Staining with Fluorescent Dyes (e.g., Calcein AM/Propidium Iodide): Allows for direct visualization and quantification of live and dead cells using fluorescence microscopy or flow cytometry.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results with MTT/XTT/MTS Assays

Possible Cause A: Direct Reduction of Tetrazolium Salt by this compound

Many natural compounds, especially those with antioxidant properties, can chemically reduce tetrazolium salts to formazan in a cell-free environment, leading to a false-positive signal for cell viability.[3][4][5]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: Prepare a 96-well plate with the same concentrations of this compound used in your experiment, but without cells. Add the complete culture medium and the MTT/XTT/MTS reagent.

    • Incubate and Read: Follow the same incubation and solubilization steps as your main experiment.

    • Analyze: If you observe a color change and a significant absorbance reading in the absence of cells, this confirms that this compound is directly reducing the tetrazolium salt.

Possible Cause B: Interference with Spectrophotometric Reading

This compound, like some other complex organic molecules, might absorb light at or near the wavelength used to measure formazan (typically 570 nm for MTT), leading to artificially high readings.

  • Troubleshooting Steps:

    • Measure Absorbance of this compound Alone: In a 96-well plate, add this compound at various concentrations to the culture medium (without cells and without the MTT reagent).

    • Read Absorbance: Measure the absorbance at 570 nm (or the appropriate wavelength for your assay).

    • Analyze: A significant absorbance reading indicates that this compound itself is contributing to the signal.

Data Presentation: Example of MTT Interference Data

The following table illustrates hypothetical data from a cell-free control experiment to detect MTT assay interference by a natural compound like this compound.

Compound Concentration (µM)Absorbance (570 nm) with CellsAbsorbance (570 nm) Cell-Free ControlCorrected Absorbance (With Cells - Cell-Free)
0 (Vehicle Control)1.200.051.15
11.150.101.05
101.000.250.75
500.800.400.40
1000.950.600.35

Troubleshooting Workflow

G start Start: Assess Cytotoxicity of this compound initial_assay Perform Initial Screen (e.g., MTT Assay) start->initial_assay check_controls Analyze Controls for Interference initial_assay->check_controls no_interference No Interference Detected check_controls->no_interference No interference Interference Suspected/Confirmed check_controls->interference Yes data_analysis Analyze and Compare Data no_interference->data_analysis confirm_assay Confirm with Orthogonal Assay (e.g., LDH or ATP-based) interference->confirm_assay live_dead Visualize with Live/Dead Staining (Calcein AM/PI) confirm_assay->live_dead live_dead->data_analysis conclusion Draw Conclusion on Cytotoxicity data_analysis->conclusion G DestruxinA This compound Bax Bax DestruxinA->Bax activates Bcl2 Bcl-2 DestruxinA->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Optimizing Destruxin A Coating Procedures for Topical Application Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coating procedure of Destruxin A in topical application assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyclic hexadepsipeptide mycotoxin produced by various fungi, notably Metarhizium anisopliae.[1][2][3] It is known for its insecticidal, antiviral, and anticancer activities.[4][5] Being a hydrophobic compound, it is soluble in organic solvents.[6][7]

Q2: What are the recommended solvents for preparing this compound solutions?

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your assay, including compatibility with the application surface and potential for cell toxicity. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[1][4]

  • Acetonitrile[6]

  • Dimethylformamide (DMF)[6]

For topical applications, it may be necessary to use a co-solvent system to ensure solubility and facilitate even coating.[7]

Q3: How should I store this compound stock solutions to ensure stability?

To maintain the stability of your this compound stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[6] For short-term storage, -20°C is suitable for up to one month.[4][6] For longer-term storage, -80°C is recommended for up to six months.[4][6] Always ensure the storage container is sealed to prevent moisture contamination.[4]

Q4: What is the primary mechanism of action for this compound?

This compound exhibits a multi-targeted mechanism of action. It has been shown to suppress the innate immune response in insects.[8] It can also act as an ionophore, creating pores in cell membranes and disrupting ion channels.[3] Additionally, it can cause damage to the cytoskeleton and various cellular organelles, ultimately leading to cell death.[9]

Troubleshooting Guide

Issue 1: Uneven Coating or "Orange Peel" Effect

Q: My this compound coating is not uniform and has a textured appearance. What could be the cause and how can I fix it?

A: An uneven coating, often described as an "orange peel" effect, can be caused by several factors related to the application technique and the formulation itself.[10]

  • Inconsistent Application Technique: If you are using a spray-based application, ensure a consistent distance (typically 6-8 inches for HVLP sprayers) and a steady, even motion across the surface.[10]

  • Improper Solution Viscosity: A solution that is too thick or too thin may not spread evenly.[10] You may need to adjust the concentration of this compound or the solvent/co-solvent ratio.

  • Incorrect Spray Settings: If using a sprayer, ensure the pressure is set appropriately for your solution's viscosity and the desired coating thickness.[10]

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the coating may not have enough time to level out. Consider using a solvent with a lower vapor pressure or performing the coating in a controlled environment with higher humidity.[11]

Issue 2: Poor Adhesion of the this compound Coating

Q: The this compound coating is flaking off or does not adhere well to the substrate. How can I improve adhesion?

A: Poor adhesion is often a result of inadequate surface preparation or a mismatch between the coating and the substrate.[12]

  • Surface Contamination: Ensure the substrate is thoroughly cleaned to remove any oils, dust, or other contaminants that could interfere with adhesion.[13][14]

  • Surface Wetting: For a coating to adhere properly, the liquid solution must be able to wet the surface effectively.[15] This is achieved when the surface tension of the liquid is lower than the surface free energy of the solid.[15] You may need to modify your formulation by adding a surfactant or choose a solvent system that has a lower surface tension.

  • Surface Roughening: Increasing the surface roughness can improve mechanical adhesion by providing more surface area for the coating to grip.[12]

  • Use of Adhesion Promoters: Incorporating an adhesion promoter into your formulation can help create a stronger bond between the coating and the substrate.[12]

Issue 3: Crystallization of this compound on the Coated Surface

Q: I am observing crystal formation in my this compound coating after it dries. How can I prevent this?

A: Crystal formation indicates that the this compound is precipitating out of the solution as the solvent evaporates.

  • Solubility Limits: You may be exceeding the solubility limit of this compound in your chosen solvent system. Try reducing the concentration of this compound.

  • Inadequate Formulation: For hydrophobic compounds like this compound, incorporating polymers or other excipients can help to create a stable amorphous film and prevent crystallization.[7]

  • Rate of Evaporation: Rapid solvent evaporation can sometimes shock the system and induce crystallization. Try to slow down the drying process by controlling the temperature and airflow.[16]

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyDetailsReferences
Solubility Soluble in DMSO, Acetonitrile, DMF[1][4][6]
Short-Term Storage -20°C for up to 1 month[4][6]
Long-Term Storage -80°C for up to 6 months[4][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Coating Solution

This protocol describes a general method for preparing a this compound solution for coating applications. The final concentrations and solvent system should be optimized for your specific experimental needs.

  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., DMSO, Acetonitrile, or a co-solvent mixture)

    • Sterile, amber glass vial

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Transfer the solid this compound to the amber glass vial.

    • Add the desired volume of the chosen solvent to the vial to achieve the target concentration.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If needed, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[6]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C as required.[4]

Protocol 2: Coating a Surface with this compound for Topical Assays

This protocol provides a general guideline for applying the this compound solution to a surface. The application method should be chosen based on the desired coating characteristics and the nature of the substrate.

  • Materials:

    • Prepared this compound solution

    • Substrate to be coated (e.g., glass slide, plastic well plate)

    • Application device (e.g., micropipette, spray coater, spin coater)

    • Controlled drying environment (e.g., fume hood, oven)

  • Procedure:

    • Substrate Preparation: Thoroughly clean the substrate with an appropriate solvent (e.g., ethanol, isopropanol) to remove any contaminants and allow it to dry completely.[14]

    • Application:

      • Pipetting: For small surface areas, a micropipette can be used to dispense a known volume of the this compound solution onto the center of the substrate.

      • Spray Coating: For larger or more complex surfaces, a spray coater can provide a more uniform coating. Maintain a consistent distance and speed during application.[10]

      • Spin Coating: For flat substrates where a highly uniform thin film is required, a spin coater can be used. The final thickness will depend on the spin speed and the viscosity of the solution.

    • Drying/Curing:

      • Allow the solvent to evaporate in a controlled environment. The temperature and time will depend on the solvent used. For some applications, gentle heating (e.g., 80-110°C) may be required to ensure complete solvent removal.

      • Avoid excessively rapid drying, which can lead to uneven coatings or crystallization.[16]

    • Post-Coating Handling: Once dry, store the coated substrates in a desiccator or other dry environment to prevent moisture absorption.

Mandatory Visualization

DestruxinA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Ion Channel Ion Channel This compound->Ion Channel Opens Membrane Damage Membrane Damage This compound->Membrane Damage Induces Ca2+ Influx Ca2+ Influx Ion Channel->Ca2+ Influx Leads to Cytoskeleton Disruption Cytoskeleton Disruption Membrane Damage->Cytoskeleton Disruption Immune Signaling Cascade Immune Signaling Cascade Ca2+ Influx->Immune Signaling Cascade Disrupts Cell Death Cell Death Cytoskeleton Disruption->Cell Death Immune Signaling Cascade->Cell Death Contributes to

Caption: Hypothetical signaling pathway of this compound leading to cell death.

Coating_Workflow cluster_prep Preparation cluster_application Application cluster_post_app Post-Application Prepare this compound Solution Prepare this compound Solution Choose Application Method Choose Application Method Prepare this compound Solution->Choose Application Method Clean Substrate Clean Substrate Clean Substrate->Choose Application Method Pipetting Pipetting Choose Application Method->Pipetting Spray Coating Spray Coating Choose Application Method->Spray Coating Spin Coating Spin Coating Choose Application Method->Spin Coating Drying/Curing Drying/Curing Pipetting->Drying/Curing Spray Coating->Drying/Curing Spin Coating->Drying/Curing Storage Storage Drying/Curing->Storage

Caption: Experimental workflow for the this compound coating procedure.

References

Validation & Comparative

Comparative Analysis of Destruxin A and Destruxin B Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic, insecticidal, phytotoxic, and immunomodulatory activities of Destruxin A and Destruxin B, supported by experimental data and detailed protocols.

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the numerous analogs, this compound (DA) and Destruxin B (DB) are two of the most well-studied congeners, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their bioactivities to aid researchers, scientists, and drug development professionals in understanding their potential applications and mechanisms of action.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative data on the bioactivities of this compound and Destruxin B. It is important to note that direct comparisons of IC₅₀ and LD₅₀ values should be made with caution, as experimental conditions can vary significantly between studies.

BioactivityOrganism/Cell LineThis compoundDestruxin BReference(s)
Cytotoxicity HCT116 (Colon Cancer)Potent antiproliferative activity (micromolar range)Potent antiproliferative activity (micromolar range)[1]
A549 (Lung Cancer)Potent antiproliferative activity (micromolar range)IC₅₀: 4.9 µM[1][2]
HT-29 (Colorectal Cancer)Not specifiedIC₅₀ (48h): 2.00 µM[3]
Insecticidal Spodoptera lituraA major component contributing to insecticidal activityShows insecticidal activity[4][5]
Anastrepha obliquaHigh activity (P13 fraction), 100% mortality at 48hMedium activity (P18 fraction), 60.0-81.3% mortality at 48h[6]
Ceratitis capitataLC₅₀: 104.92 ppm (F6 subfraction containing dtx A)Not specified[7]
Phytotoxicity Sinapis albaNot specifiedEC₅₀: 5x10⁻⁴ M[8][9]
Immunomodulatory Drosophila melanogasterSuppresses humoral immune responseNot specified[10][11][12]
Insect HemocytesDamages hemocytes, acting as an immunosuppressantNot specified[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Destruxin B and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Insecticidal Bioassay

Several methods can be employed to assess the insecticidal activity of Destruxins, including topical application, ingestion assays, and injection.[18][19][20][21][22]

Topical Application:

  • Dissolve the Destruxin in a suitable solvent (e.g., acetone).

  • Apply a small, measured droplet of the solution to the dorsal thoracic region of the insect using a microapplicator.

  • House the treated insects under controlled conditions with access to food.

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

Ingestion Assay:

  • Incorporate the Destruxin into the insect's artificial diet at various concentrations.

  • Provide the treated diet to the insects.

  • Maintain the insects under controlled environmental conditions.

  • Monitor and record mortality rates over a set period.

Phytotoxicity Test

Phytotoxicity can be evaluated through seed germination and root growth inhibition assays.[23][24][25][26][27]

  • Test Substrate Preparation: Prepare different concentrations of the Destruxin solution.

  • Seed Plating: Place a set number of seeds of the target plant species (e.g., Sinapis alba) on filter paper in a petri dish.

  • Treatment: Add a specific volume of the Destruxin solution to each petri dish. Use a control group with only the solvent.

  • Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature conditions for a defined period (e.g., 3-7 days).

  • Assessment: Measure the percentage of seed germination and the length of the roots and shoots. Compare the results of the treated groups to the control group to determine the level of inhibition.

Immunomodulatory Assay

The immunomodulatory effects of Destruxins can be assessed by measuring their impact on immune cells and their functions.[28][29][30][31]

Hemocyte Spreading Assay:

  • Collect hemolymph from the target insect and place a drop on a microscope slide.

  • Add a solution of the Destruxin to the hemolymph.

  • Incubate for a short period to allow for cell spreading.

  • Observe the morphology of the hemocytes under a microscope. Immunosuppressive effects can be indicated by a reduction in cell spreading and changes in cell shape.

Cytokine Profiling:

  • Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in the presence of various concentrations of the Destruxin.

  • Stimulate the cells with an appropriate mitogen or antigen.

  • Collect the cell culture supernatant after a specific incubation period.

  • Measure the levels of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using techniques like ELISA or multiplex bead assays.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a representative experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding destruxin_prep Destruxin Solution Preparation treatment Treatment with Destruxins destruxin_prep->treatment seeding->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation (4 hours) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Experimental workflow for a typical cytotoxicity (MTT) assay.

signaling_pathway cluster_destruxinB Destruxin B Induced Apoptosis destruxin_b Destruxin B mcl1 Mcl-1 (Anti-apoptotic) destruxin_b->mcl1 puma PUMA (Pro-apoptotic) destruxin_b->puma bax Bax puma->bax mitochondrion Mitochondrion bax->mitochondrion Translocation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of Destruxin B-induced apoptosis.[2]

Comparative Analysis of Bioactivities

Cytotoxic Activity

Both this compound and Destruxin B exhibit potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1] Studies have shown their effectiveness in the micromolar range against colon and lung cancer cells.[1][2] Destruxin B has been reported to induce apoptosis in human non-small cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[2] This involves the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein PUMA, leading to Bax translocation to the mitochondria and subsequent activation of caspases.[2]

Insecticidal Activity

Destruxins are well-known for their insecticidal properties.[32][33] this compound is often considered one of the most potent insecticidal analogs.[13][33] For instance, against the fruit fly Anastrepha obliqua, a fraction containing this compound caused 100% mortality, while a fraction with Destruxin B showed moderate activity.[6] The mode of action for their insecticidal effects is multifaceted, including the disruption of ion channels and suppression of the insect's immune system.[10][34]

Phytotoxic Activity

Destruxin B has demonstrated clear phytotoxic effects on certain plant species.[8][9] The phytotoxicity of Destruxins can be host-selective, with some plant species showing resistance through metabolic detoxification, such as hydroxylation.[9] This area of research is particularly relevant for the potential development of bioherbicides.

Immunomodulatory Effects

This compound has been shown to be a potent immunosuppressant in insects.[10][13] It can damage hemocytes, the primary immune cells in insects, and suppress the humoral immune response by reducing the expression of antimicrobial peptides.[10][11][12][13] This immunosuppressive activity is a key factor in the virulence of entomopathogenic fungi. The immunomodulatory effects of Destruxin B are less characterized in the available literature.

References

Destruxin A vs. Cypermethrin: A Comparative Efficacy Analysis for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal efficacy of Destruxin A, a naturally derived mycotoxin, and cypermethrin, a widely used synthetic pyrethroid insecticide. The following sections present quantitative data from experimental studies, detailed methodologies for key bioassays, and visualizations of their respective mechanisms of action to offer a comprehensive overview for research and development purposes.

Efficacy Data: A Tabular Comparison

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for this compound and cypermethrin against two significant agricultural pests: the diamondback moth (Plutella xylostella) and the tobacco cutworm (Spodoptera litura). It is crucial to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols, insect strains, and formulations used.

InsecticideTarget PestDevelopmental StageBioassay MethodLC50 / LD50Source
This compound Plutella xylostella4th Instar LarvaeInjectionLC50: 200 µg/mL[1]
Cypermethrin Plutella xylostella (Susceptible Strain)4th Instar LarvaeTopical ApplicationLD50: 0.0046 µ g/larva
Cypermethrin Spodoptera litura3rd Instar LarvaeTopical ApplicationLC50: 1-4 ppm (in combination with chlorpyrifos)[2]

Note: The LC50 for cypermethrin against Spodoptera litura is presented as a range and was determined for a combination product. Direct LC50/LD50 values for cypermethrin alone against S. litura were not available in the searched literature for a direct comparison.

Mechanisms of Action

This compound and cypermethrin exhibit distinct mechanisms of action, targeting different physiological systems within the insect.

This compound: This cyclodepsipeptide mycotoxin primarily targets the insect's immune system and disrupts calcium homeostasis. It has been shown to inhibit the encapsulation and phagocytosis of foreign bodies by hemocytes, the primary immune cells in insects. Furthermore, this compound can affect calcium channels in muscle and nerve cells, leading to paralysis.

Cypermethrin: As a synthetic pyrethroid, cypermethrin is a potent neurotoxin. Its primary mode of action is the disruption of the nervous system by targeting voltage-gated sodium channels in nerve cells. Cypermethrin binds to these channels, forcing them to remain open for extended periods. This leads to a continuous influx of sodium ions, causing repetitive nerve impulses, paralysis, and ultimately, the death of the insect.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and cypermethrin.

DestruxinA_Pathway cluster_hemocyte Insect Hemocyte DestruxinA This compound Ca_Channel Calcium Channels DestruxinA->Ca_Channel Immune_Response Immune Response (Encapsulation, Phagocytosis) DestruxinA->Immune_Response Paralysis Paralysis Ca_Channel->Paralysis

This compound Mechanism of Action

Cypermethrin_Pathway cluster_neuron Insect Neuron Cypermethrin Cypermethrin Na_Channel Voltage-Gated Sodium Channels Cypermethrin->Na_Channel Na_Influx Continuous Na+ Influx Na_Channel->Na_Influx Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Paralysis_Death Paralysis & Death Repetitive_Firing->Paralysis_Death

Cypermethrin Mechanism of Action

Experimental Protocols

Standardized bioassays are essential for determining the efficacy of insecticides. The following are detailed methodologies for common experimental procedures used in the cited studies.

Topical Application Bioassay (for LD50 Determination)

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's cuticle.

  • Insect Rearing: Test insects (e.g., third or fourth instar larvae) are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on an appropriate artificial diet or host plant.

  • Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations.[4]

  • Application: A precise volume (typically 1 µL) of each insecticide dilution is applied to the dorsal thorax of each larva using a micro-applicator.[5][6] A control group is treated with the solvent alone.

  • Observation: Treated larvae are individually placed in petri dishes with a food source and maintained under controlled conditions.

  • Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The LD50 value and its 95% confidence intervals are calculated using probit analysis.[6]

Dietary Exposure/Leaf Dip Bioassay (for LC50 Determination)

This method assesses the toxicity of an insecticide when ingested by the insect.

  • Insect Rearing: As described in the topical application protocol.

  • Insecticide Preparation: A series of insecticide concentrations are prepared in water, often with a surfactant to ensure even coating.

  • Treatment: Host plant leaves or artificial diet discs are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry.[7][8] Control leaves/discs are dipped in water with surfactant only.

  • Exposure: The treated leaves or diet discs are placed in individual petri dishes, and a single larva is introduced into each dish.

  • Observation: The petri dishes are maintained under controlled conditions.

  • Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LC50 value and its 95% confidence intervals are determined using probit analysis.[9]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for conducting an insecticide bioassay.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Rearing Insect Rearing Treatment_Application Treatment Application (Topical, Dietary, etc.) Insect_Rearing->Treatment_Application Insecticide_Dilution Insecticide Serial Dilution Insecticide_Dilution->Treatment_Application Incubation Incubation under Controlled Conditions Treatment_Application->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Probit_Analysis Probit Analysis (LC50/LD50) Mortality_Assessment->Probit_Analysis

Generalized Insecticide Bioassay Workflow

Conclusion

This compound and cypermethrin represent two distinct classes of insecticides with fundamentally different modes of action. Cypermethrin, a synthetic pyrethroid, is a fast-acting neurotoxin, while this compound, a mycotoxin, exhibits a more complex mechanism involving immunosuppression and disruption of ion homeostasis. The available data, although not directly comparable, suggests that both compounds are effective against key lepidopteran pests. For researchers and professionals in drug development, the unique mode of action of this compound presents a promising avenue for the development of novel insecticides, particularly in the context of managing resistance to conventional synthetic pesticides like cypermethrin. Further research involving direct comparative efficacy studies under standardized conditions is warranted to fully elucidate their relative potencies and potential for integrated pest management strategies.

References

Validating the insecticidal activity of Destruxin A in different larval stages

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the insecticidal activity of Destruxin A across different larval stages, supported by experimental data and mechanistic insights.

This compound, a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has demonstrated significant insecticidal properties against a range of insect pests.[1][2] Its multifaceted mode of action, targeting the insect's immune system and disrupting essential physiological processes, makes it a compelling candidate for the development of novel bio-insecticides.[3][4][5] This guide provides a comparative analysis of this compound's efficacy in different larval stages, details the experimental protocols for its validation, and illustrates its mechanism of action through signaling pathway diagrams.

Comparative Efficacy of this compound

The insecticidal activity of this compound varies depending on the insect species, larval stage, and application method. The following table summarizes the lethal dose (LD50) and lethal concentration (LC50) values of this compound against various insect larvae, alongside comparative data for other insecticides.

Insect SpeciesLarval StageApplication MethodLD50 / LC50 of this compoundComparator InsecticideLD50 / LC50 of ComparatorReference(s)
Spodoptera litura12-day-old larvaeCombined (Ingestion & Topical)0.045 µg/g body weight--[6]
Spodoptera litura12-day-old larvaeIngestion0.17 µg/g body weight--[6]
Spodoptera litura12-day-old larvaeTopical Application0.237 µg/g body weight--[6]
Aphis gossypiiAdultLeaf-dippingLC50: 0.06 mg/mL (in a 1/9 ratio with rotenone)Rotenone-[4]
Bombyx mori2nd instar larvaeInjection4.0, 2.0, 0.1 µg/gChlorpyrifos6.0, 2.0, 0.1 µg/g[7]
Bombyx mori2nd instar larvaeInjection4.0, 2.0, 0.1 µg/gRotenone8.0, 4.0, 0.1 µg/g[7]
Ceratitis capitataAdultOralLC50: 104.92 ppm--[8]

Experimental Protocols

The validation of this compound's insecticidal activity involves various bioassays. Below are detailed methodologies for commonly employed experiments.

Insect Rearing
  • Species: Spodoptera litura (Tobacco Cutworm) or other target insect.

  • Rearing Conditions: Larvae are reared on an artificial diet in a controlled environment, typically at 25 ± 1°C, 70-80% relative humidity, and a 14:10 hour (light:dark) photoperiod.

This compound Preparation
  • Isolation: this compound is isolated from the culture filtrate of Metarhizium anisopliae.

  • Purity: The purity of the extracted this compound is determined using High-Performance Liquid Chromatography (HPLC).

  • Stock Solution: A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO).

Insecticidal Bioassays
  • a) Topical Application:

    • A specific dose of this compound solution is applied to the dorsal thoracic region of each larva using a micro-applicator.

    • Control larvae are treated with the solvent alone.

    • Mortality is recorded at 24-hour intervals for up to 72 hours.

  • b) Ingestion Assay:

    • A known amount of this compound is incorporated into the artificial diet.

    • Larvae are allowed to feed on the treated diet for a specific period.

    • Control larvae are fed a diet containing only the solvent.

    • Mortality is assessed daily.

  • c) Combined Application Assay:

    • This method combines both topical application and ingestion to mimic field conditions more closely.

    • Larvae are topically treated with this compound and simultaneously provided with a diet containing the toxin.[6]

  • d) Injection Bioassay:

    • A precise volume of this compound solution is injected into the hemocoel of the larva using a fine glass needle.

    • Control larvae are injected with the solvent.

    • This method is useful for studying the direct physiological and immunological effects of the toxin.[7]

Data Analysis
  • The LD50 or LC50 values are calculated using Probit analysis, which determines the dose or concentration of a substance that is lethal to 50% of the test population.

Mechanism of Action: Signaling Pathways

This compound exerts its insecticidal effects primarily by suppressing the insect's innate immune system and disrupting calcium homeostasis.

Experimental Workflow for Validating Insecticidal Activity

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Analysis InsectRearing Insect Rearing Topical Topical Application InsectRearing->Topical Ingestion Ingestion Assay InsectRearing->Ingestion Combined Combined Assay InsectRearing->Combined Injection Injection InsectRearing->Injection DestruxinPrep This compound Preparation DestruxinPrep->Topical DestruxinPrep->Ingestion DestruxinPrep->Combined DestruxinPrep->Injection Mortality Mortality Assessment Topical->Mortality Ingestion->Mortality Combined->Mortality Injection->Mortality DataAnalysis Data Analysis (Probit) Mortality->DataAnalysis LD50_LC50 LD50 / LC50 Determination DataAnalysis->LD50_LC50

Caption: Experimental workflow for assessing the insecticidal activity of this compound.

This compound's Impact on Insect Innate Immunity

This compound significantly weakens the insect's defense mechanisms by interfering with key immune signaling pathways, namely the Toll and Immune deficiency (IMD) pathways. This suppression of the humoral immune response leads to a reduced expression of antimicrobial peptides (AMPs), making the insect more susceptible to infections.[9][10][11]

G cluster_pathway Insect Immune Signaling cluster_toll Toll Pathway cluster_imd IMD Pathway DestruxinA This compound Cactus Cactus DestruxinA->Cactus Inhibits Dorsal Dorsal DestruxinA->Dorsal Inhibits IMD_protein IMD DestruxinA->IMD_protein Suppresses pathway (mechanism details emerging) PGRP PGRP Spatzle Spatzle PGRP->Spatzle Activates TollReceptor Toll Receptor Spatzle->TollReceptor Tube_Pelle Tube / Pelle TollReceptor->Tube_Pelle Tube_Pelle->Cactus Phosphorylates Cactus->Dorsal Releases AMPs_Toll Antimicrobial Peptides (e.g., Drosomycin) Dorsal->AMPs_Toll Induces Transcription FADD FADD IMD_protein->FADD Dredd Dredd FADD->Dredd Relish Relish Dredd->Relish Cleaves AMPs_IMD Antimicrobial Peptides (e.g., Diptericin) Relish->AMPs_IMD Induces Transcription

Caption: Simplified diagram of this compound's inhibitory effects on insect immune pathways.

In the Toll pathway, this compound has been shown to suppress the expression of genes such as 'dorsal interacting protein' and 'cactus'.[12][13] In the IMD pathway, while the precise molecular targets are still under investigation, studies have shown that ectopic activation of IMD pathway components can rescue flies from sepsis induced by this compound, highlighting its suppressive role.[9][11]

References

Cross-Validation of Destruxin A Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Destruxin A's performance across various cell lines, supported by experimental data, to inform future research and drug development.

This compound, a cyclic hexadepsipeptide of fungal origin, has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an anticancer agent. This guide provides a comparative analysis of this compound's bioactivity across different cell lines, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. The information presented here is intended to assist researchers, scientists, and drug development professionals in their evaluation and potential application of this promising natural compound.

Comparative Bioactivity of Destruxins

The cytotoxic and antiproliferative effects of this compound and its analogues, Destruxin B and E, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. Notably, colon carcinoma cell lines HCT116 and CaCo-2 demonstrated high sensitivity to destruxin exposure.[1] In contrast, the non-small cell lung cancer cell line A549 exhibited greater resistance.[1]

Cell LineCancer TypeCompoundIC50 (µM) after 48hReference
HCT116Colon CarcinomaThis compound6.14[1]
HCT116Colon CarcinomaDestruxin B3.64[1]
HCT116Colon CarcinomaDestruxin E0.067[1]
CaCo-2Colon CarcinomaThis compound>10[1]
CaCo-2Colon CarcinomaDestruxin B6.87[1]
CaCo-2Colon CarcinomaDestruxin E0.12[1]
A549Non-Small Cell Lung CancerThis compound>10[1]
A549Non-Small Cell Lung CancerDestruxin B>10[1]
A549Non-Small Cell Lung CancerDestruxin E0.25[1]
KB-3-1Cervical CarcinomaThis compound8.53[1]
KB-3-1Cervical CarcinomaDestruxin B5.21[1]
KB-3-1Cervical CarcinomaDestruxin E0.15[1]
H1299Non-Small Cell Lung CancerDestruxin B4.1[2]
P388LeukemiaThis compound~8.9 (16 µg/mL)[3]
GNMOral Cancer (Neck metastasis of gingival carcinoma)Destruxin BNot specified[4][5]
TSCCaOral Cancer (Tongue squamous cell carcinoma)Destruxin BNot specified[4][5]

Note: The IC50 values for this compound on P388 cells were converted from µg/mL to µM for comparative purposes, assuming a molecular weight of approximately 577.7 g/mol . Studies on GNM and TSCCa cells demonstrated dose- and time-dependent inhibitory effects but did not provide specific IC50 values.[4][5] Interestingly, Destruxin B showed selective cytotoxicity towards oral cancer cells (GNM and TSCCa) while exhibiting no significant effects on normal gingival fibroblasts (GF).[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or other compounds for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is employed to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases, Akt, β-catenin).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their anticancer effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.

G cluster_0 This compound/B Bioactivity Workflow cluster_1 Bioactivity Assays DA This compound/B Cells Cancer Cell Lines (e.g., HCT116, A549, etc.) DA->Cells Treatment Treatment with Varying Concentrations Cells->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation MTT MTT Assay (Viability/Proliferation) Incubation->MTT Flow Flow Cytometry (Apoptosis) Incubation->Flow WB Western Blot (Protein Expression) Incubation->WB Data Data Analysis (IC50, Apoptosis Rate, etc.) MTT->Data Flow->Data WB->Data

Caption: General experimental workflow for assessing this compound/B bioactivity.

G cluster_0 PI3K/Akt Signaling Pathway Inhibition by Destruxins Destruxins Destruxins (A, B, E) PI3K PI3K Destruxins->PI3K inhibition Akt Akt PI3K->Akt activation Apoptosis Intrinsic Apoptosis Akt->Apoptosis inhibition

Caption: Inhibition of the PI3K/Akt pathway by Destruxins leads to apoptosis.

Studies have shown that the cytotoxicity of destruxins is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt pathway.[1][6] This inhibition subsequently leads to the induction of intrinsic apoptosis.[1][6]

G cluster_0 Bcl-2 Family-Dependent Mitochondrial Apoptosis by Destruxin B DB Destruxin B PUMA PUMA (Pro-apoptotic) DB->PUMA upregulates Mcl1 Mcl-1 (Anti-apoptotic) DB->Mcl1 downregulates Bax Bax (Pro-apoptotic) PUMA->Bax Mcl1->Bax inhibition Mitochondria Mitochondria Bax->Mitochondria translocation Caspases Caspase Activation (Caspase-2, -3, -9) Mitochondria->Caspases cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Destruxin B induces apoptosis via the mitochondrial pathway.

In non-small cell lung cancer cells, Destruxin B has been shown to induce apoptosis through a Bcl-2 family-dependent mitochondrial pathway.[2][7] This involves the upregulation of the pro-apoptotic protein PUMA and the downregulation of the anti-apoptotic protein Mcl-1, leading to Bax translocation to the mitochondria and subsequent caspase activation.[2][7] Furthermore, in hepatocellular carcinoma and colorectal cancer, Destruxin B has been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[1][8]

References

A Comparative Analysis of the Immunosuppressive Properties of Destruxin A and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the immunosuppressive effects of the natural cyclic peptide Destruxin A and the well-established immunosuppressant drug Cyclosporin A. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

This compound is a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1] While extensively studied for its insecticidal properties, emerging research indicates it also possesses immunosuppressive and cytotoxic activities.[1][2][3] Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum and is a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases.[4] This guide will compare their mechanisms of action, effects on immune cells, and available quantitative data on their potency.

Mechanism of Action

Cyclosporin A: A Calcineurin Inhibitor

Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation.

Cyclosporin A first binds to its intracellular receptor, cyclophilin. This Cyclosporin A-cyclophilin complex then binds to calcinein, inhibiting its phosphatase activity. This prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent cytokine gene transcription. The ultimate result is a potent suppression of T-cell activation and proliferation.[4]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin_inactive Inactive Calcineurin Ca_influx->Calcineurin_inactive Activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates & Activates CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Cyp_Complex Cyclosporin A- Cyclophilin Complex CyclosporinA->CsA_Cyp_Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin_active Inhibits G cluster_cell Mammalian Cell Cytoplasm DestruxinA This compound Cyclophilin Cyclophilin DestruxinA->Cyclophilin DA_Cyp_Complex This compound- Cyclophilin Complex DestruxinA->DA_Cyp_Complex Mitochondria Mitochondria DestruxinA->Mitochondria Induces Stress DeathReceptors Death Receptors DestruxinA->DeathReceptors Activates Pathway Cyclophilin->DA_Cyp_Complex Calcineurin Calcineurin-NFAT Pathway DA_Cyp_Complex->Calcineurin Potential Inhibition (Hypothesized) Apoptosis Apoptosis Mitochondria->Apoptosis DeathReceptors->Apoptosis G cluster_prep Preparation cluster_culture Co-culture & Treatment cluster_analysis Analysis DonorA Isolate PBMCs (Donor A) CoCulture Co-culture PBMCs (1:1 ratio) DonorA->CoCulture DonorB Isolate PBMCs (Donor B) DonorB->CoCulture Treatment Add Test Compounds (this compound / Cyclosporin A) CoCulture->Treatment Incubation Incubate (4-5 days) Treatment->Incubation Pulse Pulse with ³H-thymidine Incubation->Pulse Measure Measure Proliferation Pulse->Measure

References

Destruxin A vs. Beauvericin: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two prominent fungal metabolites: Destruxin A and Beauvericin. Both cyclodepsipeptides, produced by various entomopathogenic and phytopathogenic fungi, have garnered significant interest for their potent biological activities. This document outlines their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate their toxicity, supported by available quantitative data.

At a Glance: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Beauvericin across various cancer cell lines, providing a quantitative snapshot of their cytotoxic potential. It is important to note that these values are derived from multiple studies and experimental conditions may vary.

MycotoxinCell LineCell TypeExposure Time (h)IC50 (µM)Reference
This compound P388Murine Leukemia4811.7 (as µg/ml)[1]
Destruxin B *A549Human Lung Carcinoma484.9[2]
H1299Human Lung CarcinomaNot Specified4.1[2]
Beauvericin CHO-K1Hamster Ovary2412.08[3]
SH-SY5YHuman Neuroblastoma2412[3]
SH-SY5YHuman Neuroblastoma483.25[3]
Caco-2Human Colon Adenocarcinoma2420.62
Caco-2Human Colon Adenocarcinoma4812.75
HT-29Human Colon Adenocarcinoma2415.00
HT-29Human Colon Adenocarcinoma489.75
IPEC-J2Porcine Intestinal Epithelial24<10[4]

Note: Data for Destruxin B, a closely related analog, is included due to the limited availability of specific IC50 values for this compound in cancer cell lines.

Mechanisms of Toxicity: A Deeper Dive

Both this compound and Beauvericin induce cell death primarily through apoptosis, albeit with distinct and overlapping mechanisms.

Beauvericin: An Ionophoric Agent Driving Apoptosis

Beauvericin's primary mechanism of toxicity stems from its ionophoric properties. It forms complexes with cations, particularly calcium (Ca2+), and facilitates their transport across cellular membranes. This disruption of ion homeostasis triggers a cascade of events leading to apoptosis.[2][5]

Key events in Beauvericin-induced apoptosis include:

  • Increased Intracellular Calcium: The influx of Ca2+ is a critical initiating event.[1][6]

  • Oxidative Stress: The elevated intracellular Ca2+ levels lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[1][6]

  • Mitochondrial Pathway Activation: Beauvericin induces the intrinsic pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[1][6]

  • Modulation of Signaling Pathways: Beauvericin influences several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial regulators of cell survival and apoptosis.[1][6]

This compound: Immunosuppression and Apoptotic Induction

This compound is well-documented for its potent insecticidal and immunosuppressive activities.[7] While its cytotoxic mechanisms in mammalian cells are less extensively studied than those of Beauvericin, evidence points towards the induction of apoptosis through the mitochondrial pathway, similar to its analog, Destruxin B.[2]

The proposed mechanism for Destruxin-induced apoptosis involves:

  • Bcl-2 Family Modulation: Destruxins alter the expression of Bcl-2 family proteins, increasing the expression of pro-apoptotic members like PUMA and decreasing anti-apoptotic members like Mcl-1.[2]

  • Bax Translocation: This shift in the Bcl-2 protein balance facilitates the translocation of Bax from the cytosol to the mitochondrial membrane.[2]

  • Mitochondrial Disruption and Caspase Activation: The integration of Bax into the mitochondrial membrane leads to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[2]

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways involved in the toxic actions of Beauvericin and this compound.

Beauvericin_Apoptosis_Pathway Beauvericin Beauvericin Ca_channel Ca²⁺ Channel Beauvericin->Ca_channel opens Membrane Cell Membrane Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx ROS ↑ ROS Ca_influx->ROS Mitochondrion Mitochondrion Ca_influx->Mitochondrion MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB ROS->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Caption: Beauvericin-induced apoptotic signaling pathway.

Destruxin_Apoptosis_Pathway DestruxinA This compound PUMA ↑ PUMA DestruxinA->PUMA Mcl1 ↓ Mcl-1 DestruxinA->Mcl1 Bax_translocation Bax translocation to Mitochondria PUMA->Bax_translocation Mcl1->Bax_translocation Mitochondrion Mitochondrion Bax_translocation->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed this compound-induced apoptotic pathway.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following outlines a general protocol for assessing the cytotoxicity of this compound and Beauvericin using a common colorimetric method, the MTT assay.

Objective

To determine the concentration-dependent cytotoxic effects of this compound and Beauvericin on a selected cancer cell line and to calculate the IC50 value.

Materials
  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and Beauvericin stock solutions (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 treat Treat with serial dilutions of This compound or Beauvericin incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze end End analyze->end

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Steps
  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Beauvericin in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the mycotoxins) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

Both this compound and Beauvericin exhibit significant cytotoxic effects, primarily through the induction of apoptosis via the mitochondrial pathway. Beauvericin's toxicity is strongly linked to its ionophoric nature and the subsequent disruption of calcium homeostasis. This compound, while also inducing apoptosis, is notable for its immunosuppressive properties. The provided data and protocols offer a foundation for further comparative studies to fully elucidate their toxicological profiles and potential therapeutic applications. Researchers should consider the specific cell lines and experimental conditions when comparing the potencies of these two mycotoxins.

References

Synergistic Interactions of Destruxin A with Botanical Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced insecticidal efficacy of Destruxin A when combined with other natural compounds.

This compound, a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has demonstrated significant insecticidal properties. Its unique mode of action, primarily targeting the insect's immune system, presents an opportunity for synergistic combinations with other insecticides. This guide provides a comparative analysis of the synergistic effects of this compound with three botanical insecticides: rotenone, azadirachtin, and paeonolum, based on experimental data. The findings suggest that such combinations can lead to enhanced pest control efficacy, potentially reducing the required dosage of individual insecticides and mitigating the development of resistance.

Quantitative Analysis of Synergistic Effects

The joint action of this compound (Des) with rotenone (Rot), azadirachtin (Aza), and paeonolum (Pae) against the cotton aphid, Aphis gossypii, was evaluated. The synergistic effects were quantified using Sun's Co-toxicity Coefficients (CTC) and Finney's Synergistic Coefficient (SC). A CTC value greater than 120 or an SC value greater than 1.5 indicates synergism. The median lethal concentration (LC50) was also determined for each combination.

The most significant synergistic effect was observed with the combination of this compound and rotenone, particularly at a 1:9 ratio, which resulted in a CTC of 479.93 and an SC of 4.8.[1][2][3] This combination also exhibited the lowest LC50 value of 0.06 μg/mL.[1][2][3] Other ratios of this compound and rotenone also showed synergistic or additive effects.[1] In contrast, most combinations of this compound with azadirachtin and paeonolum resulted in additive effects, with some paeonolum mixtures showing antagonism.[1][2][3] Greenhouse tests confirmed the high efficacy of the this compound and rotenone combination, achieving 98.9% mortality at 0.60 μg/mL.[1][2][3]

Combination (Ratio Des:Botanical)LC50 (μg/mL)95% Confidence IntervalCo-toxicity Coefficient (CTC)Synergistic Coefficient (SC)Joint Action
Destruxins & Rotenone
Des only0.230.19-0.28---
Rot only2.151.83-2.53---
Des/Rot (9:1)0.150.13-0.18374.403.7Synergism
Des/Rot (7:3)0.120.10-0.14427.064.3Synergism
Des/Rot (1:9)0.060.05-0.08479.934.8Synergism
Destruxins & Azadirachtin
Aza only1.761.50-2.07---
Des/Aza (6:4)0.280.23-0.33157.051.6Additive
Destruxins & Paeonolum
Pae only1.050.91-1.21---
Des/Pae (4:6)0.300.25-0.35204.602.0Additive
Des/Pae (9:1)0.980.77-1.2525.100.3Antagonism

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

1. Insect Rearing and Culture Maintenance:

  • Species: Cotton aphid, Aphis gossypii Glover.

  • Rearing Conditions: Aphids were reared on cotton seedlings in a controlled environment at 25±1°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Synchronization: Only apterous (wingless) adult aphids of uniform size and age were used for the bioassays to ensure consistency.

2. Insecticide Preparation:

  • Destruxins: Extracted from the fermentation broth of Metarhizium anisopliae and purified to a concentration of 3.0 mg/mL.

  • Botanical Insecticides: Rotenone (98% purity), Azadirachtin (10% purity), and Paeonolum (99% purity) were used.

  • Stock Solutions: Stock solutions of each insecticide were prepared in acetone.

  • Serial Dilutions: A series of concentrations for each insecticide and their mixtures were prepared by diluting the stock solutions with distilled water containing 0.1% Tween-80 as an emulsifier.

3. Bioassay for Synergistic Effects:

  • Method: A leaf-dipping method was employed.

  • Procedure:

    • Fresh cotton leaves were cut into 3 cm diameter discs.

    • Leaf discs were dipped into the different insecticide dilutions for 10-15 seconds.

    • The treated leaves were air-dried and placed in Petri dishes containing a layer of 1% agar to maintain humidity.

    • Thirty apterous adult aphids were transferred onto each treated leaf disc.

    • Each treatment was replicated three times.

    • Control groups were treated with distilled water containing 0.1% Tween-80.

  • Observation: Mortality was recorded after 24 hours under the same environmental conditions as rearing. Aphids that were unresponsive to a fine brush prod were considered dead.

4. Data Analysis:

  • LC50 Calculation: The median lethal concentrations (LC50) and their 95% confidence intervals were calculated using Probit analysis.

  • Synergism Evaluation:

    • Sun's Co-toxicity Coefficient (CTC) Method: This method was used to determine the type of joint action (synergism, additive effect, or antagonism).

    • Finney's Synergistic Coefficient (SC) Method: This was used to further confirm the synergistic effects.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of synergy, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing (Aphis gossypii) AphidExposure Aphid Exposure InsectRearing->AphidExposure InsecticidePrep Insecticide Preparation (this compound, Botanicals) SerialDilutions Serial Dilutions InsecticidePrep->SerialDilutions LeafDipping Leaf Dipping SerialDilutions->LeafDipping LeafDipping->AphidExposure Incubation Incubation (24h) AphidExposure->Incubation MortalityCount Mortality Assessment Incubation->MortalityCount LC50Calc LC50 Calculation (Probit Analysis) MortalityCount->LC50Calc SynergyEval Synergism Evaluation (CTC & SC Methods) LC50Calc->SynergyEval

Caption: Experimental workflow for assessing insecticide synergy.

signaling_pathway cluster_destruxin This compound cluster_rotenone Rotenone cluster_azadirachtin Azadirachtin Destruxin This compound ImmuneSystem Insect Immune System Destruxin->ImmuneSystem Inhibits SynergisticEffect Synergistic/Additive Insecticidal Effect ImmuneSystem->SynergisticEffect Rotenone Rotenone Mitochondria Mitochondrial Complex I Rotenone->Mitochondria Inhibits ATP ATP Production Mitochondria->ATP Blocks ATP->SynergisticEffect Azadirachtin Azadirachtin Hormone Hormone Regulation (Ecdysone) Azadirachtin->Hormone Disrupts Molting Molting & Growth Hormone->Molting Impacts Molting->SynergisticEffect

Caption: Proposed mechanism of synergistic action.

Discussion on the Mechanisms of Synergy

The observed synergistic and additive effects can be attributed to the distinct modes of action of this compound and the botanical insecticides.

  • This compound: Primarily acts as an immunosuppressant in insects.[1] It is known to damage hemocytes, the primary immune cells in insects, and inhibit the expression of antimicrobial peptides.[1] This compromises the insect's ability to defend itself against pathogens and other stressors.

  • Rotenone: A well-known inhibitor of the mitochondrial electron transport chain, specifically at Complex I. This disruption of cellular respiration leads to a significant reduction in ATP production, causing energy depletion and ultimately, cell death.

  • Azadirachtin: A complex triterpenoid that acts as an insect growth regulator and antifeedant. It disrupts the molting process by interfering with the hormone ecdysone and deters feeding by acting on chemoreceptors.

The strong synergy between this compound and rotenone suggests that the immunosuppressive effects of this compound may weaken the insect, making it more susceptible to the energy-depleting action of rotenone. The additive effects seen with azadirachtin could be due to the combination of growth disruption and immunosuppression, leading to a multi-pronged attack on the insect's physiological systems. The antagonistic interactions with certain ratios of paeonolum indicate that further research is needed to understand the complex interplay of these compounds.

References

Destruxin A vs. Destruxin E: A Head-to-Head Comparison in Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and mechanistic profiles of two potent fungal metabolites in cancer cell lines.

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae. Among the various analogs, Destruxin A and Destruxin E have garnered significant interest in cancer research for their potent cytotoxic activities. This guide provides a head-to-head comparison of their performance in anticancer assays, drawing upon available experimental data to offer a clear perspective for researchers and drug development professionals. While direct comparative studies are limited, this guide synthesizes data from various sources to present a comprehensive overview.

Comparative Anticancer Activity: Potency and Cellular Response

Experimental data indicates that both this compound and Destruxin E exhibit significant antiproliferative effects against a range of human cancer cell lines. However, a notable difference in their potency has been observed. Destruxin E consistently demonstrates higher activity, with cytotoxic effects in the nanomolar range, whereas this compound is typically active at micromolar concentrations.[1][2]

This difference in potency is highlighted in studies on colon cancer cell lines, such as HCT116, where Destruxin E was found to be significantly more active than this compound.[1] The superior activity of Destruxin E was also observed in other cancer cell lines, including KB-3-1, A549, and CaCo-2.[1][2]

Table 1: Comparative IC50 Values of this compound and Destruxin E in Human Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Destruxin E (nM)
HCT116Colon Cancer6.1467

Data synthesized from a 48-hour exposure study.[1]

Mechanisms of Action: Unraveling the Pathways to Cell Death

Both this compound and Destruxin E induce cancer cell death primarily through the induction of apoptosis.[1][2] Their cytotoxic effects are associated with an imbalance in cell cycle distribution.[1][2]

A key mechanistic similarity is the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2] Furthermore, the cytotoxic effects of both compounds are partially dependent on the pro-apoptotic protein Bax.[1][2]

However, a distinct difference in their mechanisms has been identified. The anticancer activity of Destruxin E involves the disturbance of the intracellular redox balance, a mechanism not observed for this compound.[1][2]

G cluster_0 This compound & E cluster_1 Cellular Effects cluster_2 Outcome Destruxins This compound / Destruxin E PI3K_Akt PI3K/Akt Pathway Inhibition Destruxins->PI3K_Akt Bax Bax Activation Destruxins->Bax ROS Redox Imbalance (Destruxin E Specific) Destruxins->ROS Apoptosis Apoptosis PI3K_Akt->Apoptosis Bax->Apoptosis ROS->Apoptosis

Comparative Signaling Pathway of this compound and E

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key anticancer assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[4]

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Destruxin E and incubate for the desired time period (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

G A Seed Cells in 96-well Plate B Treat with Destruxins A->B C Add MTT Reagent & Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E

Workflow for the MTT Cell Viability Assay
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS).[6]

  • Cell Treatment: Treat cells with this compound or Destruxin E for the desired duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.[6]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6] Annexin V binds to PS on the surface of apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membranes.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Conclusion

Both this compound and Destruxin E are potent inducers of apoptosis in cancer cells, primarily acting through the inhibition of the PI3K/Akt pathway. The standout difference lies in their potency, with Destruxin E exhibiting significantly higher activity at nanomolar concentrations. Furthermore, the unique ability of Destruxin E to disrupt the intracellular redox balance suggests a distinct and potentially more multifaceted mechanism of action. These findings underscore the therapeutic potential of Destruxins, particularly Destruxin E, and highlight the need for further preclinical development, especially in the context of colorectal cancer.[1][2] Future research should focus on direct head-to-head in vivo comparisons to fully elucidate their therapeutic indices and potential for clinical translation.

References

Unmasking Protein Partners of Destruxin A: A Comparative Guide to Binding Protein Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the cellular binding partners of a bioactive small molecule like Destruxin A is a critical step in elucidating its mechanism of action. This guide provides a comprehensive comparison of experimental approaches to confirm this compound binding proteins, with a focus on the published use of Drug Affinity Responsive Target Stability (DARTS) and its comparison to the widely used co-immunoprecipitation (Co-IP) technique. Furthermore, it details methodologies for biophysical validation and kinetic analysis of these interactions.

This guide presents a head-to-head comparison of DARTS and a hypothetical Co-IP workflow for the initial identification of this compound binding candidates. While Co-IP has not been explicitly reported in the literature for this compound, its prominence in protein interaction studies makes it a valuable comparator. Following identification, techniques such as Bio-layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are crucial for validating these interactions and providing quantitative data on binding affinity and kinetics.

Comparative Analysis of Identification Methods

The selection of a primary identification technique depends on various factors, including the need for chemical modification of the small molecule and the nature of the anticipated interaction.

FeatureDrug Affinity Responsive Target Stability (DARTS)Co-Immunoprecipitation (Co-IP) - Hypothetical for this compound
Principle Ligand binding protects the target protein from proteolysis.An antibody against a "bait" protein pulls down its interacting partners, including the small molecule-protein complex.
This compound Modification Not required. Uses the native, unmodified molecule.May require immobilization of this compound to a solid support (e.g., beads) to capture binding partners.
Throughput High-throughput screening of protein lysates.Lower throughput, typically focused on a known "bait" protein.
Identification Differential bands on a gel are excised and identified by mass spectrometry.Pulled-down proteins are identified by Western blotting or mass spectrometry.
Confirmation Requires orthogonal validation methods (e.g., BLI, SPR).Interaction is directly tested, but still requires validation to rule out non-specific binding.

Quantitative Data: this compound Binding Affinities

Quantitative analysis of binding affinity is essential for ranking and prioritizing identified protein targets. The dissociation constant (KD) is a key parameter, with a lower KD value indicating a higher binding affinity. The following table summarizes KD values for this compound and some of its identified binding partners from published studies.

Protein TargetOrganismMethodDissociation Constant (KD)Reference
BmTEME214Bombyx moriBio-layer Interferometry (BLI)0.286 µM[1]
BmSEC23Bombyx moriBio-layer Interferometry (BLI)0.291 µM[1]
Various (80 candidates)Bombyx moriSurface Plasmon Resonance (SPR)24 to 469 µM[2][3]

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the core principles and procedural differences between the identification and validation methods.

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis Lysate Cell Lysate DestruxinA Incubate with This compound Lysate->DestruxinA Control Incubate with Vehicle (DMSO) Lysate->Control Protease_DA Add Protease DestruxinA->Protease_DA Protease_Ctrl Add Protease Control->Protease_Ctrl SDS_PAGE SDS-PAGE Protease_DA->SDS_PAGE Protease_Ctrl->SDS_PAGE Band_Excision Band Excision SDS_PAGE->Band_Excision Protected Bands MS Mass Spectrometry Band_Excision->MS Identification Protein Identification MS->Identification

DARTS experimental workflow.

CoIP_Workflow cluster_prep Bait Preparation cluster_incubation Incubation cluster_pulldown Pulldown & Wash cluster_analysis Analysis DestruxinA_Beads This compound-conjugated Beads Incubate Incubate Lysate with Beads DestruxinA_Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot MS Mass Spectrometry SDS_PAGE->MS Identification Protein Identification MS->Identification

Hypothetical Co-IP workflow for this compound.

Signaling Pathway Involvement

The identification of binding partners is the first step toward understanding how a small molecule influences cellular processes. For instance, the identification of SEC23A, a component of the COPII transport complex, as a this compound binding protein suggests a potential impact on the mTOR signaling pathway, which is crucial for cell growth and proliferation.

mTOR_Signaling DestruxinA This compound SEC23A SEC23A DestruxinA->SEC23A Binds COPII COPII Complex SEC23A->COPII Component of ER_Golgi ER-to-Golgi Transport COPII->ER_Golgi Mediates mTORC1 mTORC1 Signaling ER_Golgi->mTORC1 Influences Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Regulates

References

Independent Validation of Published Destruxin A Insecticidal LD50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published insecticidal LD50 values for Destruxin A, a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae. This compound has demonstrated a range of insecticidal activities, including contact and ingestion toxicity, as well as antifeedant and growth-regulating effects.[1] The lethal dose 50 (LD50) is a critical metric for evaluating the toxicity of insecticides. However, published LD50 values for this compound can vary significantly across different studies. This guide aims to provide an objective comparison of these values, supported by detailed experimental data and methodologies, to aid researchers in their interpretation and application.

Comparative Analysis of this compound LD50 Values

The insecticidal efficacy of this compound is influenced by several factors, including the target insect species, its developmental stage, and the route of administration. The following table summarizes published LD50 values for this compound against various insect species, highlighting the different experimental conditions under which these values were obtained. Direct independent validation of specific LD50 values is not extensively documented in the available literature; therefore, this table serves as a comparative overview of reported toxicities.

Insect SpeciesOrderDevelopmental StageApplication RouteLD50 Value (µg/g body weight)Source
Spodoptera lituraLepidoptera12-day-old larvaeTopical Application0.237[2]
Spodoptera lituraLepidoptera12-day-old larvaeIngestion Assay0.17[2]
Spodoptera lituraLepidoptera12-day-old larvaeCombined (Topical + Ingestion)0.045[2]
Bombyx moriLepidoptera2nd instar larvaeInjection1.5[3]
AphidsHemipteraNot specifiedNot specified~50-70 ppm (LC50)[4]

Note: The values for Spodoptera litura were obtained using crude destruxin from the M-19 strain of M. anisopliae.[2] The LC50 (Lethal Concentration 50) for aphids is presented in parts per million (ppm) and represents the concentration of this compound in the diet that causes 50% mortality.

Experimental Protocols

Accurate and reproducible determination of LD50 values is paramount for the comparative assessment of insecticide toxicity. The following are detailed methodologies for key experiments cited in the literature for determining the insecticidal LD50 of this compound.

Insect Rearing
  • Species: Spodoptera litura (Tobacco Cutworm) or Bombyx mori (Domestic Silkworm).

  • Rearing Conditions: Insects are typically reared in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a 12:12 hour light:dark photoperiod.

  • Diet: Larvae are fed on an artificial diet or natural food source (e.g., mulberry leaves for B. mori) that is replaced daily to prevent microbial contamination.

This compound Preparation
  • Source: this compound is typically isolated and purified from liquid cultures of Metarhizium anisopliae.

  • Purity: The purity of this compound should be determined by High-Performance Liquid Chromatography (HPLC).

  • Formulation: For injection and topical application, this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). For ingestion assays, it is incorporated into the artificial diet.

LD50 Determination Bioassays

A range of bioassay techniques can be employed to determine the LD50 of this compound.[5] The choice of method significantly impacts the resulting value.

  • Topical Application:

    • A specific dose of this compound dissolved in a solvent is applied to the dorsal thoracic region of individual larvae using a micro-applicator.

    • Control groups are treated with the solvent alone.

    • Treated larvae are transferred to individual containers with a fresh diet.

    • Mortality is recorded at 24-hour intervals for a specified period (e.g., 72 hours).

  • Ingestion Assay:

    • Known concentrations of this compound are incorporated into the artificial diet.

    • Larvae are allowed to feed on the treated diet for a specific duration.

    • Control groups are fed a diet containing only the solvent.

    • After the feeding period, larvae are transferred to a fresh, untreated diet.

    • Mortality is recorded daily.

  • Injection Method:

    • A precise volume of this compound solution is injected into the hemocoel of the larva using a fine glass needle.[6]

    • The injection site is typically the base of a proleg.

    • Control insects are injected with the solvent only.

    • Injected larvae are maintained in individual containers with a food source.

    • Mortality is assessed at regular intervals.

Data Analysis
  • The mortality data from different dose groups are subjected to probit analysis to calculate the LD50 value, which is the dose that causes 50% mortality of the test population.

  • The 95% confidence limits for the LD50 are also determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow for LD50 determination and a simplified representation of this compound's mode of action.

LD50_Determination_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis insect_rearing Insect Rearing topical Topical Application insect_rearing->topical ingestion Ingestion Assay insect_rearing->ingestion injection Injection insect_rearing->injection destruxin_prep This compound Preparation destruxin_prep->topical destruxin_prep->ingestion destruxin_prep->injection mortality_rec Mortality Recording topical->mortality_rec ingestion->mortality_rec injection->mortality_rec probit_analysis Probit Analysis mortality_rec->probit_analysis ld50_calc LD50 Calculation probit_analysis->ld50_calc

Caption: Experimental workflow for determining the LD50 of this compound.

DestruxinA_Mode_of_Action cluster_cellular_effects Cellular Effects cluster_physiological_outcome Physiological Outcome destruxin_a This compound ca_channel Calcium Channel Modulation destruxin_a->ca_channel immune_suppression Immune System Suppression destruxin_a->immune_suppression cytoskeleton_disruption Cytoskeleton Disruption destruxin_a->cytoskeleton_disruption paralysis Paralysis ca_channel->paralysis tissue_damage Tissue Damage immune_suppression->tissue_damage cytoskeleton_disruption->tissue_damage mortality Insect Mortality paralysis->mortality tissue_damage->mortality

Caption: Simplified mode of action of this compound in insects.

References

Safety Operating Guide

Navigating the Safe Disposal of Destruxin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Destruxin A, a mycotoxin and cyclic hexadepsipeptide, is a potent compound utilized in various research applications, including as an insecticide and antiviral agent[1][2]. Due to its inherent toxicity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or if it comes into contact with the skin[1][3][4][5]. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation[1][3][4][5]. Therefore, strict adherence to safety protocols is essential.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is the first step in safe handling. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4[3][5][6]
Acute Toxicity, DermalCategory 4[3][6]
Acute Toxicity, InhalationCategory 4[3][6]
Skin IrritationCategory 2[3][5]
Eye IrritationCategory 2A[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)[3][5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure applies to pure this compound, solutions containing it, and any materials contaminated with it (e.g., personal protective equipment, pipette tips, vials).

1. Personal Protective Equipment (PPE):

  • Before handling any this compound waste, ensure you are wearing appropriate PPE.

  • Mandatory PPE includes:

    • Safety goggles or face shield[4][5].

    • Chemical-resistant gloves (e.g., nitrile)[6].

    • A lab coat or protective clothing[4].

    • Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols[4][5]. For solid forms, an N95 dust mask is recommended[6].

2. Waste Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Designate a specific, leak-proof, and sealable container for all this compound waste.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the hazard pictogram (e.g., exclamation mark for irritant and health hazard)[3].

  • Collect all contaminated materials, including unused product, solutions, and disposable labware (pipette tips, tubes, etc.), in this designated container[4].

3. Spill Management:

  • In the event of a spill, evacuate the immediate area to prevent exposure.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite[4].

  • Carefully collect the absorbed material and place it into the designated hazardous waste container[4].

  • Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste[4].

  • Prevent any spillage from entering drains or waterways[4].

4. Final Disposal:

  • Never dispose of this compound down the sink or in the regular trash. This can lead to environmental contamination[7].

  • The primary and recommended method for disposal is to engage a certified hazardous or special waste disposal contractor[4].

  • Store the sealed and labeled waste container in a secure, well-ventilated area, away from incompatible materials, while awaiting pickup[4][5].

  • Follow all local, state, and federal regulations for hazardous waste disposal[4][7]. Always consult your institution's EHS guidelines for specific procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill? ppe->spill_check container Use Designated, Labeled Hazardous Waste Container collect_waste Collect Solid & Liquid Waste, and Contaminated Materials spill_check->collect_waste No contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes seal Securely Seal Container collect_waste->seal collect_spill Collect Absorbed Material into Waste Container contain_spill->collect_spill collect_spill->collect_waste store Store in a Safe, Well-Ventilated Area seal->store contact_ehs Arrange for Pickup by Certified Waste Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.